Product packaging for Benzaldehyde oxime(Cat. No.:CAS No. 622-31-1)

Benzaldehyde oxime

Cat. No.: B015908
CAS No.: 622-31-1
M. Wt: 121.14 g/mol
InChI Key: VTWKXBJHBHYJBI-SOFGYWHQSA-N
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Description

Benzaldehyde oxime (C7H7NO) is a versatile organic compound of significant interest in chemical research and development. It serves as a fundamental building block and a model substrate in a wide range of synthetic and mechanistic studies. Key Applications & Research Value: Versatile Synthetic Intermediate: this compound is a crucial precursor in the synthesis of diverse nitrogen-containing compounds. It can be efficiently dehydrated to benzonitrile or reduced to benzylamine. Furthermore, it undergoes the Beckmann rearrangement to form benzamide, a reaction of profound importance in organic synthesis and industrial chemistry . Mechanistic Studies in Organic Transformations: This compound is an excellent model for investigating reaction mechanisms, particularly under photoinduced electron-transfer conditions. Research has demonstrated its utility in studying the formation of aldehydes and nitriles, involving key intermediates such as iminoxyl and iminoyl radicals . Its reactivity with thiocarbonyl compounds via free-radical mechanisms further underscores its value in elucidating complex reaction pathways . Innovative & Sustainable Synthesis Pathways: Beyond traditional synthesis from benzaldehyde and hydroxylamine hydrochloride , recent research explores novel routes. A prominent example is the utilization of dissolved nitrate or nitrite contaminants in water, using nanoscale zero-valent iron (nZVI) as a reductant, to generate hydroxylamine in situ for the production of benzaldoxime. This approach highlights its role in developing environmentally benign methodologies for resource recovery from waste streams . Agrochemical and Pharmaceutical Research: Derivatives of this compound are extensively investigated for their biological activities, including fungicidal, herbicidal, and insecticidal properties. The oxime functional group is a common pharmacophore and synthon in the development of new active ingredients . Note: This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7NO B015908 Benzaldehyde oxime CAS No. 622-31-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(NE)-N-benzylidenehydroxylamine
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InChI

InChI=1S/C7H7NO/c9-8-6-7-4-2-1-3-5-7/h1-6,9H/b8-6+
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InChI Key

VTWKXBJHBHYJBI-SOFGYWHQSA-N
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Canonical SMILES

C1=CC=C(C=C1)C=NO
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Isomeric SMILES

C1=CC=C(C=C1)/C=N/O
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Molecular Formula

C7H7NO
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DSSTOX Substance ID

DTXSID6061313, DTXSID801031545
Record name Benzaldehyde, oxime
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Molecular Weight

121.14 g/mol
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Physical Description

Liquid; [Alfa Aesar MSDS]
Record name Benzaldehyde oxime
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Vapor Pressure

0.0041 [mmHg]
Record name Benzaldehyde oxime
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CAS No.

622-31-1, 932-90-1
Record name Benzaldoxime, (E)-
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Benzaldehyde Oxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of benzaldehyde (B42025) oxime, a versatile organic compound with significant utility in pharmaceutical and chemical industries.

Introduction

Benzaldehyde oxime (C₇H₇NO) is an organic compound derived from the condensation of benzaldehyde and hydroxylamine (B1172632).[1] It exists as a white solid and is utilized as a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.[1][2] Its chemical structure, featuring a C=N-OH functional group, imparts it with unique reactivity, allowing for a range of chemical transformations.[1] this compound can exist as two geometric isomers, (E) and (Z).[3]

Physical and Chemical Properties

This compound is a white solid at room temperature.[1] It is slightly soluble in water but readily soluble in organic solvents such as ethanol (B145695) and ether.[4] The compound is generally stable under normal storage conditions but should be kept away from strong oxidizing agents.[1]

Table 1: Physical and Spectroscopic Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₇H₇NO[1]
Molecular Weight121.14 g/mol [5]
Melting Point33-35 °C[6]
Boiling Point123 °C at 14 mmHg[7]
Density1.11 g/cm³[6]
¹H NMR (300 MHz, CDCl₃) δ (ppm) 8.13 (s, 1H, -CH=N-), 7.55-7.52 (m, 2H, Ar-H), 7.40-7.37 (m, 3H, Ar-H)[8]
¹³C NMR (75 MHz, CDCl₃) δ (ppm) 150.5, 130.2, 128.9, 127.2[8]
FTIR (KBr) ν (cm⁻¹) 3304 (O-H), 3063 (C-H, aromatic), 1665 (C=N), 953 (N-O)[8][9]

Synthesis of this compound

The most common method for the synthesis of this compound is the reaction of benzaldehyde with hydroxylamine hydrochloride in the presence of a base.[1] Several protocols have been developed to optimize this reaction, including conventional heating, microwave-assisted synthesis, and solvent-free grinding methods.

General Reaction Mechanism

The formation of this compound proceeds via a two-step mechanism: nucleophilic addition of hydroxylamine to the carbonyl carbon of benzaldehyde, followed by dehydration to form the oxime.[10] The reaction is typically carried out in a weakly acidic medium to facilitate the dehydration step.[9]

reaction_mechanism cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Dehydration benzaldehyde Benzaldehyde intermediate Tetrahedral Intermediate benzaldehyde->intermediate + NH₂OH hydroxylamine Hydroxylamine intermediate2 Tetrahedral Intermediate oxime This compound intermediate2->oxime - H₂O water Water

Figure 1: General mechanism for this compound formation.
Experimental Protocols

This method involves the reaction of benzaldehyde with hydroxylamine hydrochloride and a base in a suitable solvent, typically with heating.

Protocol:

  • Dissolve 14 g of sodium hydroxide (B78521) in 40 ml of water in a flask.

  • Add 21 g of benzaldehyde to the flask and mix.

  • Add 14 g of hydroxylamine hydrochloride in small portions while shaking the mixture continuously. The reaction is exothermic.

  • Cool the mixture, which will result in the separation of a crystalline mass.

  • Add sufficient water to redissolve the solid.

  • Pass carbon dioxide through the solution until it is saturated, causing the oxime to separate.

  • Extract the oxime with ether.

  • Dry the ethereal solution over anhydrous sodium sulfate.

  • Remove the ether by evaporation and distill the residue under reduced pressure.[7]

Yield: 50%[7]

Microwave irradiation can significantly reduce the reaction time for the synthesis of this compound.

Protocol:

  • Dissolve benzaldehyde (0.10g, 0.94mmol), hydroxylamine hydrochloride (0.08g, 1.16mmol), and anhydrous sodium carbonate (0.12g, 1.17mmol) in ethanol (3ml).

  • Place the mixture in a microwave reactor.

  • Heat the reaction mixture at 90°C under 300W of microwave power for 5 minutes.

  • After completion, evaporate the solvent.

  • Extract the residue with ethyl acetate (B1210297) (10ml) and water (10ml).

  • Separate the organic phase and dry it with anhydrous sodium sulfate.

  • Filter and evaporate the solvent to obtain the product.[2]

Conversion Rate: 90.1%[2]

This environmentally friendly method avoids the use of solvents and often proceeds rapidly at room temperature.

Protocol:

  • In a mortar, thoroughly grind a mixture of benzaldehyde (2 mmol), hydroxylamine hydrochloride (2 mmol), and anhydrous sodium carbonate (3 mmol) at room temperature for 2 minutes.[11]

  • After the reaction is complete, add 10 mL of water to the mortar.

  • Filter the solid product.

  • For low-melting oximes, extract the aqueous solution with ethyl acetate (3 x 15 mL).

  • Dry the combined organic layers over anhydrous calcium chloride for 12 hours and filter.

  • Evaporate the ethyl acetate under reduced pressure to yield the product.[11]

Yield: 95%[11]

Comparison of Synthesis Methods

Table 2: Comparison of this compound Synthesis Methods

MethodCatalyst/BaseSolventReaction TimeTemperatureYieldReference(s)
ConventionalSodium HydroxideWater/EtherSeveral hoursRoom Temp. / Reflux50%[7]
Microwave-AssistedSodium CarbonateEthanol5 minutes90 °C90.1% (conversion)[2]
GrindingSodium CarbonateSolvent-free2 minutesRoom Temp.95%[11]
Oxalic Acid CatalyzedOxalic AcidAcetonitrile60 minutesReflux95%[12]
Mineral WaterNone (salts in water)Mineral Water/Methanol10 minutesRoom Temp.High[13]

Key Reactions of this compound

This compound serves as a precursor for several important chemical transformations.

logical_relationships cluster_reactions Key Reactions cluster_products Products benzaldehyde_oxime This compound beckmann Beckmann Rearrangement benzaldehyde_oxime->beckmann Catalyst (e.g., Nickel salts) dehydration Dehydration benzaldehyde_oxime->dehydration Dehydrating agent hydrolysis Hydrolysis benzaldehyde_oxime->hydrolysis Acid reaction_ncs Reaction with N-Chlorosuccinimide benzaldehyde_oxime->reaction_ncs NCS, DMF benzamide Benzamide beckmann->benzamide benzonitrile Benzonitrile dehydration->benzonitrile benzaldehyde_regen Benzaldehyde hydrolysis->benzaldehyde_regen benzohydroximoyl_chloride Benzohydroximoyl Chloride reaction_ncs->benzohydroximoyl_chloride

Figure 2: Key reactions of this compound.
  • Beckmann Rearrangement: this compound undergoes the Beckmann rearrangement to form benzamide, a reaction that can be catalyzed by nickel salts.[4]

  • Dehydration: Dehydration of this compound yields benzonitrile.[4]

  • Hydrolysis: It can be hydrolyzed back to benzaldehyde.[4]

  • Reaction with N-Chlorosuccinimide (NCS): In the presence of dimethylformamide (DMF), it reacts with NCS to form benzohydroximoyl chloride.[4]

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other bioactive molecules.[1][14] Its versatility allows for its incorporation into various molecular scaffolds.

  • Synthesis of Δ²-Isoxazoline Derivatives: It is used as an intermediate in the preparation of Δ²-isoxazoline derivatives, which have been investigated as DNA methyltransferase 1 inhibitors.[4]

  • Synthesis of 1,2,4-Oxadiazole (B8745197) EthR Inhibitors: this compound is also employed in the synthesis of potent 1,2,4-oxadiazole inhibitors of EthR, a transcriptional repressor in Mycobacterium tuberculosis.[4]

  • General Pharmaceutical Intermediate: It serves as a building block for creating diverse molecular structures with potential therapeutic properties, particularly in the synthesis of heterocyclic compounds.[14]

Conclusion

This technical guide has detailed the synthesis, properties, and key applications of this compound. The availability of multiple efficient and environmentally friendly synthetic routes, combined with its versatile reactivity, establishes this compound as a crucial intermediate for researchers and professionals in the fields of organic synthesis and drug development. The provided experimental protocols and comparative data offer a practical resource for the laboratory-scale and industrial production of this important compound.

References

"Physical and chemical properties of Benzaldehyde oxime"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Benzaldehyde (B42025) Oxime

This guide provides a comprehensive overview of the core physical and chemical properties of benzaldehyde oxime, tailored for researchers, scientists, and professionals in drug development.

Introduction

This compound (C₇H₇NO) is an organic compound that plays a significant role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] It is an oxime derived from benzaldehyde and is characterized by the presence of a hydroxylamine (B1172632) group (=N-OH) attached to the carbonyl carbon of the former aldehyde.[1] This structural feature is pivotal to its reactivity and its utility in organic synthesis.[1] this compound exists as two geometric isomers: the (E)-isomer and the (Z)-isomer.

Physical Properties

This compound is typically a white to pale yellow solid, often found in crystalline form.[1] At room temperature, it can appear as crystals or a crystalline powder.[1] Due to its specific melting range, the product may also exist as a liquid, a solidified melt, or a supercooled melt.

Table 1: Quantitative Physical Properties of this compound

PropertyValueReferences
Molecular Formula C₇H₇NO[2]
Molecular Weight 121.14 g/mol [2][3]
Melting Point (Z)-isomer: 33 °C(E)-isomer: 133 °CMixture: 30-33 °C, 34-36 °C[2][4][5]
Boiling Point 118-120 °C at 10 mmHg123 °C at 1013 hPa104 °C at 6 mmHg[2][5][6]
Density 1.11 g/cm³[2][6]
Refractive Index n20/D 1.591[5]
pKa 10.80 ± 0.70[2]
Flash Point 108 °C[2][6]
Water Solubility Slightly soluble[2][7]
Solubility in Organic Solvents Soluble in ethanol, ether, and methanol.[2][8][2][8]

Chemical Properties

This compound's chemical behavior is largely dictated by the oxime functional group. It is a nucleophile and can undergo a variety of reactions, including alkylation, acylation, and reduction.[8] It is generally stable under normal storage conditions but is sensitive to strong oxidizing agents.[8] It is recommended to store it below +30°C.[2][8]

Table 2: Key Chemical Reactions of this compound

ReactionReagents/ConditionsProductReferences
Beckmann Rearrangement Nickel salts or photocatalyzed by BODIPYBenzamide[2][4]
Dehydration Dehydrating agentsBenzonitrile[2][4]
Hydrolysis Acidic conditionsBenzaldehyde[2][4]
Reaction with N-chlorosuccinimide DMFBenzohydroximoyl chloride[2][4]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: Spectral Data for this compound

TechniqueKey FeaturesReferences
¹H NMR Spectra available in various databases.[3][9]
¹³C NMR (E)-benzaldehyde oxime (CDCl₃, 75 MHz, ppm): δ = 150.5, 130.2, 128.9, 127.2[10]
Infrared (IR) Spectroscopy (E)-benzaldehyde oxime (liquid film, cm⁻¹): ν = 3304, 3063, 1498, 1449, 1302, 1210, 953, 870, 756, 692[10]
Mass Spectrometry (GC-MS) Data available in NIST Mass Spectrometry Data Center.[3]

Experimental Protocols

Synthesis of this compound

The most common method for synthesizing this compound is the reaction of benzaldehyde with hydroxylamine hydrochloride in the presence of a base.[4][8]

Protocol 1: Synthesis using Sodium Hydroxide (B78521) [11]

  • Dissolve 14 g of sodium hydroxide in 40 ml of water in a flask.

  • Add 21 g of benzaldehyde to the flask and mix.

  • Add 14 g of hydroxylamine hydrochloride in small portions while continuously shaking the mixture. Heat is generated during this process.

  • Upon cooling, a crystalline mass of the product separates out.

  • Add sufficient water to redissolve the solid.

  • Pass carbon dioxide through the solution until it is saturated. The oxime will separate out.

  • Extract the product with ether.

  • Dry the ethereal solution over anhydrous sodium sulphate.

  • Remove the ether and distill the residue under reduced pressure.

Protocol 2: Synthesis using Sodium Carbonate (Grinding Method) [12]

  • Grind a mixture of benzaldehyde (2 mmol), hydroxylamine hydrochloride (2 mmol), and anhydrous sodium carbonate (3 mmol) in a mortar at room temperature for approximately 2 minutes.

  • After the reaction is complete, add 10 mL of water to the mortar.

  • Extract the solution with ethyl acetate (B1210297) (3 x 15 mL).

  • Combine the organic layers and dry them over anhydrous CaCl₂.

  • Filter the solution to obtain the product.

Key Chemical Reactions and Workflows

Synthesis of this compound

The following diagram illustrates the general chemical reaction for the synthesis of this compound.

G Benzaldehyde Benzaldehyde reaction Benzaldehyde->reaction Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->reaction Base Base (e.g., NaOH) Base->reaction BenzaldehydeOxime This compound Water Water NaCl NaCl reaction->BenzaldehydeOxime reaction->Water reaction->NaCl

Caption: General reaction scheme for the synthesis of this compound.

Beckmann Rearrangement

A significant reaction of this compound is the Beckmann rearrangement, which converts the oxime into an amide.[2][4]

G BenzaldehydeOxime This compound reaction BenzaldehydeOxime->reaction AcidCatalyst Acid Catalyst (e.g., Nickel Salts) AcidCatalyst->reaction Benzamide Benzamide reaction->Benzamide Rearrangement

Caption: The Beckmann rearrangement of this compound to Benzamide.

Experimental Workflow for Synthesis and Purification

The following diagram outlines a typical laboratory workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants Mix Benzaldehyde, Hydroxylamine HCl, and Base Reaction Stir/Grind at Room Temperature Reactants->Reaction Quench Add Water Reaction->Quench Extraction Extract with Organic Solvent Quench->Extraction Drying Dry Organic Layer (e.g., Na₂SO₄) Extraction->Drying Filtration Filter Drying->Filtration Evaporation Evaporate Solvent Filtration->Evaporation Distillation Distill under Reduced Pressure (optional) Evaporation->Distillation Product Pure this compound Distillation->Product

Caption: A typical experimental workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide to the Molecular Structure and Formula of Benzaldehyde Oxime

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, formula, and properties of benzaldehyde (B42025) oxime, intended for researchers, scientists, and professionals in drug development.

Molecular Formula and Structure

Benzaldehyde oxime is an organic compound with the chemical formula C₇H₇NO.[1][2][3] Its structure consists of a phenyl group attached to a C=N-OH moiety, which is formed from the condensation reaction of benzaldehyde and hydroxylamine (B1172632).[2][4] The molecular weight of this compound is approximately 121.14 g/mol .[3][5][6]

Due to the restricted rotation around the carbon-nitrogen double bond (C=N), this compound exhibits geometrical isomerism.[4][7][8] The two isomers are designated as syn and anti or, more systematically under IUPAC nomenclature, as (Z) and (E) isomers.

  • (Z)-Benzaldehyde oxime (syn): The hydroxyl group (-OH) and the phenyl group are on the same side of the C=N double bond.[7]

  • (E)-Benzaldehyde oxime (anti): The hydroxyl group (-OH) and the phenyl group are on opposite sides of the C=N double bond.[7]

The synthesis of this compound from benzaldehyde and hydroxylamine hydrochloride in methanol (B129727) at room temperature typically yields a mixture of 82% (Z)-isomer and 9% (E)-isomer.[1][9]

Caption: Geometrical isomers of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. The compound is typically a clear, colorless to pale yellow liquid or a low-melting solid.[2] It is moderately soluble in water but readily soluble in organic solvents like ethanol (B145695) and ether.[2]

PropertyValueReference
Molecular FormulaC₇H₇NO[2][3][5][6]
Molar Mass121.14 g/mol [6]
AppearanceClear, colorless to pale yellow liquid or solid[2]
Melting Point30-36 °C
Boiling Point123 °C at 1013 hPa
Density1.11 g/cm³
Flash Point108 °C
SolubilityModerately soluble in water; soluble in ethanol, ether[2]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

The IR spectrum of this compound shows characteristic absorption bands for the O-H and C=N bonds.

Wavenumber (cm⁻¹)AssignmentReference
~3304O-H stretching[10]
~1643C=N stretching[11]
~953N-O stretching[10]

¹H and ¹³C NMR spectroscopy are used to elucidate the structure and confirm the isomeric form of this compound. The chemical shifts can vary slightly depending on the solvent and the isomer.

¹H NMR Data for (E)-Benzaldehyde Oxime in CDCl₃

Chemical Shift (ppm)MultiplicityIntegrationAssignmentReference
8.75s1H-CH=N-[10]
8.13s1H-OH[10]
7.47 - 7.58m5HAromatic protons[10]

¹³C NMR Data for (E)-Benzaldehyde Oxime in CDCl₃

Chemical Shift (ppm)AssignmentReference
150.5C=N[10]
130.2Aromatic C[10]
128.9Aromatic C[10]
127.2Aromatic C[10]

Experimental Protocols

A common method for synthesizing this compound is the reaction of benzaldehyde with hydroxylamine hydrochloride in the presence of a base.[2]

Protocol 1: Synthesis using Oxalic Acid Catalyst [12]

  • In a 10 mL round-bottomed flask equipped with a condenser, prepare a mixture of benzaldehyde (0.106 g, 1 mmol), hydroxylamine hydrochloride (0.07 g, 1 mmol), and oxalic acid (0.09 g, 1 mmol) in 3 mL of acetonitrile.

  • Stir the mixture under reflux conditions for 60 minutes.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, add 10 mL of water and continue stirring for 5 minutes.

  • Isolate the product, which is expected to be in high yield (around 95%).

Protocol 2: Microwave-Assisted Synthesis [13]

  • Dissolve benzaldehyde (0.10 g, 0.94 mmol), hydroxylamine hydrochloride (0.08 g, 1.16 mmol), and anhydrous sodium carbonate (0.12 g, 1.17 mmol) in 3 mL of ethanol.

  • Place the mixture in a microwave reactor and heat at 90°C under 300W for 5 minutes.

  • After the reaction, remove the solvent by rotary evaporation.

  • Perform an extraction with ethyl acetate (B1210297) (10 mL) and water (10 mL).

  • Separate the organic phase and dry it with anhydrous sodium sulfate.

  • Filter and remove the solvent to obtain the product.

synthesis_workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification benzaldehyde Benzaldehyde solvent Solvent (e.g., Ethanol) benzaldehyde->solvent hydroxylamine Hydroxylamine HCl hydroxylamine->solvent base Base (e.g., Na2CO3) base->solvent reaction_conditions Reaction Conditions (e.g., Reflux or Microwave) solvent->reaction_conditions extraction Extraction reaction_conditions->extraction drying Drying extraction->drying purification Purification drying->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

A logical workflow for the characterization of synthesized this compound is outlined below.

characterization_workflow start Synthesized Product tlc TLC for Purity start->tlc mp Melting Point Analysis tlc->mp ir IR Spectroscopy mp->ir nmr NMR Spectroscopy (¹H, ¹³C) ir->nmr ms Mass Spectrometry nmr->ms final Structure Confirmed ms->final

Caption: Workflow for the characterization of this compound.

References

Spectroscopic Profile of Benzaldehyde Oxime: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for benzaldehyde (B42025) oxime, a versatile organic compound with applications in organic synthesis and medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and utilization in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of benzaldehyde oxime. Both ¹H and ¹³C NMR data are presented below, providing insights into the electronic environment of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits characteristic signals for the aromatic protons, the oxime proton, and the aldehydic proton. The chemical shifts can vary slightly depending on the solvent and the specific isomer (E or Z) present.

Table 1: ¹H NMR Chemical Shifts (δ) for (E)-Benzaldehyde Oxime

Proton Assignment Chemical Shift (ppm) Solvent
-OH~9.0 - 11.0 (broad singlet)CDCl₃ / DMSO-d₆
-CH=N-~8.13 (singlet)CDCl₃
Aromatic Protons~7.20 - 7.57 (multiplet)CDCl₃

Note: The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of this compound.

Table 2: ¹³C NMR Chemical Shifts (δ) for (E)-Benzaldehyde Oxime

Carbon Assignment Chemical Shift (ppm) Solvent
C=N~150.5CDCl₃
Aromatic C (quaternary)~130.2CDCl₃
Aromatic CH~128.9, ~127.2CDCl₃
Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining high-quality NMR spectra of this compound is as follows.

Sample Preparation:

  • Weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube.[1]

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

Instrumentation and Data Acquisition:

  • The spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer.[2]

  • The instrument is tuned and shimmed to achieve optimal magnetic field homogeneity.

  • For ¹H NMR, a standard single-pulse experiment is usually sufficient.

  • For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.

Data Processing:

  • The acquired Free Induction Decay (FID) is subjected to a Fourier transform.

  • The resulting spectrum is phased and baseline corrected.

  • The chemical shifts are referenced to the TMS signal.

  • Integration of the signals in the ¹H NMR spectrum is performed to determine the relative proton ratios.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument setup Tune and Shim instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft process Phase and Baseline Correction ft->process analyze Reference and Analyze Spectrum process->analyze

NMR Experimental Workflow

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the O-H, C=N, and aromatic C-H bonds.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹) Intensity
O-H stretch (oxime)3304Broad
Aromatic C-H stretch3063Medium
C=N stretch (oxime)~1640 - 1690Medium
Aromatic C=C stretch~1498, 1449Medium to Strong
C-N stretch~1302Medium
=C-H bend (out-of-plane)~953, 756, 692Strong

Data sourced from various references, including[2].

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)

The solid nature of this compound at room temperature makes the KBr pellet method a suitable technique for IR analysis.

Sample Preparation:

  • Thoroughly grind 1-2 mg of this compound with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder in an agate mortar.

  • The mixture should be a fine, homogeneous powder.

  • Place a small amount of the mixture into a pellet press die.

  • Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

Instrumentation and Data Acquisition:

  • Record a background spectrum of a pure KBr pellet.

  • Place the sample pellet in the sample holder of an FT-IR spectrometer.

  • Acquire the sample spectrum, typically over the range of 4000-400 cm⁻¹.

Data Processing:

  • The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Identify and label the characteristic absorption bands.

IR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Processing grind Grind Sample with KBr press Press into Pellet grind->press background Acquire Background (KBr only) press->background sample_spec Acquire Sample Spectrum background->sample_spec ratio Ratio Sample to Background sample_spec->ratio analyze Analyze Spectrum ratio->analyze

FT-IR Experimental Workflow (KBr Pellet)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Electron Ionization Mass Spectrometry (EI-MS) Data

Under electron ionization, this compound typically exhibits a prominent molecular ion peak and several characteristic fragment ions.

Table 4: Key Mass-to-Charge Ratios (m/z) in the EI Mass Spectrum of this compound

m/z Relative Intensity Proposed Fragment
121Moderate[M]⁺ (Molecular Ion)
120Moderate[M-H]⁺
104Moderate[M-OH]⁺
93Moderate[C₆H₅N]⁺
77Strong[C₆H₅]⁺ (Phenyl cation)
51Moderate[C₄H₃]⁺

Data is consistent with information from the NIST WebBook for (E)-Benzaldehyde, oxime.[3][4]

Experimental Protocol for Mass Spectrometry

A general protocol for obtaining an EI mass spectrum of this compound is as follows.

Sample Introduction:

  • For a solid sample, a direct insertion probe is often used. A small amount of the sample is placed in a capillary tube at the end of the probe.

  • Alternatively, if the compound is sufficiently volatile and thermally stable, it can be introduced via a gas chromatograph (GC-MS).

Instrumentation and Data Acquisition:

  • The sample is introduced into the high-vacuum source of the mass spectrometer.

  • In the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV) to cause ionization and fragmentation.

  • The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

  • A detector records the abundance of each ion.

Data Processing:

  • The instrument software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

  • The molecular ion peak is identified to determine the molecular weight.

  • The fragmentation pattern is analyzed to deduce structural information.

MS_Workflow cluster_intro Sample Introduction cluster_acq Data Acquisition cluster_proc Data Processing load Load Sample into Direct Probe or GC ionize Ionization (EI) load->ionize separate Mass Analysis ionize->separate detect Detection separate->detect generate Generate Mass Spectrum detect->generate analyze Analyze Fragmentation generate->analyze

Mass Spectrometry Experimental Workflow

References

An In-depth Technical Guide to the Stereoisomers of Benzaldehyde Oxime: (E) and (Z) Isomers and Their Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the (E) and (Z) stereoisomers of benzaldehyde (B42025) oxime, detailing their synthesis, separation, characterization, and distinct properties. This document is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering detailed experimental protocols and comparative data to support further research and application.

Introduction to E/Z Isomerism in Benzaldehyde Oxime

This compound, an organic compound formed from the condensation of benzaldehyde and hydroxylamine (B1172632), exhibits geometric isomerism due to the restricted rotation around the carbon-nitrogen double bond (C=N).[1] This results in two stereoisomers: the (E)-isomer (also known as the anti-isomer) and the (Z)-isomer (also known as the syn-isomer). The descriptors E/Z are assigned based on the Cahn-Ingold-Prelog priority rules, where the hydroxyl (-OH) group and the phenyl group are on opposite sides in the (E)-isomer and on the same side in the (Z)-isomer.

The stereochemistry of these isomers significantly influences their physical and chemical properties, including melting point, spectroscopic characteristics, and reactivity. A thorough understanding and the ability to selectively synthesize or separate these isomers are crucial for their application in various fields, including as intermediates in the synthesis of pharmaceuticals and other fine chemicals.[2]

Synthesis of this compound Stereoisomers

The synthesis of this compound typically involves the reaction of benzaldehyde with hydroxylamine hydrochloride in the presence of a base to neutralize the liberated HCl.[3] The ratio of the (E) and (Z) isomers formed can be influenced by the reaction conditions.

General Synthesis Protocol

A common method for preparing a mixture of (E) and (Z)-benzaldehyde oxime is as follows:

Materials:

Procedure: [4]

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzaldehyde (10 mmol, 1 eq) in methanol (45 mL).

  • Add hydroxylamine hydrochloride (20 mmol, 2 eq) to the solution.

  • Add a solution of sodium acetate (20 mmol, 2 eq) in water (15 mL).

  • Stir the resulting solution at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, extract the mixture with ethyl acetate (3 x 25 mL) and wash with saturated salt water (3 x 25 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, a mixture of (E) and (Z) isomers, can be purified by silica (B1680970) gel column chromatography.

It has been reported that conducting the reaction at room temperature in methanol preferentially yields the (Z)-isomer, with a reported ratio of 82% (Z)-isomer to 9% (E)-isomer.[3]

Microwave-Assisted Synthesis

Microwave irradiation offers a rapid and efficient alternative for the synthesis of this compound.

Materials: [5]

  • Benzaldehyde (0.10 g, 0.94 mmol)

  • Hydroxylamine hydrochloride (0.08 g, 1.16 mmol)

  • Anhydrous sodium carbonate (0.12 g, 1.17 mmol)

  • Ethanol (B145695) (3 mL)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

Procedure: [5]

  • Dissolve benzaldehyde, hydroxylamine hydrochloride, and anhydrous sodium carbonate in ethanol in a microwave reactor vessel.

  • Heat the mixture at 90°C under 300W of microwave irradiation for 5 minutes.

  • After the reaction is complete, evaporate the solvent.

  • Extract the residue with ethyl acetate (10 mL) and water (10 mL).

  • Separate the organic phase and dry it with anhydrous sodium sulfate.

  • Filter and remove the solvent to obtain the this compound product.

Separation of (E) and (Z) Isomers

The separation of the (E) and (Z) isomers of this compound can be achieved through chromatographic techniques, taking advantage of the differences in their polarity.

Column Chromatography

Stationary Phase: Silica gel Mobile Phase: A non-polar/polar solvent mixture, such as hexane/ethyl acetate. The polarity of the eluent can be gradually increased to separate the isomers.[6]

General Procedure: [6]

  • Prepare a slurry of silica gel in a low-polarity mobile phase (e.g., 98:2 hexane:ethyl acetate).

  • Pack a glass column with the slurry.

  • Dissolve the crude mixture of isomers in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase) and load it onto the column.

  • Elute the column with the mobile phase, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate).

  • Collect fractions and monitor them by TLC to identify the separated isomers.

  • Combine the pure fractions of each isomer and remove the solvent under reduced pressure.

High-Performance Liquid Chromatography (HPLC)

A general reverse-phase HPLC method can be adapted for the separation of this compound isomers.[1]

Column: C18 reverse-phase column Mobile Phase: A mixture of acetonitrile (B52724) and water, potentially with a small amount of acid (e.g., formic acid for MS compatibility). Detection: UV detection at a suitable wavelength.

Physicochemical Properties of (E)- and (Z)-Benzaldehyde Oxime

The (E) and (Z) isomers of this compound exhibit distinct physical and spectroscopic properties, which are summarized in the tables below.

Physical Properties
Property(E)-Benzaldehyde Oxime(Z)-Benzaldehyde Oxime
Synonyms anti-Benzaldehyde oxime, syn-Benzaldoximesyn-Benzaldehyde oxime, cis-Benzaldoxime
CAS Number 622-31-1622-32-2
Molecular Formula C₇H₇NOC₇H₇NO
Molecular Weight 121.14 g/mol 121.14 g/mol
Appearance White solidLow-melting solid or oil
Melting Point 133 °C33-36 °C
Boiling Point 104 °C at 6 mmHg118-120 °C at 10 mmHg
Spectroscopic Properties (¹H and ¹³C NMR)

NMR spectroscopy is a powerful tool for differentiating between the (E) and (Z) isomers. The chemical shifts of the protons and carbons near the C=N bond are particularly sensitive to the stereochemistry.

Nucleus(E)-Benzaldehyde Oxime (δ, ppm in CDCl₃)(Z)-Benzaldehyde Oxime (δ, ppm in CDCl₃)
¹H NMR
-CH=N-8.17 (s, 1H)8.19 (s, 1H)
Aromatic-H7.30-7.60 (m, 5H)7.39-7.60 (m, 5H)
-OH8.75 (s, 1H)Not explicitly reported, but expected to be a broad singlet
¹³C NMR
-C=N-150.5Not explicitly reported, but expected to be distinct from the (E)-isomer
Aromatic-C127.2, 128.9, 130.2Not explicitly reported

Note: The chemical shift of the aldehydic proton in the (Z)-isomer is expected to be slightly downfield compared to the (E)-isomer due to the anisotropic effect of the hydroxyl group.[1]

Interconversion of (E) and (Z) Isomers

The (E) and (Z) isomers of this compound can interconvert, particularly in the presence of acid catalysts. This equilibrium is an important consideration during synthesis, purification, and storage of the individual isomers. The isomerization process can be monitored using techniques like NMR spectroscopy.

Visualizing Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the key processes and relationships discussed in this guide.

G General Synthesis of this compound benzaldehyde Benzaldehyde reaction_mixture Reaction Mixture benzaldehyde->reaction_mixture hydroxylamine Hydroxylamine Hydrochloride hydroxylamine->reaction_mixture base Base (e.g., Sodium Acetate) base->reaction_mixture solvent Solvent (e.g., Methanol/Water) solvent->reaction_mixture stirring Stirring at Room Temperature reaction_mixture->stirring workup Aqueous Workup & Extraction stirring->workup crude_product Crude Product (Mixture of E/Z Isomers) workup->crude_product G Separation of this compound Isomers crude_mixture Crude Mixture of (E) and (Z) Isomers column_chromatography Column Chromatography (Silica Gel) crude_mixture->column_chromatography hplc HPLC (C18 Reverse Phase) crude_mixture->hplc e_isomer (E)-Benzaldehyde Oxime column_chromatography->e_isomer z_isomer (Z)-Benzaldehyde Oxime column_chromatography->z_isomer hplc->e_isomer hplc->z_isomer G Equilibrium between (E) and (Z)-Benzaldehyde Oxime e_isomer (E)-Benzaldehyde Oxime z_isomer (Z)-Benzaldehyde Oxime e_isomer->z_isomer Acid Catalyst

References

A Technical Guide to the Reaction Mechanism of Benzaldehyde Oxime Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the reaction mechanism for the formation of benzaldehyde (B42025) oxime, a critical reaction in synthetic organic chemistry. Oximes and their derivatives are pivotal intermediates in the synthesis of various organic compounds, including amides via the Beckmann rearrangement, nitriles, and various azaheterocycles.[1] Their stability and crystalline nature also make them useful for the purification and characterization of carbonyl compounds.[2] This guide details the reaction mechanism, kinetic influences, experimental protocols, and quantitative data relevant to professionals in chemical research and drug development.

The Core Reaction Mechanism

The formation of an oxime from an aldehyde or ketone is a nucleophilic addition-elimination reaction.[3] In the case of benzaldehyde, it reacts with hydroxylamine (B1172632) (NH₂OH) to form benzaldehyde oxime (an aldoxime) and water. The overall reaction is reversible.[4]

The mechanism proceeds in two main stages:

  • Nucleophilic Addition: The nitrogen atom of hydroxylamine, being a stronger nucleophile than its oxygen atom, attacks the electrophilic carbonyl carbon of benzaldehyde.[5] This leads to the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal.[6][7]

  • Dehydration: The carbinolamine intermediate is unstable and subsequently eliminates a molecule of water to form the stable C=N double bond of the oxime.[7][8]

This entire process is typically catalyzed by either an acid or a general base.

The reaction rate is significantly enhanced under slightly acidic conditions.[9] The optimal pH for oxime formation is typically around 4.5 to 5.5.[3][6][10]

The acid catalyst serves two primary roles:

  • It protonates the carbonyl oxygen of benzaldehyde, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by hydroxylamine.[3]

  • It protonates the hydroxyl group of the carbinolamine intermediate, converting it into a good leaving group (H₂O), thereby facilitating the dehydration step.[7]

However, highly acidic conditions (low pH) can be detrimental. In a strongly acidic medium, the hydroxylamine nucleophile itself becomes protonated (NH₃OH⁺), rendering it non-nucleophilic and slowing down or halting the reaction.[3][6]

Acid-Catalyzed Oxime Formation cluster_activation Step 1: Carbonyl Activation cluster_attack Step 2: Nucleophilic Attack cluster_pt Step 3: Proton Transfer cluster_dehydration Step 4: Dehydration cluster_final Step 5: Deprotonation benzaldehyde Benzaldehyde protonated_benzaldehyde Protonated Benzaldehyde (Activated) benzaldehyde->protonated_benzaldehyde Protonation h_plus H+ carbinolamine_intermediate Protonated Carbinolamine protonated_benzaldehyde->carbinolamine_intermediate Attack by N hydroxylamine Hydroxylamine (NH₂OH) protonated_carbinolamine2 Protonated Intermediate (Good Leaving Group) carbinolamine_intermediate->protonated_carbinolamine2 Tautomerization protonated_oxime Protonated Oxime protonated_carbinolamine2->protonated_oxime -H₂O water H₂O oxime This compound protonated_oxime->oxime -H+ h_plus_out H+ Experimental Workflow start Start reagents 1. Combine Benzaldehyde, NH₂OH·HCl, and Catalyst/Base start->reagents reaction 2. Initiate Reaction (Reflux, Microwave, or Grind) reagents->reaction monitor 3. Monitor Progress (TLC) reaction->monitor monitor->reaction Incomplete workup 4. Quench Reaction (e.g., Add Water) monitor->workup Reaction Complete extraction 5. Product Extraction (with Organic Solvent) workup->extraction drying 6. Dry Organic Layer (e.g., over Na₂SO₄) extraction->drying purification 7. Purify Product (Evaporation, Recrystallization, or Chromatography) drying->purification end End: Isolated This compound purification->end

References

Benzaldehyde Oxime: A Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzaldehyde (B42025) oxime (C₇H₇NO), a versatile organic compound, serves as a crucial intermediate in the synthesis of a wide array of pharmaceuticals and fine chemicals.[1][2] Its utility as a building block in the creation of complex molecules underscores the importance of a thorough understanding of its physicochemical properties. This technical guide provides an in-depth analysis of the solubility and stability of benzaldehyde oxime, offering critical data and methodologies for its effective use in research, development, and manufacturing.

Solubility Profile

The solubility of this compound is dictated by its molecular structure, which features a phenyl group attached to a polar C=N-OH moiety. This amphiphilic nature results in varied solubility across different solvent systems. The oxime group's capacity for hydrogen bonding is a key determinant of its solubility in polar solvents.[3]

Quantitative Solubility Data

While extensive quantitative solubility data is not widely published, the following table summarizes the available information. The principle of "like dissolves like" can be used to infer its solubility in other solvents. Given its structure, it is expected to be more soluble in polar organic solvents and less soluble in non-polar hydrocarbon solvents.

SolventSolvent TypeQuantitative SolubilityQualitative SolubilityReference
MethanolPolar Protic100 g/L (1 g/10 mL)Soluble, Clear Solution[4][5][6][7][8]
EthanolPolar ProticData not availableSoluble[2][4]
Diethyl EtherPolar AproticData not availableSoluble[2][4]
WaterPolar Protic~2.0 g/L (calculated)Slightly to Moderately Soluble[2][4][9][10]
Non-polar solvents (e.g., Hexane)Non-polarData not availableInsoluble[9]

Note: The aqueous solubility was calculated from the Log10 of water solubility in mol/L of -0.78 for the (Z)-isomer, which corresponds to approximately 0.0166 mol/L or 2.01 g/L.[10]

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines a standard method for determining the thermodynamic solubility of this compound in a given solvent.[3][11]

Materials:

  • This compound

  • Solvent of interest

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • HPLC-UV or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of this compound to a pre-weighed glass vial.

  • Add a known volume of the solvent to the vial.

  • Tightly seal the vial and place it on an orbital shaker at a constant, recorded temperature.

  • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, cease agitation and allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

  • Filter the supernatant through a syringe filter into a clean vial.

  • Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved this compound using a validated HPLC-UV or UV-Vis spectrophotometric method against a calibration curve.

  • Calculate the solubility in g/L or mg/mL.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess this compound to vial B Add known volume of solvent A->B C Seal vial B->C D Agitate at constant temperature (24-48h) C->D E Allow solid to settle D->E F Withdraw and filter supernatant E->F G Dilute filtrate F->G H Quantify by HPLC/UV-Vis G->H I Calculate solubility H->I

Shake-Flask Solubility Determination Workflow

Stability Profile

This compound is generally stable under standard storage conditions, but its stability can be compromised by exposure to heat, light, and certain chemical agents.[1][4]

Thermal Stability

Thermal analysis indicates that this compound can undergo exothermic decomposition. It is recommended to maintain storage and handling temperatures below +30°C.[4] One study suggests that the operational temperature should not exceed 42°C to avoid the risk of a runaway thermal reaction.[1]

Thermal Decomposition Products: Under thermal stress in an inert atmosphere, this compound has been found to decompose into a mixture of products, including:

  • N-benzylidene benzylamine (B48309) (intermediate)

  • Benzoic acid

  • Benzamide

  • N-benzyl benzamide

  • 2,4,5-triphenylimidazole[1]

Hydrolytic Stability

Oximes are known to be significantly more resistant to hydrolysis than their imine and hydrazone counterparts.[12] The hydrolysis of this compound, which regenerates benzaldehyde, is catalyzed by acid.[4][12]

Photostability

Exposure to light, particularly UV radiation, can lead to the degradation of benzaldehyde oximes. The primary degradation pathway involves the formation of the corresponding aldehyde (benzaldehyde) and nitrile (benzonitrile).[13] The mechanism can proceed via an electron transfer-proton transfer (ET-PT) sequence or a hydrogen atom transfer (HAT) pathway, depending on the reaction conditions and substituents on the aromatic ring.[13]

Chemical Stability and Incompatibilities

This compound is sensitive to strong oxidizing and reducing agents.[1] It is incompatible with the following classes of chemicals, and contact should be avoided:

  • Strong oxidizing agents

  • Strong bases

  • Acid anhydrides

  • Acid chlorides

Reaction with strong oxidizing agents can lead to the formation of various oxidation products. For instance, reaction with hypervalent iodine reagents can yield N-hydroxybenzamide.[14]

Summary of Stability Data
ConditionStability ProfileDegradation ProductsReference
Thermal Exothermic decomposition possible. Recommended storage below +30°C. Operational limit suggested at <42°C.N-benzylidene benzylamine, benzoic acid, benzamide, N-benzyl benzamide, 2,4,5-triphenylimidazole[1][4]
Hydrolytic More stable than imines/hydrazones. Acid-catalyzed hydrolysis occurs.Benzaldehyde[4][12]
Photolytic (UV) Degrades upon exposure to light.Benzaldehyde, Benzonitrile[13]
Oxidative Sensitive to strong oxidizing agents.Varies with oxidant (e.g., N-hydroxybenzamide with hypervalent iodine reagents)[1][14]
Experimental Protocol: Stability Assessment by HPLC

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for quantitatively assessing the degradation of this compound under various stress conditions.

Materials and Equipment:

  • This compound

  • HPLC system with a UV or PDA detector

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., acetonitrile (B52724) and water with a suitable buffer like phosphoric or formic acid)

  • Forced degradation equipment (e.g., oven for thermal stress, UV lamp for photostability, acid and base solutions for hydrolysis)

Procedure:

  • Method Development: Develop an HPLC method capable of separating the this compound peak from potential degradation products. A typical starting point would be a C18 column with a gradient elution of acetonitrile and water containing 0.1% formic acid.[15]

  • Forced Degradation Studies:

    • Acid/Base Hydrolysis: Dissolve this compound in a suitable solvent and treat with acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions. Monitor the sample at various time points.

    • Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Degradation: Expose a solid or solution sample to elevated temperatures (e.g., 60-80°C).

    • Photodegradation: Expose a solution of the compound to UV light.

  • Sample Analysis: At specified time intervals, withdraw samples, neutralize if necessary, dilute to an appropriate concentration, and inject into the HPLC system.

  • Data Analysis: Monitor the decrease in the peak area of this compound and the appearance and increase in the peak areas of any degradation products. The percentage of degradation can be calculated relative to an unstressed control sample.

G cluster_stress Forced Degradation cluster_analysis Analysis A Prepare this compound Solution B Acid Hydrolysis (HCl) A->B C Base Hydrolysis (NaOH) A->C D Oxidation (H₂O₂) A->D E Thermal Stress (Heat) A->E F Photolytic Stress (UV Light) A->F G Sample at Time Points B->G C->G D->G E->G F->G H HPLC Analysis G->H I Quantify Degradation H->I

Workflow for HPLC-Based Stability Testing

Synthesis and Potential Reactions

This compound is typically synthesized via the condensation reaction of benzaldehyde with hydroxylamine (B1172632) or its salts (e.g., hydroxylamine hydrochloride) in the presence of a base.[4][12] This reaction is a classic example of oxime formation.

G Benzaldehyde Benzaldehyde (C₆H₅CHO) Benzaldoxime_Formation + Benzaldehyde->Benzaldoxime_Formation Hydroxylamine Hydroxylamine (NH₂OH) Hydroxylamine->Benzaldoxime_Formation Base Base Base->Benzaldoxime_Formation Benzaldehyde_Oxime This compound (C₆H₅CH=NOH) Water Water (H₂O) Benzaldoxime_Formation->Benzaldehyde_Oxime Benzaldoxime_Formation->Water

Synthesis of this compound

Beyond its synthesis, this compound can undergo several important chemical transformations:

  • Beckmann Rearrangement: In the presence of certain catalysts, it can rearrange to form benzamide.[4][12]

  • Dehydration: Dehydration of this compound yields benzonitrile.[4][12]

  • Hydrolysis: As mentioned, it can be hydrolyzed back to benzaldehyde.[4][12]

Conclusion

This technical guide provides a comprehensive overview of the solubility and stability of this compound, supported by available quantitative data, experimental protocols, and visual diagrams. While generally stable under controlled conditions, its susceptibility to thermal, hydrolytic, and photolytic degradation necessitates careful handling and storage. A thorough understanding of these properties is essential for optimizing its use in synthetic chemistry and for ensuring the quality and stability of resulting products in the pharmaceutical and chemical industries. Further research to generate more extensive quantitative solubility and stability data across a wider range of conditions would be of significant value to the scientific community.

References

Theoretical and Computational Insights into Benzaldehyde Oxime: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth exploration of the molecular structure, electronic properties, and spectroscopic behavior of benzaldehyde (B42025) oxime through theoretical and computational methodologies, offering valuable insights for researchers, scientists, and professionals in drug development.

Benzaldehyde oxime (C₇H₇NO), a significant organic compound, serves as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical products.[1] Its versatile chemical nature, stemming from the oxime functional group, allows for a wide range of chemical transformations, making it a valuable building block in medicinal chemistry.[1][2] Theoretical and computational studies provide a powerful lens to understand the intricate details of its molecular geometry, electronic structure, and reactivity, which are paramount for designing novel derivatives with desired therapeutic properties.[2]

This technical guide offers a comprehensive overview of the theoretical and computational approaches used to characterize this compound. It summarizes key quantitative data from computational analyses, provides detailed experimental and computational protocols, and visualizes essential workflows and conceptual relationships.

Molecular Structure and Spectroscopic Properties: A Computational Perspective

Density Functional Theory (DFT) has emerged as a robust method for investigating the geometric and electronic structures of molecules like this compound, offering a favorable balance between accuracy and computational cost.[2] These theoretical calculations provide valuable data on bond lengths, bond angles, and spectroscopic signatures, which show excellent agreement with experimental findings.[3][4]

Geometric Parameters

Computational optimization of the molecular structure of this compound and its derivatives reveals key bond lengths and angles. DFT calculations, often employing the B3LYP functional with basis sets such as 6-311++G(d,p), have been utilized to determine these parameters.[3][4] For instance, in a study of 2-hydroxy-5-(phenyldiazenyl)this compound, the N=N bond length was calculated to be 1.253 Å, which aligns well with the literature value of 1.25 Å.[4][5]

Vibrational Analysis

Theoretical vibrational analysis is a powerful tool for assigning and interpreting experimental infrared (IR) and Raman spectra.[6][7] The calculated vibrational frequencies and their corresponding potential energy distributions (PEDs) allow for a detailed understanding of the vibrational modes of the molecule.[8][9] For example, the characteristic O-H stretching vibration in oximes is typically observed in the range of 3550-3700 cm⁻¹ in its free form.[5] In a study on 2-hydroxy-5-(phenyldiazenyl)this compound, the calculated O-H stretching vibrations were reported at 3685 and 3480 cm⁻¹, corresponding to phenolic and oxime hydroxyl groups, respectively.[5]

Electronic Properties and Reactivity Analysis

The electronic properties of this compound, such as the distribution of electron density and the energies of frontier molecular orbitals, are crucial determinants of its chemical reactivity and potential biological activity.[2][10] Computational methods provide deep insights into these characteristics.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and kinetic stability.[2] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for understanding the electrical transport properties of a molecule.[2][11] A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability.[11] For 2-hydroxy-5-(phenyldiazenyl)this compound, the calculated HOMO and LUMO energies were -6.269502 eV and -2.509433 eV, respectively, resulting in an energy gap of 3.760069 eV.[5][10]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecular surface, which is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack.[10] The different colors on the MEP map indicate regions of varying electrostatic potential, with red representing the most negative (electron-rich) potential and blue representing the most positive (electron-poor) potential.[10] In general, the regions of negative potential are associated with electronegative atoms like oxygen and nitrogen, while positive potential is found around hydrogen atoms.[10]

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study hyperconjugative interactions and charge delocalization within a molecule.[2][5] It provides insights into the stability of the molecule arising from these interactions. NBO analysis quantifies the stabilization energy associated with the delocalization of electron density from a filled donor NBO to an empty acceptor NBO.[5]

Quantitative Computational Data

The following tables summarize hypothetical but representative quantitative data for this compound and its derivatives based on DFT calculations reported in the literature.[2][5][10]

ParameterPredicted Value (eV)
HOMO Energy (EHOMO)-6.27
LUMO Energy (ELUMO)-2.51
HOMO-LUMO Gap (ΔE)3.76
Ionization Potential (I)6.27
Electron Affinity (A)2.51
Electronegativity (χ)4.39
Chemical Hardness (η)1.88
Electrophilicity Index (ω)5.14

Table 1: Predicted Frontier Molecular Orbital Energies and Global Reactivity Descriptors for a Representative this compound Derivative. Data is based on values for 2-hydroxy-5-(phenyldiazenyl)this compound.[5][10]

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(1) Nπ(C-C)ring25.0
π(C=N)oximeπ(C-C)ring15.5
LP(2) Ooximeσ*(N-O)5.0

Table 2: Hypothetical NBO Analysis Results for Key Interactions in a Substituted this compound. LP denotes a lone pair.[2]

Experimental and Computational Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the condensation reaction between benzaldehyde and hydroxylamine (B1172632) hydrochloride in the presence of a base.[12][13]

Materials:

Procedure:

  • Dissolve benzaldehyde in ethanol in a reaction vessel.

  • In a separate container, prepare an aqueous solution of hydroxylamine hydrochloride and sodium hydroxide.

  • Add the aqueous hydroxylamine solution to the ethanolic solution of benzaldehyde.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Upon completion, the product can be precipitated by pouring the reaction mixture into cold water.

  • The solid product is then collected by filtration, washed with cold water, and dried.

  • Recrystallization from a suitable solvent, such as an ethanol/water mixture, can be performed for further purification.[2]

Computational Methodology

The following outlines a typical computational protocol for the theoretical study of this compound.

Software: Gaussian, Spartan, or other quantum chemistry software packages.

Procedure:

  • Geometry Optimization: The molecular structure is optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[3][4] To simulate a realistic environment, a solvent model like the Polarizable Continuum Model (PCM) can be incorporated.[2][14]

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain theoretical vibrational spectra.[3]

  • Electronic Property Calculations:

    • HOMO-LUMO Analysis: The energies of the frontier molecular orbitals are obtained from the output of the DFT calculation.[10]

    • MEP Analysis: The molecular electrostatic potential is calculated and visualized on the electron density surface.[10]

    • NBO Analysis: Natural Bond Orbital analysis is performed to investigate intramolecular interactions and charge delocalization.[2]

Visualizing Workflows and Relationships

Theoretical_Study_Workflow cluster_setup Computational Setup cluster_calc Core Calculations cluster_analysis Post-Calculation Analysis cluster_output Outputs mol_struct Define Molecular Structure comp_method Select DFT Functional & Basis Set (e.g., B3LYP/6-311++G(d,p)) mol_struct->comp_method solvent_model Incorporate Solvent Model (e.g., PCM) comp_method->solvent_model geo_opt Geometry Optimization solvent_model->geo_opt freq_calc Vibrational Frequency Calculation geo_opt->freq_calc geom_params Optimized Geometry (Bond Lengths, Angles) geo_opt->geom_params homo_lumo HOMO-LUMO Analysis freq_calc->homo_lumo mep MEP Analysis freq_calc->mep nbo NBO Analysis freq_calc->nbo spec_sim Spectroscopic Simulation (IR/Raman) freq_calc->spec_sim reactivity Reactivity Descriptors (Energy Gap, Hardness) homo_lumo->reactivity charge_dist Charge Distribution & Reactive Sites mep->charge_dist vib_assign Vibrational Assignments spec_sim->vib_assign

Caption: Workflow for the theoretical study of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Product benzaldehyde Benzaldehyde in Ethanol mixing Mixing & Stirring (Room Temp) benzaldehyde->mixing hydroxylamine Hydroxylamine HCl + Base (aq) hydroxylamine->mixing precipitation Precipitation in Cold Water mixing->precipitation filtration Filtration & Washing precipitation->filtration drying Drying filtration->drying crude_product Crude Benzaldehyde Oxime drying->crude_product pure_product Pure Benzaldehyde Oxime crude_product->pure_product Recrystallization

Caption: Synthesis pathway for this compound.

Logical_Relationships cluster_computation Computational Analyses cluster_properties Predicted Molecular Properties dft DFT Calculations homo_lumo HOMO-LUMO Analysis mep MEP Analysis nbo NBO Analysis vib_freq Vibrational Frequencies mol_geom Molecular Geometry dft->mol_geom reactivity Chemical Reactivity homo_lumo->reactivity kinetic_stability Kinetic Stability homo_lumo->kinetic_stability reactive_sites Electrophilic/ Nucleophilic Sites mep->reactive_sites stability Molecular Stability nbo->stability spectroscopic Spectroscopic Signature vib_freq->spectroscopic

Caption: Relationship between computational analyses and predicted properties.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Benzaldehyde Oxime

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzaldehyde (B42025) oxime (C₇H₇NO) is an organic compound that serves as a crucial intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] Its synthesis is a fundamental reaction in organic chemistry, typically involving the condensation of benzaldehyde with hydroxylamine (B1172632). This process, known as oximation, converts the aldehyde's carbonyl group into an oxime functional group (C=N-OH).[1] The reaction is generally straightforward and can be performed under various conditions, including reflux, microwave irradiation, and even solvent-free grinding.[3][4][5] The choice of solvent, base, and temperature can influence the reaction's yield and the isomeric ratio of the product.[1][6] This document provides detailed protocols for the synthesis of benzaldehyde oxime, a summary of quantitative data from different methods, and a workflow diagram for the experimental process.

Data Presentation

The synthesis of this compound can be achieved through several methods, with variations in reagents, catalysts, solvents, and reaction conditions significantly impacting the outcome. The following table summarizes quantitative data from various published protocols for easy comparison.

MethodBenzaldehyde (mmol)Hydroxylamine Hydrochloride (mmol)Base/Catalyst (mmol)SolventTemperatureTimeYield (%)Reference
Reflux11Oxalic Acid (1)Acetonitrile (B52724) (3 mL)Reflux60 min95[3]
Grinding22Sodium Carbonate (3)Solvent-freeRoom Temp.2 min95[5]
Microwave0.941.16Sodium Carbonate (1.17)Ethanol (3 mL)90 °C5 min90 (Conversion)[4]
StirringN/A14 gSodium Hydroxide (14 g)Water (40 mL)N/AN/A50
Reflux1.0 eq1.2 eqSodium Acetate (B1210297) (1.5 eq)Ethanol/WaterReflux1-2 hoursN/A
Catalyst-free0.250.30NoneMineral Water/Methanol (1:1)Room Temp.10 min95[7]

Experimental Protocols

Two effective methods for the synthesis of this compound are detailed below. The first is a high-yield reflux method, and the second is a rapid, solvent-free grinding method.

Protocol 1: Synthesis via Reflux in Acetonitrile

This protocol is adapted from a method utilizing oxalic acid as a catalyst, which results in excellent yields.[3]

1. Materials and Reagents:

  • Benzaldehyde (0.106 g, 1 mmol)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (0.07 g, 1 mmol)

  • Oxalic acid (H₂C₂O₄) (0.09 g, 1 mmol)

  • Acetonitrile (CH₃CN) (3 mL)

  • Distilled Water (H₂O)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • 10 mL Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Equipment for column chromatography (silica gel)

2. Procedure:

  • Combine benzaldehyde (1 mmol), hydroxylamine hydrochloride (1 mmol), and oxalic acid (1 mmol) in a 10 mL round-bottom flask containing acetonitrile (3 mL).[3]

  • Equip the flask with a condenser and place it on a magnetic stirrer with a heating mantle.

  • Stir the mixture under reflux conditions for 60 minutes. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[3]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Add 10 mL of water to the reaction mixture and continue stirring for 5 minutes.[3]

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 15 mL).[3]

  • Combine the organic layers and dry over anhydrous sodium sulfate.[3]

  • Filter off the drying agent and evaporate the solvent using a rotary evaporator.

  • The resulting crude material can be purified by short column chromatography over silica (B1680970) gel to afford the pure this compound.[3]

Protocol 2: Solvent-Free Synthesis by Grinding

This environmentally friendly method is rapid and avoids the use of solvents in the reaction step.[5]

1. Materials and Reagents:

  • Benzaldehyde (2 mmol)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (2 mmol, 0.139 g)

  • Anhydrous sodium carbonate (Na₂CO₃) (3 mmol, 0.318 g)

  • Distilled Water (H₂O)

  • Ethyl acetate

  • Anhydrous Calcium Chloride (CaCl₂)

  • Mortar and pestle

  • Filtration apparatus

2. Procedure:

  • Place a mixture of benzaldehyde (2 mmol), hydroxylamine hydrochloride (2 mmol), and anhydrous sodium carbonate (3 mmol) in a mortar.[5]

  • Grind the mixture thoroughly with a pestle at room temperature for approximately 2 minutes.[5]

  • Upon completion of the reaction (indicated by a change in consistency), add 10 mL of water to the mortar.[5]

  • Extract the solution with ethyl acetate (3 x 15 mL).[5]

  • Combine the organic layers and dry over anhydrous calcium chloride.[5]

  • Filter the solution, and evaporate the ethyl acetate under reduced pressure to yield the product.[5]

Characterization: The final product can be characterized using various spectroscopic methods.

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.[8]

  • FT-IR Spectroscopy: To identify characteristic functional group stretches, such as O-H (~3200-3400 cm⁻¹) and C=N (~1640-1690 cm⁻¹).[8]

  • Melting Point: The melting point of the Z-isomer is 33 °C, while the E-isomer melts at 133 °C.[6]

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the synthesis, purification, and characterization of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Analysis A Mix Reactants (Benzaldehyde, NH2OH·HCl, Base/Catalyst) B Reaction (Reflux / Stir / Grind) A->B Initiate C Quench with Water B->C Reaction Complete D Solvent Extraction C->D E Dry Organic Layer (e.g., Na2SO4) D->E F Solvent Evaporation E->F G Column Chromatography (Optional) F->G Crude Product H Characterization (NMR, FT-IR, MP) G->H Pure Product I Final Product: This compound H->I

Caption: Workflow for this compound Synthesis.

References

Industrial Scale Production of Benzaldehyde Oxime: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the industrial scale production of benzaldehyde (B42025) oxime, a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals. The information compiled herein is intended to guide researchers, scientists, and drug development professionals in understanding the synthesis, purification, and safety considerations pertinent to the large-scale manufacturing of this compound.

Overview of Synthesis Routes

The primary and most common industrial method for synthesizing benzaldehyde oxime is the reaction of benzaldehyde with hydroxylamine (B1172632) hydrochloride in the presence of a base.[1] This reaction is a nucleophilic addition of hydroxylamine to the carbonyl group of benzaldehyde, followed by dehydration to form the oxime.[1]

C₆H₅CHO + NH₂OH·HCl + Base → C₆H₅CH=NOH + Base·HCl + H₂O

Several variations of this core reaction exist, optimized for yield, purity, reaction time, and environmental impact. These include conventional heating methods, microwave-assisted synthesis, and the use of various catalysts and solvent systems.

Comparative Data of Synthesis Methodologies

The following table summarizes quantitative data from various reported synthesis methods for this compound, providing a basis for comparison and selection of a suitable industrial process.

ParameterConventional HeatingMicrowave-AssistedGrinding MethodUltrasound-Assisted
Reactants Benzaldehyde, Hydroxylamine HCl, Sodium Hydroxide (B78521)Benzaldehyde, Hydroxylamine HCl, Sodium CarbonateBenzaldehyde, Hydroxylamine HCl, Sodium CarbonateBenzaldehyde, Hydroxylamine HCl, Potassium Carbonate
Solvent Water, Ethanol (B145695)EthanolSolvent-freeWater, Ethanol
Catalyst None (Base-mediated)None (Base-mediated)None (Base-mediated)None (Base-mediated)
Temperature Ambient to reflux90°CRoom TemperatureAmbient
Reaction Time 1 - 4 hours5 minutes2 minutes~10 minutes
Yield ~50% (distilled)90.1% (conversion)95%81-95%
Key Advantages Well-established, simple setupExtremely rapid reactionEnvironmentally friendly (solventless), rapidMild conditions, high yields
Potential for Scale-up HighModerate (requires specialized equipment)Low to Moderate (batch size limitations)Moderate

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and purification of this compound. While these are based on laboratory-scale experiments, they form the foundation for industrial-scale process development.

Protocol 1: Conventional Synthesis via Aqueous Base

This protocol is a classic and straightforward method for the synthesis of this compound.

Materials:

  • Benzaldehyde (1.0 eq)

  • Hydroxylamine hydrochloride (1.2 eq)

  • Sodium hydroxide (1.2 eq)

  • Deionized water

  • Diethyl ether (for extraction)

  • Anhydrous sodium sulfate (B86663) (for drying)

Procedure:

  • In a suitably sized reaction vessel equipped with a stirrer and temperature control, dissolve sodium hydroxide in deionized water.

  • To this solution, add benzaldehyde and stir to create a uniform mixture.

  • Slowly add hydroxylamine hydrochloride in portions to the reaction mixture. The addition should be controlled to manage any exotherm.

  • Continue stirring the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, the reaction mixture may form a crystalline mass. Add sufficient water to redissolve the product.

  • Transfer the aqueous solution to a separation funnel and extract the this compound with diethyl ether.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • For high purity, the crude product can be purified by vacuum distillation.

Protocol 2: Microwave-Assisted Synthesis

This method offers a significant reduction in reaction time, a key consideration for industrial throughput.[2]

Materials:

  • Benzaldehyde (1.0 eq)

  • Hydroxylamine hydrochloride (1.2 eq)

  • Anhydrous sodium carbonate (1.2 eq)

  • Ethanol

  • Ethyl acetate (B1210297) (for extraction)

  • Deionized water

Procedure:

  • In a microwave-safe reaction vessel, dissolve benzaldehyde, hydroxylamine hydrochloride, and anhydrous sodium carbonate in ethanol.[2]

  • Place the vessel in a microwave reactor and heat to 90°C with a power of 300W for 5 minutes.[2]

  • Monitor the reaction for completion using GC.

  • After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.

  • To the residue, add a mixture of ethyl acetate and water for extraction.[2]

  • Separate the organic phase and dry it over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to obtain the this compound product.

Industrial Scale-Up Considerations

Transitioning from a laboratory-scale protocol to industrial production requires careful consideration of several factors:

  • Reactor Design and Material: Glass-lined or stainless steel reactors are typically used for this type of synthesis. The reactor should be equipped with efficient agitation, temperature control (heating/cooling jacket), and a reflux condenser.

  • Reagent Handling:

    • Benzaldehyde: Can be a skin and respiratory irritant. Handle in a well-ventilated area using appropriate personal protective equipment (PPE).

    • Hydroxylamine Hydrochloride: This is a corrosive and potentially explosive substance, especially when heated.[3] It is crucial to handle it with extreme care, avoiding shock, friction, and heat.[3] Use in a chemical fume hood with appropriate PPE is mandatory.[3] Industrial handling may involve automated dosing systems to minimize manual exposure.

  • Process Control and Safety:

    • Temperature Control: The oximation reaction can be exothermic. A robust cooling system is essential to maintain the desired reaction temperature and prevent runaway reactions.

    • pH Control: The pH of the reaction mixture can influence the reaction rate and the formation of byproducts.[1] Continuous pH monitoring and adjustment may be necessary.

    • Off-gas Management: The reaction may produce off-gases that need to be scrubbed or vented safely.

  • Purification at Scale:

    • Crystallization: If the product is a solid at room temperature, crystallization is often the most efficient method for large-scale purification. This involves dissolving the crude product in a suitable solvent at an elevated temperature and then cooling to induce crystallization.

    • Distillation: For liquid products, vacuum distillation is a common purification technique. This requires a distillation column with appropriate packing to achieve the desired separation.

  • Waste Management: The process will generate aqueous waste containing salts and potentially unreacted reagents. This waste must be treated in accordance with local environmental regulations before disposal.

Visualization of Experimental Workflow and Logic

General Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the industrial production of this compound, from raw materials to the final purified product.

G cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage Reactants Benzaldehyde, Hydroxylamine HCl, Base Reactor Reaction Vessel (Stirring, Temp. Control) Reactants->Reactor Solvent Solvent (e.g., Water, Ethanol) Solvent->Reactor Reaction Oximation Reaction Reactor->Reaction Quenching Quenching (e.g., Water Addition) Reaction->Quenching Extraction Solvent Extraction (e.g., Ethyl Acetate) Quenching->Extraction Drying Drying (Anhydrous Na2SO4) Extraction->Drying Filtration Filtration Drying->Filtration Concentration Solvent Removal (Rotary Evaporation/Distillation) Filtration->Concentration Purification Final Purification (Vacuum Distillation or Crystallization) Concentration->Purification FinalProduct Pure this compound Purification->FinalProduct G DesiredScale Desired Production Scale SynthesisMethod Choice of Synthesis Method (Conventional, Microwave, etc.) DesiredScale->SynthesisMethod PuritySpec Required Purity Specification PurificationStrategy Choice of Purification Strategy (Distillation, Crystallization) PuritySpec->PurificationStrategy CostConstraint Cost Constraints CostConstraint->SynthesisMethod CostConstraint->PurificationStrategy EnvReg Environmental Regulations EnvReg->SynthesisMethod WasteManagement Waste Management Plan EnvReg->WasteManagement SafetyCon Safety Considerations SafetyCon->SynthesisMethod SafetyCon->WasteManagement SynthesisMethod->PurificationStrategy

References

Application Notes and Protocols: Benzaldehyde Oxime as an Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzaldehyde (B42025) oxime (C₇H₇NO) is a versatile organic compound that serves as a crucial intermediate in a wide array of synthetic transformations.[1][2] Its utility stems from the reactive C=N-OH functional group, which can undergo various reactions, including rearrangement, dehydration, and participation in cycloaddition reactions. These transformations make benzaldehyde oxime a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound, with a focus on its role in the preparation of benzamide (B126) and benzonitrile, as well as its emerging applications in heterocyclic synthesis.

Physicochemical Properties and Synthesis

This compound exists as a white solid and can be synthesized from benzaldehyde and hydroxylamine (B1172632) hydrochloride in the presence of a base.[3] The reaction is typically carried out in a suitable solvent like methanol (B129727) or ethanol.[3][4]

Table 1: Synthesis of this compound - Comparative Data

MethodReactantsCatalyst/BaseSolventReaction TimeTemperatureYield (%)Reference
ConventionalBenzaldehyde, Hydroxylamine hydrochlorideSodium carbonateEthanol1-3 hoursRoom Temp.High[4]
ConventionalBenzaldehyde, Hydroxylamine hydrochlorideOxalic acidAcetonitrile60 minReflux95[5]
MicrowaveBenzaldehyde, Hydroxylamine hydrochlorideSodium carbonateEthanol5 min90°C88.9[4]
NovelBenzaldehyde, Nitrate/NitritenZVIWater-100°Cup to 70[6]

Application 1: Beckmann Rearrangement to Benzamide

The Beckmann rearrangement is a classic reaction in organic chemistry where an oxime is converted into an amide under acidic conditions.[7][8] this compound undergoes this rearrangement to yield benzamide, a valuable intermediate in the pharmaceutical and chemical industries.

Logical Relationship: Beckmann Rearrangement

Beckmann_Rearrangement benzaldehyde_oxime This compound protonation Protonation of Hydroxyl Group benzaldehyde_oxime->protonation rearrangement Migration of Phenyl Group protonation->rearrangement intermediate Nitrile Cation Intermediate rearrangement->intermediate hydration Hydration intermediate->hydration tautomerization Tautomerization hydration->tautomerization benzamide Benzamide tautomerization->benzamide Dehydration_Workflow start Start dissolve Dissolve this compound and Dehydrating Agent in Solvent start->dissolve react Heat Reaction Mixture (if required) dissolve->react monitor Monitor Reaction by TLC react->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification by Chromatography or Distillation workup->purify end End purify->end Isoxazoline_Synthesis benzaldehyde_oxime This compound activation Activation/ Generation of Nitrile Oxide benzaldehyde_oxime->activation cycloaddition [3+2] Cycloaddition activation->cycloaddition alkene Alkene alkene->cycloaddition isoxazoline Δ²-Isoxazoline Derivative cycloaddition->isoxazoline

References

Applications of Benzaldehyde Oxime in Pharmaceutical Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzaldehyde (B42025) oxime and its derivatives represent a versatile class of compounds with significant potential in pharmaceutical chemistry. Possessing a unique C=N-OH functional group, these molecules serve as crucial building blocks for the synthesis of a wide array of bioactive molecules and heterocyclic systems.[1] Their diverse pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties, have garnered considerable interest in the field of drug discovery and development. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of benzaldehyde oxime derivatives, along with a summary of their quantitative biological data.

I. Synthesis of this compound and Its Derivatives

This compound is a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs) and in the creation of novel molecular scaffolds for drug discovery.[2]

A. General Synthesis of this compound

The classical synthesis of this compound involves the condensation reaction of benzaldehyde with hydroxylamine (B1172632).[3]

Experimental Protocol: Synthesis of this compound

Materials:

Procedure (Grinding Method):

  • In a mortar, combine benzaldehyde (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and anhydrous sodium carbonate (1.5 mmol).

  • Grind the mixture thoroughly with a pestle at room temperature for the time specified in the relevant literature (typically a few minutes).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, add water to the mixture and filter the solid product.

  • For low-melting point oximes, extract the aqueous mixture with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the this compound.

Procedure (Microwave-Assisted Synthesis): [1]

  • Dissolve benzaldehyde (e.g., 0.94 mmol), hydroxylamine hydrochloride (e.g., 1.16 mmol), and anhydrous sodium carbonate (e.g., 1.17 mmol) in ethanol (3 ml) in a microwave reactor vessel.

  • Heat the mixture at a specified temperature (e.g., 90°C) and microwave power (e.g., 300W) for a short duration (e.g., 5 minutes).[1]

  • After the reaction is complete, cool the mixture and spin-dry to remove the solvent.

  • Extract the residue with a mixture of ethyl acetate and water.

  • Separate the organic phase, dry it with anhydrous sodium sulfate, filter, and evaporate the solvent to yield the this compound.[1]

Workflow for this compound Synthesis

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product Benzaldehyde Benzaldehyde Mixing Mixing in Solvent (e.g., Ethanol) Benzaldehyde->Mixing Hydroxylamine_HCl Hydroxylamine HCl Hydroxylamine_HCl->Mixing Base Base (e.g., Na2CO3) Base->Mixing Heating Heating (Conventional or Microwave) Mixing->Heating Extraction Extraction (Ethyl Acetate/Water) Heating->Extraction Drying Drying (Na2SO4) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Benzaldehyde_Oxime This compound Evaporation->Benzaldehyde_Oxime G TFOBO TFOBO (this compound Derivative) NADPH_Oxidase NADPH Oxidase TFOBO->NADPH_Oxidase regulates ROS ↑ Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS Mito_Pot ↓ Mitochondrial Membrane Potential ROS->Mito_Pot Bax_Bcl2 ↑ Bax/Bcl2 Ratio Mito_Pot->Bax_Bcl2 Casp9 ↑ Caspase-9 Activity Bax_Bcl2->Casp9 Casp37 ↑ Caspase-3/7 Activity Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis G cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase cluster_clinical Clinical Trials cluster_approval Approval & Post-Market Lead_ID Lead Identification (this compound) Lead_Opt Lead Optimization (Derivative Synthesis) Lead_ID->Lead_Opt In_Vitro In Vitro Testing (Activity & Toxicity) Lead_Opt->In_Vitro In_Vivo In Vivo Testing (Animal Models) In_Vitro->In_Vivo ADME ADME/Tox Studies In_Vivo->ADME Phase_I Phase I ADME->Phase_I Phase_II Phase II Phase_I->Phase_II Phase_III Phase III Phase_II->Phase_III NDA NDA Review Phase_III->NDA Phase_IV Phase IV (Post-Market Surveillance) NDA->Phase_IV

References

Application Notes and Protocols: Benzaldehyde Oxime in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzaldehyde (B42025) oxime (C₇H₇NO) is a versatile organic intermediate with significant applications in the synthesis of a wide range of agrochemicals.[1][2] Its reactive oxime group allows for various chemical modifications, making it a valuable building block for the development of novel pesticides, herbicides, fungicides, and plant growth regulators.[1] This document provides detailed application notes and experimental protocols for the synthesis of agrochemicals utilizing benzaldehyde oxime and its derivatives.

Key Applications of this compound in Agrochemicals

This compound serves as a crucial precursor in the production of several classes of agrochemicals:

  • Fungicides: The oxime ether and oxime ester functionalities derived from this compound are present in a number of potent fungicides. These compounds often act by inhibiting mitochondrial respiration in fungi.

  • Herbicides: Certain this compound derivatives exhibit herbicidal activity, interfering with essential biochemical pathways in weeds.

  • Insecticides: The structural framework of this compound is incorporated into various insecticides, contributing to their efficacy against a range of agricultural pests.

Synthesis of Agrochemicals from this compound Derivatives: Application Notes

This section focuses on the synthesis of α-azolyl-2-substituted this compound derivatives, which have demonstrated notable fungicidal and herbicidal properties.

Synthesis of 2-(4-chlorobenzyloxy)this compound: A Key Intermediate

A common starting point for the synthesis of more complex agrochemical derivatives is the preparation of substituted benzaldehyde oximes. An example is the synthesis of 2-(4-chlorobenzyloxy)this compound.

Reaction Principle: This synthesis involves the etherification of salicylaldehyde (B1680747) with 4-chlorobenzyl chloride, followed by the oximation of the resulting aldehyde.

Experimental Protocol:

A detailed experimental protocol for the synthesis of 2-(4-chlorobenzyloxy)this compound is provided in the patent literature.[3]

Step 1: Synthesis of 2-(4-chlorobenzyloxy)benzaldehyde

  • To a stirred solution of salicylaldehyde (24.42 g) in dimethylformamide (DMF, 180 ml), add potassium carbonate (33.17 g) at room temperature.

  • Stir the mixture for 10 minutes.

  • Add a solution of 4-chlorobenzyl chloride (33.82 g) in DMF (20 ml) dropwise over 15 minutes at room temperature.

  • Heat the reaction mixture to 60°C and stir for a specified period to complete the reaction.

  • After completion, the reaction mixture is worked up to isolate the 2-(4-chlorobenzyloxy)benzaldehyde intermediate.

Step 2: Synthesis of 2-(4-chlorobenzyloxy)this compound

The intermediate from Step 1 is then reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base to form the oxime.

Quantitative Data Summary:

Intermediate/ProductMolecular FormulaStarting MaterialReagentsSolventReaction Time (hours)Reaction Temperature (°C)Yield (%)Melting Point (°C)
2-(4-chlorobenzyloxy)benzaldehydeC₁₄H₁₁ClO₂Salicylaldehyde4-chlorobenzyl chloride, K₂CO₃DMFNot SpecifiedRoom Temp. then 60Not SpecifiedNot Specified
2-(4-chlorobenzyloxy)this compoundC₁₄H₁₂ClNO₂2-(4-chlorobenzyloxy)benzaldehydeHydroxylamine hydrochloride, BaseNot Specified0.5 - 48-10 to 200Not Specified92.5-93.5

Logical Relationship of Synthesis Steps

Synthesis_Workflow cluster_step1 Step 1: Etherification cluster_step2 Step 2: Oximation Salicylaldehyde Salicylaldehyde Intermediate_Aldehyde 2-(4-chlorobenzyloxy)benzaldehyde Salicylaldehyde->Intermediate_Aldehyde K2CO3, DMF Chlorobenzyl_Chloride 4-Chlorobenzyl Chloride Chlorobenzyl_Chloride->Intermediate_Aldehyde Final_Product 2-(4-chlorobenzyloxy)this compound Intermediate_Aldehyde->Final_Product Base Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->Final_Product

Caption: Synthesis of 2-(4-chlorobenzyloxy)this compound.

Synthesis of α-(1H-Imidazol-1-yl)-2-(substituted benzyloxy)benzaldehyde (E)-oximes

These compounds are synthesized from the corresponding substituted this compound intermediates and exhibit fungicidal and herbicidal activities.

Reaction Principle: The synthesis involves the reaction of a substituted this compound with an imidazolylating agent.

Experimental Workflow

Agrochemical_Synthesis Start Substituted This compound Step1 Reaction with Halogenating Agent Start->Step1 Intermediate α-Halo-substituted This compound Step1->Intermediate Step2 Reaction with Imidazole (B134444) in the presence of a base Intermediate->Step2 Product α-(1H-Imidazol-1-yl)-substituted This compound Step2->Product

Caption: General workflow for α-imidazolyl this compound synthesis.

General Experimental Protocol:

  • Halogenation: The substituted this compound is reacted with a halogenating agent (e.g., N-chlorosuccinimide or N-bromosuccinimide) in a suitable solvent (e.g., dichloromethane, chloroform) to form the corresponding α-halo-substituted this compound. The reaction temperature is typically maintained between -10°C and 120°C.[3]

  • Imidazolylation: The resulting α-halo intermediate is then reacted with imidazole in the presence of a base (e.g., potassium carbonate, sodium hydride) in a solvent such as DMF or acetonitrile. The reaction temperature can range from -10°C to 180°C, and the reaction time is generally between 0.5 and 48 hours.[3]

  • Purification: The final product is purified by conventional methods such as chromatography or recrystallization.[3]

Quantitative Data for Fungicidal and Herbicidal Activity:

The fungicidal and herbicidal activities of these compounds are evaluated through various bioassays. The data is typically presented as the concentration required for 50% inhibition (IC₅₀) or the percentage of control at a given concentration.

Synthesis of this compound: A Foundational Protocol

The synthesis of the precursor, this compound, is a fundamental step. Several methods have been reported, with the reaction of benzaldehyde and hydroxylamine hydrochloride being the most common.[4][5]

Reaction Principle: Benzaldehyde reacts with hydroxylamine hydrochloride in the presence of a base to form this compound. The reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl group of benzaldehyde, followed by dehydration.

Experimental Protocol (Microwave-Assisted Synthesis):

A rapid and efficient microwave-assisted synthesis of this compound has been reported.[6]

  • Reactant Mixture: Dissolve benzaldehyde (0.10 g, 0.94 mmol), hydroxylamine hydrochloride (0.08 g, 1.16 mmol), and anhydrous sodium carbonate (0.12 g, 1.17 mmol) in ethanol (B145695) (3 ml).[6]

  • Microwave Reaction: Place the mixture in a microwave reactor and heat to 90°C at 300W for 5 minutes.[6]

  • Work-up: After the reaction is complete, the solvent is removed, and the residue is extracted with ethyl acetate (B1210297) and water. The organic phase is dried over anhydrous sodium sulfate.[6]

  • Isolation: Filtration and removal of the solvent yield this compound.[6]

Quantitative Data for Microwave-Assisted Synthesis:

ReactantsSolventReaction Time (min)Microwave Power (W)Reaction Temperature (°C)Conversion Rate (%)Yield (%)
Benzaldehyde, Hydroxylamine HCl, Na₂CO₃Ethanol53009090.188.9

Synthesis of this compound

Benzaldehyde_Oxime_Synthesis Benzaldehyde Benzaldehyde Microwave Microwave Irradiation Benzaldehyde->Microwave Hydroxylamine_HCl Hydroxylamine Hydrochloride Hydroxylamine_HCl->Microwave Base Anhydrous Sodium Carbonate Base->Microwave Solvent Ethanol Solvent->Microwave Product This compound Microwave->Product 5 min, 90°C, 300W

Caption: Microwave-assisted synthesis of this compound.

Conclusion

This compound is a key building block in the synthesis of a diverse array of agrochemicals. The protocols and data presented here provide a foundation for researchers and scientists in the field of agrochemical development to explore the synthesis of novel and effective crop protection agents. The versatility of the oxime functional group continues to offer opportunities for the design of new active ingredients with improved efficacy and environmental profiles.

References

Analytical Methods for the Quantification of Benzaldehyde Oxime by HPLC and GC

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Benzaldehyde (B42025) oxime (C₇H₇NO) is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Accurate and reliable quantification of benzaldehyde oxime is crucial for ensuring product quality, monitoring reaction kinetics, and performing stability studies. This document provides detailed analytical methods for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The methods described are intended for use by researchers, scientists, and drug development professionals.

Analytical Techniques Overview

Both HPLC and GC are powerful chromatographic techniques suitable for the analysis of this compound.

  • High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. Reversed-phase HPLC with UV detection is a common approach for analyzing compounds with chromophores like this compound.

  • Gas Chromatography (GC) is ideal for the analysis of volatile and thermally stable compounds. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides high resolution and sensitivity for the quantification of this compound.

The choice between HPLC and GC will depend on the sample matrix, the required sensitivity, and the available instrumentation.

Quantitative Data Summary

Table 1: HPLC Method Quantitative Data

ParameterHPLC-UV Method for a this compound Derivative[1]
Linearity Range 12 - 360 ppm
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.01 ppm
Limit of Quantification (LOQ) 12 ppm
Precision (RSD %) 0.64% (Injection Repeatability)
Accuracy (% Recovery) Not Specified

Table 2: GC Method Quantitative Data (for Benzaldehyde)

ParameterGC-FID Method for Benzaldehyde[2][3]
Linearity Range 0.5 - 100 µg/mL
Correlation Coefficient (r²) Not Specified
Limit of Quantification (LOQ) 0.4 µg/mL
Precision (Intra- and Inter-day) < 2.5%
Accuracy (% Recovery) Not Specified

Experimental Protocols

HPLC Method Protocol

This protocol is based on a reversed-phase HPLC method for the separation of this compound.[4]

1. Instrumentation and Materials

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., Newcrom R1)[4]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

  • This compound reference standard

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

2. Preparation of Mobile Phase

  • Prepare a mobile phase consisting of a mixture of acetonitrile, water, and phosphoric acid.[4] A typical starting ratio would be 50:50 (v/v) acetonitrile:water with 0.1% phosphoric acid.

  • Degas the mobile phase before use.

3. Preparation of Standard Solutions

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 10, 25, 50, 100, 250 µg/mL).

4. Preparation of Sample Solutions

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in the mobile phase to achieve a concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions

  • Column: Reversed-phase C18

  • Mobile Phase: Acetonitrile/Water/Phosphoric Acid (adjust ratio for optimal separation)[4]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C[1]

  • Detection: UV at 254 nm[1]

6. Analysis and Quantification

  • Inject the standard solutions to construct a calibration curve of peak area versus concentration.

  • Inject the sample solutions.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

GC Method Protocol

This protocol is adapted from a GC-FID method for the analysis of benzaldehyde.[2][3]

1. Instrumentation and Materials

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary GC column (e.g., OV-101, 25 m x 0.53 mm i.d., 0.5 µm film thickness)[2]

  • Helium or Nitrogen (carrier gas)

  • Hydrogen and Air (for FID)

  • Chloroform (B151607) (GC grade)

  • This compound reference standard

  • Internal standard (e.g., 3-chlorobenzaldehyde)[2]

  • Volumetric flasks, pipettes, and syringes

  • GC vials and caps

2. Preparation of Standard Solutions

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in chloroform.

  • Prepare a stock solution of the internal standard (e.g., 1 mg/mL) in chloroform.

  • Prepare a series of calibration standards by diluting the this compound stock solution and adding a constant amount of the internal standard to each.

3. Preparation of Sample Solutions

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in chloroform to achieve a concentration within the calibration range.

  • Add the same constant amount of the internal standard as in the calibration standards.

  • Transfer the solution to a GC vial.

4. Chromatographic Conditions

  • Column: Fused silica (B1680970) capillary column (e.g., OV-101)[2]

  • Carrier Gas: Helium or Nitrogen

  • Inlet Temperature: 250°C

  • Oven Temperature Program: Start at 100°C, hold for 5 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

  • Detector: Flame Ionization Detector (FID)

  • Detector Temperature: 300°C

  • Injection Volume: 1 µL (split or splitless, depending on concentration)

5. Analysis and Quantification

  • Inject the standard solutions to construct a calibration curve of the peak area ratio (this compound/internal standard) versus the concentration of this compound.

  • Inject the sample solutions.

  • Quantify the amount of this compound in the sample using the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Prepare this compound Standard Solutions HPLC_System HPLC System (C18 Column, UV Detector) Standard_Prep->HPLC_System Sample_Prep Prepare Sample Solution Sample_Prep->HPLC_System Mobile_Phase_Prep Prepare Mobile Phase (ACN/H2O/H3PO4) Mobile_Phase_Prep->HPLC_System Data_Acquisition Data Acquisition (Chromatogram) HPLC_System->Data_Acquisition Calibration_Curve Construct Calibration Curve Data_Acquisition->Calibration_Curve Quantify Quantify this compound Data_Acquisition->Quantify Calibration_Curve->Quantify

Caption: Workflow for HPLC analysis of this compound.

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Prepare this compound & Internal Standard Solutions GC_System GC-FID System (Capillary Column) Standard_Prep->GC_System Sample_Prep Prepare Sample Solution with Internal Standard Sample_Prep->GC_System Data_Acquisition Data Acquisition (Chromatogram) GC_System->Data_Acquisition Calibration_Curve Construct Calibration Curve (Peak Area Ratio) Data_Acquisition->Calibration_Curve Quantify Quantify this compound Data_Acquisition->Quantify Calibration_Curve->Quantify

Caption: Workflow for GC-FID analysis of this compound.

References

Application Notes and Protocols: Benzaldehyde Oxime in the Preparation of Isoxazolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the synthesis of isoxazolines, versatile heterocyclic compounds with significant applications in medicinal chemistry and drug discovery, using benzaldehyde (B42025) oxime as a key starting material. The primary synthetic route discussed is the 1,3-dipolar cycloaddition of in situ generated nitrile oxides from benzaldehyde oxime with various dipolarophiles.

Overview of Isoxazoline (B3343090) Synthesis from this compound

The synthesis of isoxazolines from this compound predominantly proceeds through the formation of a benzonitrile (B105546) oxide intermediate, which then undergoes a [3+2] cycloaddition reaction with an alkene. This reaction is a powerful tool for constructing the five-membered isoxazoline ring. Various methods have been developed for the in situ generation of the nitrile oxide from the oxime, including oxidation with reagents like Chloramine-T, hypervalent iodine compounds, and electrochemical methods. The choice of method can influence the reaction efficiency, substrate scope, and overall yield.

General Reaction Scheme:

The fundamental transformation involves the conversion of this compound to benzonitrile oxide, which then reacts with a dipolarophile (an alkene) to yield the desired isoxazoline.

G cluster_1 Step 1: Nitrile Oxide Formation cluster_2 Step 2: 1,3-Dipolar Cycloaddition This compound This compound Benzonitrile Oxide Benzonitrile Oxide This compound->Benzonitrile Oxide [Oxidation] Benzonitrile Oxide_ref Benzonitrile Oxide Isoxazoline Isoxazoline Benzonitrile Oxide_ref->Isoxazoline Alkene Alkene Alkene->Isoxazoline

Caption: General two-step reaction pathway for isoxazoline synthesis.

Experimental Protocols

Protocol 2.1: Chloramine-T Mediated Synthesis of 3-Phenyl-5-(chloromethyl)isoxazoline

This protocol describes the synthesis of an isoxazoline derivative via a 1,3-dipolar cycloaddition reaction using Chloramine-T to generate the nitrile oxide in situ.

Materials:

Procedure:

  • In a reaction flask, combine allyl chloride (1 mmol), the respective this compound (1 mmol), and Chloramine-T (1.2 mmol) in ethanol (20 mL).

  • Stir the reaction mixture for 8 hours at room temperature (25 °C).

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, the solvent is typically removed under reduced pressure, and the residue is purified by column chromatography.

Protocol 2.2: Electrochemical Synthesis of Isoxazolines

This method presents a greener approach to isoxazoline synthesis using electrochemistry.

Materials:

Procedure:

  • Set up an electrochemical cell with a graphite anode and a stainless steel cathode.

  • To the cell, add (E)-benzaldehyde oxime (0.5 mmol), the dipolarophile (5 equiv), Et4NCl (0.5 equiv), and HFIP (1.3 equiv) in acetonitrile (7 mL).

  • Apply a constant current of 25 mA with a charge transfer of 3 F mol⁻¹.

  • After the reaction, the mixture is worked up and the product is isolated and purified, typically by column chromatography.

Protocol 2.3: Microwave-Assisted Synthesis of Isoxazoline Dicarboxylic Acids

This protocol utilizes microwave irradiation to accelerate the 1,3-dipolar cycloaddition.

Materials:

Procedure:

  • To a 10 mL microwave-reaction vial, add the aldoxime (1.0 eq), dimethyl-2-methylene glutarate (1.2 eq), and diacetoxyiodobenzene (DIB).

  • Add methanol (5.0 mL) to the vial.

  • Place the vessel in the cavity of the microwave reactor and irradiate at 200 W and 180 °C for 5–10 minutes with a one-minute hold time.

  • After cooling, the reaction mixture is concentrated and the crude product is purified by flash column chromatography.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of various isoxazoline derivatives from this compound and its substituted analogues under different reaction conditions.

Table 1: Electrochemical Synthesis of Isoxazolines from (E)-Benzaldehyde Oxime and Various Dipolarophiles

EntryDipolarophileProductYield (%)Diastereomeric Ratio
1tert-Butyl acrylate17a31-
2Dimethyl fumarate-70>20:1
3Dimethyl maleate-651:1.1

Conditions: 15a (0.5 mmol), 16 (5 equiv), Et4NCl (0.5 equiv), HFIP (1.3 equiv), MeCN (7 mL), G anode, SS cathode, 25 mA, 3 F mol⁻¹. Isolated yields.

Table 2: Scope of Substituted Benzaldehyde Oximes in Electrochemical Isoxazoline Synthesis

EntryOxime SubstituentProductYield (%)
14-Iodo17d55
23-Iodo17e70
32-Iodo17f41
44-Bromo17g60
53-Bromo17h72
62-Bromo17i45

Conditions: Oxime (0.5 mmol), tert-butyl acrylate (5 equiv), Et4NCl (0.5 equiv), HFIP (1.3 equiv), MeCN (7 mL), G anode, SS cathode, 25 mA, 3 F mol⁻¹. Isolated yields.

Table 3: Microwave-Assisted Synthesis of Isoxazoline Dicarboxylic Acid Derivatives

EntryAldoximeProductYield (%)
1This compound11d70
24-Methoxythis compound--
34-Chlorothis compound--

Conditions: Aldoxime (1.0 eq), dimethyl-2-methylene glutarate (1.2 eq), DIB, Methanol (5.0 mL), 200 W, 180 °C, 5–10 min.

Visualized Workflows and Mechanisms

Experimental Workflow for Electrochemical Synthesis

The following diagram illustrates the general workflow for the electrochemical synthesis of isoxazolines.

G A Prepare Reagents (Oxime, Dipolarophile, Electrolyte, Solvent) B Set up Electrochemical Cell (Graphite Anode, SS Cathode) A->B C Run Electrolysis (Constant Current) B->C D Reaction Work-up C->D E Purification (Column Chromatography) D->E F Characterization E->F

Caption: Workflow for electrochemical isoxazoline synthesis.

Proposed Mechanism for Electrochemical Isoxazoline Formation

The electrochemical method may proceed through a stepwise, radical-mediated mechanism rather than a concerted [3+2] cycloaddition.

G A This compound B Anodic Oxidation A->B -e⁻, -H⁺ C Iminoxyl Radical B->C D Radical Addition to Alkene C->D E Intermediate Radical Adduct D->E F Oxidation & Cyclization E->F G Isoxazoline Product F->G

Caption: Proposed radical-mediated electrochemical mechanism.

Catalytic Synthesis of Benzaldehyde Oxime: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of various catalytic methods for the synthesis of benzaldehyde (B42025) oxime, a crucial intermediate in organic synthesis and drug development. Detailed experimental protocols, comparative data, and mechanistic insights are presented to aid researchers in selecting and implementing the most suitable synthetic strategy.

Introduction

Benzaldehyde oxime (C₆H₅CH=NOH) is a versatile organic compound with applications in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its formation from benzaldehyde and a hydroxylamine (B1172632) source is a classic condensation reaction that can be significantly enhanced by the use of catalysts. Catalytic approaches offer numerous advantages, including milder reaction conditions, shorter reaction times, and improved yields and selectivity. This note explores a range of catalytic systems, from homogeneous and heterogeneous catalysts to green chemistry approaches, providing a practical guide for laboratory synthesis.

Data Presentation: A Comparative Analysis of Catalytic Systems

The following table summarizes quantitative data for various catalytic systems employed in the synthesis of this compound, allowing for easy comparison of their efficacy.

CatalystCatalyst TypeSubstrateSolventTemperature (°C)TimeYield (%)Reference
Nano Fe₃O₄HeterogeneousBenzaldehydeSolvent-free70-8020 min>95[1]
Oxalic AcidHomogeneousBenzaldehydeAcetonitrile (B52724)Reflux60 min95[2]
K₂CO₃BaseBenzaldehydeMethanolRoom Temp.5-10 min92 (Z-isomer)[3]
Na₂CO₃ (Microwave)BaseBenzaldehydeEthanol (B145695)905 min88.9[4]
Chemically Treated Eggshell (CTE)HeterogeneousBenzaldehydeEthanolReflux-87[1]
Bi₂O₃ (Grindstone)HeterogeneousBenzaldehydeSolvent-freeRoom Temp.1.5 min96[5]
None (in Mineral Water)Catalyst-freeBenzaldehydeMineral Water/MethanolRoom Temp.10 min85

Reaction Mechanisms

The formation of this compound from benzaldehyde and hydroxylamine can be catalyzed by both acids and bases. The general mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of benzaldehyde, followed by dehydration.

Acid-Catalyzed Mechanism

In the presence of an acid catalyst, the carbonyl oxygen of benzaldehyde is protonated, which increases the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by hydroxylamine. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the oxime.[6]

AcidCatalyzedMechanism Benzaldehyde Benzaldehyde ProtonatedBenzaldehyde Protonated Benzaldehyde Benzaldehyde->ProtonatedBenzaldehyde + H⁺ Hydroxylamine Hydroxylamine H_plus H⁺ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedBenzaldehyde->TetrahedralIntermediate + NH₂OH ProtonatedIntermediate Protonated Intermediate TetrahedralIntermediate->ProtonatedIntermediate + H⁺ BenzaldehydeOxime Benzaldehyde Oxime ProtonatedIntermediate->BenzaldehydeOxime - H₂O, - H⁺ Water H₂O

Caption: Acid-catalyzed mechanism of this compound formation.

Base-Catalyzed Mechanism

In a basic medium, the base assists in the deprotonation of hydroxylamine, increasing its nucleophilicity. The resulting anion then attacks the carbonyl carbon. A series of proton transfers, often involving the solvent, culminates in the elimination of a hydroxide (B78521) ion to yield the oxime.[7]

BaseCatalyzedMechanism Benzaldehyde Benzaldehyde AlkoxideIntermediate Alkoxide Intermediate Benzaldehyde->AlkoxideIntermediate + Hydroxylamine   Anion Hydroxylamine Hydroxylamine HydroxylamineAnion Hydroxylamine Anion Hydroxylamine->HydroxylamineAnion + Base Base Base BenzaldehydeOxime Benzaldehyde Oxime AlkoxideIntermediate->BenzaldehydeOxime + H₂O - OH⁻ Water H₂O RegeneratedBase Base

Caption: Base-catalyzed mechanism of this compound formation.

Experimental Protocols

The following are detailed methodologies for key experiments in the catalytic synthesis of this compound.

Protocol 1: Heterogeneous Catalysis using Nano Fe₃O₄ (Solvent-Free)

This protocol describes a green and efficient method for the synthesis of this compound using a magnetically separable nanocatalyst.[1]

Materials:

  • Benzaldehyde (1 mmol, 0.106 g)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (2 mmol, 0.139 g)

  • Nano Fe₃O₄ (1.5 mmol, 0.348 g)

  • Oil bath

Procedure:

  • In a round-bottom flask, combine benzaldehyde (1 mmol), hydroxylamine hydrochloride (2 mmol), and nano Fe₃O₄ (1.5 mmol).

  • Place the flask in a preheated oil bath at 70-80 °C.

  • Stir the reaction mixture for 20 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add ethyl acetate (B1210297) and separate the catalyst using an external magnet.

  • Wash the catalyst with ethyl acetate and dry for reuse.

  • Wash the organic layer with water, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the product.

Protocol 2: Homogeneous Catalysis using Oxalic Acid

This protocol details a straightforward synthesis using a common and inexpensive organic acid as a catalyst.[2]

Materials:

  • Benzaldehyde (1 mmol, 0.106 g)

  • Hydroxylamine hydrochloride (1 mmol, 0.070 g)

  • Oxalic acid (1 mmol, 0.090 g)

  • Acetonitrile (CH₃CN) (3 mL)

  • Deionized water

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a 10 mL round-bottom flask equipped with a condenser, add benzaldehyde (1 mmol), hydroxylamine hydrochloride (1 mmol), and oxalic acid (1 mmol) in acetonitrile (3 mL).

  • Stir the mixture under reflux for 60 minutes. Monitor the reaction by TLC.

  • After completion, add 10 mL of water and continue stirring for 5 minutes.

  • Extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Evaporate the solvent and purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 3: Microwave-Assisted Base-Catalyzed Synthesis

This protocol utilizes microwave irradiation to significantly reduce the reaction time.[4]

Materials:

  • Benzaldehyde (0.94 mmol, 0.10 g)

  • Hydroxylamine hydrochloride (1.16 mmol, 0.08 g)

  • Anhydrous sodium carbonate (Na₂CO₃) (1.17 mmol, 0.12 g)

  • Ethanol (3 mL)

  • Ethyl acetate

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Microwave reactor

Procedure:

  • In a microwave reactor vessel, dissolve benzaldehyde (0.94 mmol), hydroxylamine hydrochloride (1.16 mmol), and anhydrous sodium carbonate (1.17 mmol) in ethanol (3 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Heat the reaction mixture to 90 °C with a microwave power of 300W for 5 minutes.

  • After the reaction, cool the vessel to room temperature.

  • Transfer the contents to a separatory funnel and add ethyl acetate (10 mL) and water (10 mL) for extraction.

  • Separate the organic phase and dry it over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to obtain the this compound.

Experimental Workflow Diagram

The following diagram illustrates a general experimental workflow for the catalytic synthesis of this compound.

ExperimentalWorkflow Reactants 1. Reactant Mixing (Benzaldehyde, Hydroxylamine Source, Catalyst, Solvent) Reaction 2. Reaction (Stirring, Heating/Microwave) Reactants->Reaction Monitoring 3. Reaction Monitoring (TLC/GC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup 4. Work-up (Quenching, Extraction) Monitoring->Workup Complete Purification 5. Purification (Column Chromatography/Recrystallization) Workup->Purification Characterization 6. Product Characterization (NMR, IR, MS) Purification->Characterization

Caption: A general experimental workflow for the synthesis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Benzaldehyde Oxime Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in maximizing the yield and purity of Benzaldehyde (B42025) Oxime.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of benzaldehyde oxime.

Low or No Product Yield

Q1: My reaction yield is very low. What are the most likely causes?

A1: Low yield in this compound synthesis can stem from several factors:

  • Purity of Benzaldehyde: Benzaldehyde is prone to air oxidation, forming benzoic acid. This impurity can interfere with the reaction. Always use freshly distilled or purified benzaldehyde.

  • Reagent Stoichiometry: An incorrect molar ratio of benzaldehyde, hydroxylamine (B1172632) hydrochloride, and the base is a common issue. Ensure accurate measurements. For many procedures, a slight excess of hydroxylamine hydrochloride and base is optimal.[1]

  • Ineffective Base: The reaction requires a base to neutralize the HCl released from hydroxylamine hydrochloride, liberating the free hydroxylamine nucleophile.[2] If the base is old, hydrated, or too weak, the reaction will be inefficient. Anhydrous sodium carbonate is a common and effective choice.[1]

  • Reaction Conditions: Temperature and reaction time are critical. Conventional methods may require heating or extended reaction times, while microwave-assisted or grinding methods can be completed much faster.[1][3]

  • Poor pH Control: The pH of the reaction mixture can influence the reaction rate and equilibrium. The formation of the oxime is a classic example of a reaction that requires careful pH control.[4]

Q2: I've set up the reaction, but it doesn't seem to be progressing. Why might the reaction be stalled?

A2: A stalled reaction is often related to:

  • Insufficient Activation of Hydroxylamine: Hydroxylamine is used as its hydrochloride salt for stability.[2] A base must be present in sufficient quantity to generate the free hydroxylamine needed for the nucleophilic attack on the benzaldehyde's carbonyl carbon.[2][4]

  • Low Temperature: While some methods work at room temperature, particularly solvent-free grinding, traditional solvent-based methods may require heating to overcome the activation energy barrier.[1]

  • Solvent Issues: The choice of solvent can impact reaction rates. Alcohols like ethanol (B145695) are common, but alternative methods using ionic liquids or even mineral water have been shown to be effective.[5][6]

Product Purity and Side Reactions

Q3: My final product is impure. What are the common side products or contaminants?

A3: Common impurities include:

  • Unreacted Benzaldehyde: If the reaction does not go to completion, you will have leftover starting material.

  • Benzoic Acid: This is a frequent contaminant if the starting benzaldehyde is not pure.

  • Side Products from Further Reactions: Under harsh conditions (e.g., strong acid and high heat), the this compound product can undergo a Beckmann rearrangement to form benzamide (B126) or be dehydrated to form benzonitrile.[7][8]

Q4: How can I purify my starting benzaldehyde?

A4: To remove benzoic acid, wash the benzaldehyde with a 10% sodium carbonate (Na₂CO₃) or sodium hydroxide (B78521) (NaOH) solution until no more CO₂ evolves. Follow this with a wash using saturated sodium sulfite (B76179) (Na₂SO₃) solution and then water. Dry the washed benzaldehyde over an anhydrous drying agent like MgSO₄ or CaSO₄, and then perform a vacuum distillation.

Experimental Variations

Q5: Are there "green" or more efficient methods than traditional refluxing in ethanol?

A5: Yes, several modern methods offer significant advantages:

  • Microwave-Assisted Synthesis (MAOS): This technique drastically reduces reaction times from hours to minutes and often improves yields.[3]

  • Solvent-Free Grinding: Grinding the reactants (benzaldehyde, hydroxylamine hydrochloride, and a solid base like Na₂CO₃) in a mortar and pestle is an environmentally friendly, rapid, and highly efficient method.[1][9]

Q6: Does the choice of base matter?

A6: Yes. The base is crucial for deprotonating the hydroxylamine hydrochloride.[2] Weak bases are generally used. Anhydrous sodium carbonate is effective for grinding methods, while sodium acetate (B1210297) or sodium hydroxide can be used in solvent-based approaches.[1][10] The stoichiometry of the base relative to the hydroxylamine hydrochloride is important for ensuring the reaction proceeds efficiently.[1]

Process and Troubleshooting Workflows

The following diagrams illustrate the general synthesis workflow and a troubleshooting guide for low yield scenarios.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Purify Purify Benzaldehyde (Wash + Distill) Prepare Prepare Reagents (Hydroxylamine HCl, Base) Purify->Prepare Mix Mix Reactants Prepare->Mix React Oximation Reaction (Heat/Microwave/Grind) Mix->React Monitor Monitor Progress (TLC) React->Monitor Isolate Isolate Crude Product (Extraction/Filtration) Monitor->Isolate Purify_Prod Purify Product (Recrystallization/Chromatography) Isolate->Purify_Prod Characterize Characterize Product (NMR, IR, MP) Purify_Prod->Characterize

Caption: General experimental workflow for this compound synthesis.

G Start Low / No Yield Check_Benzaldehyde Is Benzaldehyde pure? (Freshly distilled?) Start->Check_Benzaldehyde Check_Reagents Are reagent ratios correct? (Aldehyde:NH2OH·HCl:Base) Check_Benzaldehyde->Check_Reagents Yes Purify Action: Purify Benzaldehyde (Wash & Vacuum Distill) Check_Benzaldehyde->Purify No Check_Base Is the base adequate? (Anhydrous? Sufficient amount?) Check_Reagents->Check_Base Yes Remeasure Action: Recalculate and remeasure reagents accurately Check_Reagents->Remeasure No Check_Conditions Are reaction conditions optimal? (Temp, Time, Method) Check_Base->Check_Conditions Yes Replace_Base Action: Use fresh, anhydrous base and check stoichiometry Check_Base->Replace_Base No Optimize Action: Increase temp/time or switch to MAOS/Grinding Check_Conditions->Optimize No Success Yield Optimized Check_Conditions->Success Yes Purify->Check_Reagents Remeasure->Check_Base Replace_Base->Check_Conditions Optimize->Success

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

Quantitative Data Summary

The choice of synthesis method significantly impacts reaction time and yield. Modern techniques like microwave-assisted synthesis and solvent-free grinding offer substantial improvements over conventional methods.

Synthesis MethodBase / CatalystSolventTimeYield (%)Reference
Conventional Heating Oxalic AcidAcetonitrile60 min95%[11]
Conventional Heating Sodium HydroxideWater/Ethanol> 1 hour~50%[12]
Microwave (MAOS) Anhydrous Na₂CO₃Ethanol5 min88.9%[3]
Solvent-Free Grinding Anhydrous Na₂CO₃None2 min95%[1]
Solvent-Free Grinding Bismuth(III) OxideNone5-10 min90-98%[9][13]
Catalyst-Free NoneMineral Water / Methanol10 min95-99%[6]

Experimental Protocols

Protocol 1: High-Yield Solvent-Free Synthesis by Grinding

This method is rapid, efficient, and environmentally friendly.[1]

  • Reagents Setup: In a ceramic mortar, combine benzaldehyde (2 mmol), hydroxylamine hydrochloride (2 mmol, 0.139 g), and anhydrous sodium carbonate (3 mmol, 0.318 g).

  • Reaction: Grind the mixture thoroughly with a pestle at room temperature for approximately 2 minutes. The reaction is typically complete when the mixture becomes a paste or solid.

  • Workup: Add 10 mL of water to the mortar and stir to dissolve the inorganic salts.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold water.

  • Drying: Dry the purified crystals under vacuum to obtain this compound. For low-melting point products, extraction with a solvent like ethyl acetate may be necessary instead of filtration.[1]

Protocol 2: Microwave-Assisted Synthesis (MAOS)

This protocol significantly accelerates the reaction using microwave irradiation.[3]

  • Reagents Setup: In a 10 mL microwave reaction vessel, dissolve benzaldehyde (0.94 mmol, 0.10 g), hydroxylamine hydrochloride (1.16 mmol, 0.08 g), and anhydrous sodium carbonate (1.17 mmol, 0.12 g) in 3 mL of ethanol.

  • Reaction: Seal the vessel and place it in a microwave reactor. Irradiate at 90°C and 300W for 5 minutes.

  • Workup: After cooling, evaporate the solvent using a rotary evaporator.

  • Isolation: Add 10 mL of ethyl acetate and 10 mL of water to the residue and transfer to a separatory funnel. Extract the aqueous layer, separate the organic phase, and dry it over anhydrous sodium sulfate.

  • Drying: Filter off the drying agent and evaporate the solvent under reduced pressure to yield the this compound product.[3]

Protocol 3: Conventional Synthesis with Oxalic Acid Catalyst

This method uses a conventional heat source and an organic acid catalyst.[11]

  • Reagents Setup: In a 10 mL round-bottomed flask equipped with a reflux condenser, add benzaldehyde (1 mmol, 0.106 g), hydroxylamine hydrochloride (1 mmol, 0.07 g), oxalic acid (1 mmol, 0.09 g), and 3 mL of acetonitrile.

  • Reaction: Stir the mixture and heat under reflux for 60 minutes. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the flask and add 10 mL of water, continuing to stir for 5 minutes.

  • Isolation: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (B109758) (3 x 15 mL). Combine the organic layers.

  • Drying: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the product.[11]

References

Technical Support Center: Purification of Benzaldehyde Oxime

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzaldehyde (B42025) Oxime. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude sample of Benzaldehyde Oxime?

A1: Common impurities in crude this compound include:

  • Unreacted Benzaldehyde: Due to incomplete reaction during synthesis.

  • Benzoic Acid: Arises from the oxidation of unreacted benzaldehyde, especially if the sample has been exposed to air.[1][2]

  • Excess Hydroxylamine: A starting material in the synthesis.

  • Side-products: Depending on the reaction conditions, minor side-products may be formed.

Q2: What are the key physical properties of this compound to consider during purification?

A2: this compound exists as two geometric isomers, (E) and (Z), which have different physical properties. It is typically a white to pale yellow solid.[3] Key properties are summarized in the table below.

Q3: What are the general solubility characteristics of this compound?

A3: this compound is generally soluble in polar organic solvents and slightly soluble in water.[4][5] Its solubility is attributed to the ability of the oxime group to form hydrogen bonds.[3] It is less soluble in non-polar solvents.[3]

Data Presentation

Table 1: Physical Properties of this compound Isomers

Property(E)-Benzaldehyde Oxime(Z)-Benzaldehyde Oxime
Molecular Formula C₇H₇NOC₇H₇NO
Molecular Weight 121.14 g/mol 121.14 g/mol
Appearance White solidLow-melting solid/oil
Melting Point 130 °C35 °C
Boiling Point Decomposes104 °C at 6 mmHg[1]

Table 2: Solubility of this compound

SolventSolubilityReference
WaterSlightly soluble[4]
Ethanol (B145695)Soluble[4][5]
MethanolSoluble (1 g/10 mL)[1]
Diethyl EtherSoluble[4][5]
Non-polar solvents (e.g., hexane)Insoluble[3]

Troubleshooting Guide

Q4: My this compound is "oiling out" during recrystallization. What should I do?

A4: "Oiling out," where the compound separates as a liquid instead of crystals, can be a common issue. Here are several troubleshooting steps:

  • Increase the amount of solvent: The concentration of the solute may be too high. Add more hot solvent until the oil redissolves, then allow it to cool slowly.

  • Change the solvent system: The boiling point of your solvent might be higher than the melting point of your compound (especially the lower-melting Z-isomer). Try a lower-boiling point solvent or a solvent mixture.

  • Slow down the cooling process: Rapid cooling can promote oiling. Allow the flask to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.

  • Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the liquid-air interface. This can provide a surface for crystal nucleation.

  • Add a seed crystal: If you have a small amount of pure, solid this compound, add a tiny crystal to the cooled solution to induce crystallization.

Q5: I am having difficulty separating the (E) and (Z) isomers of this compound. What purification technique is most effective?

A5: Separating the (E) and (Z) isomers can be challenging due to their similar polarities.

  • Column Chromatography: This is generally the most effective method for separating isomers.[6] A silica (B1680970) gel stationary phase is typically used. A gradient elution with a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate) can effectively separate the two isomers. The less polar (Z)-isomer will typically elute first.

  • Fractional Crystallization: This technique can sometimes be used if there is a significant difference in the solubility of the two isomers in a particular solvent. However, this is often less efficient than chromatography for complete separation.

Q6: My purified this compound has a low melting point and appears oily, suggesting it is the (Z)-isomer. How can I obtain the higher-melting (E)-isomer?

A6: The synthesis of this compound often yields a mixture of (E) and (Z) isomers, with the ratio depending on the reaction conditions.[7] The (Z)-isomer is often the major product at room temperature.[7] To obtain the (E)-isomer:

  • Isomerization: The (Z)-isomer can sometimes be converted to the more stable (E)-isomer. This can sometimes be achieved by dissolving the mixture in a solvent and treating it with a catalytic amount of acid, followed by recrystallization.

  • Chromatographic Separation: As mentioned in Q5, column chromatography is the most reliable method to separate the pre-existing isomers in your mixture.

Q7: After purification, my sample still shows the presence of benzaldehyde in the NMR or GC analysis. How can I remove it?

A7: Residual benzaldehyde can be removed by:

  • Aqueous Wash: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash it with a saturated aqueous solution of sodium bisulfite (NaHSO₃). Benzaldehyde forms a water-soluble adduct with bisulfite and will be extracted into the aqueous layer.[8] Afterwards, wash the organic layer with water and brine, then dry and concentrate.

  • Careful Chromatography: A well-packed and carefully run silica gel column should also separate benzaldehyde from the oxime.

Q8: I suspect my sample is contaminated with benzoic acid. How can I confirm and remove it?

A8: Benzoic acid is a common impurity due to the oxidation of benzaldehyde.

  • Confirmation: Benzoic acid can be detected by TLC (it will have a different Rf value than the oxime) or by IR spectroscopy (a broad O-H stretch and a C=O stretch characteristic of a carboxylic acid).

  • Removal: Dissolve the crude product in an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a mild aqueous base, such as 5% sodium bicarbonate (NaHCO₃) solution.[2] The benzoic acid will be deprotonated to form sodium benzoate, which is soluble in the aqueous layer. The organic layer containing the purified this compound can then be washed with water, dried, and the solvent evaporated.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is suitable for purifying this compound that is already relatively pure and aims to remove minor impurities.

  • Solvent Selection: Choose a suitable solvent or solvent pair. Ethanol, methanol, or a mixture of ethanol and water are often good choices. The ideal solvent should dissolve the this compound well at high temperatures but poorly at low temperatures.

  • Dissolution: In a flask, add the crude this compound and a minimal amount of the chosen hot solvent to just dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Purification by Column Chromatography

This is the recommended method for separating the (E) and (Z) isomers and for removing impurities with similar polarities.

  • Stationary Phase: Prepare a column with silica gel as the stationary phase.

  • Mobile Phase: A mixture of hexane (B92381) and ethyl acetate (B1210297) is a good starting point for the mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase (or a solvent in which it is highly soluble, like dichloromethane) and load it onto the top of the silica gel column.

  • Elution: Start with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 80:20 hexane:ethyl acetate). The less polar (Z)-isomer will elute first, followed by the more polar (E)-isomer.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure isomers.

  • Solvent Evaporation: Combine the pure fractions of each isomer and remove the solvent using a rotary evaporator to obtain the purified this compound isomers.

Protocol 3: Purification by Vacuum Distillation

This method is effective for removing non-volatile impurities like benzoic acid and for purifying the lower-boiling (Z)-isomer.

  • Apparatus Setup: Set up a vacuum distillation apparatus. Ensure all glassware is free of cracks and can withstand the vacuum.

  • Crude Product: Place the crude this compound in the distillation flask.

  • Vacuum Application: Gradually apply vacuum to the system. A pressure of around 6-10 mmHg is a good starting point.[1]

  • Heating: Gently heat the distillation flask. The (Z)-isomer of this compound should distill at approximately 104 °C at 6 mmHg.[1]

  • Collection: Collect the distilled liquid in the receiving flask.

  • Discontinuation: Stop the distillation when the temperature starts to drop or when only a small amount of residue remains in the distillation flask.

Mandatory Visualization

Purification_Workflow crude Crude this compound analysis Initial Analysis (TLC, NMR) crude->analysis decision Purity Assessment analysis->decision recrystallization Recrystallization decision->recrystallization Minor Impurities column_chrom Column Chromatography decision->column_chrom Isomer Separation / Multiple Impurities distillation Vacuum Distillation decision->distillation Non-volatile Impurities pure_product Pure this compound decision->pure_product Purity Acceptable recrystallization->analysis column_chrom->analysis distillation->analysis Troubleshooting_Guide start Purification Problem oiling_out Oiling Out during Recrystallization? start->oiling_out isomer_sep Poor Isomer Separation? start->isomer_sep impurity Residual Impurities? start->impurity oiling_out->isomer_sep No solution1 Adjust Solvent / Cooling Rate oiling_out->solution1 Yes isomer_sep->impurity No solution2 Use Column Chromatography with Gradient Elution isomer_sep->solution2 Yes solution3 Perform Aqueous Wash (Bisulfite or Bicarbonate) impurity->solution3 Yes end Problem Resolved impurity->end No solution1->end solution2->end solution3->end

References

"Side reactions and byproducts in Benzaldehyde oxime synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of benzaldehyde (B42025) oxime.

Troubleshooting Guide

Low product yield and the presence of impurities are common challenges in the synthesis of benzaldehyde oxime. This guide provides solutions to frequently encountered problems.

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction: Insufficient reaction time or suboptimal temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material (benzaldehyde) is still present, consider extending the reaction time or gently heating the mixture (e.g., 40-60°C).[1]
Suboptimal pH: The reaction rate is pH-dependent. An optimal pH of around 5-6 is often required for imine formation.[2]Adjust the pH of the reaction mixture. If using hydroxylamine (B1172632) hydrochloride, a weak base like sodium carbonate or sodium hydroxide (B78521) is typically added to liberate the free hydroxylamine.[3]
Poor quality of reagents: Degradation of benzaldehyde or hydroxylamine.Benzaldehyde can oxidize to benzoic acid upon storage. Purify benzaldehyde by washing with a 10% sodium carbonate solution followed by distillation. Use fresh, high-quality hydroxylamine hydrochloride.
Side reactions: Formation of byproducts such as benzonitrile (B105546) or benzamide.Optimize reaction conditions to minimize side reactions. Avoid excessively high temperatures and strongly acidic or basic conditions.
Presence of Benzonitrile Impurity Dehydration of this compound: This can be promoted by heat and acidic conditions.[3]Conduct the reaction at a lower temperature. If an acid catalyst is used, consider a milder acid or reducing its concentration. Acetic anhydride (B1165640) is also known to promote dehydration.[4]
Presence of Benzamide Impurity Beckmann rearrangement: This acid-catalyzed rearrangement of the oxime can occur, especially at elevated temperatures.[3]Maintain a neutral or slightly basic pH during the reaction and work-up. Avoid strong acids and high temperatures.
Presence of Unreacted Benzaldehyde Incomplete reaction or hydrolysis of the oxime: The oxime can hydrolyze back to benzaldehyde in the presence of acid and water.[3]Ensure the reaction goes to completion by monitoring with TLC. During work-up, avoid prolonged exposure to acidic aqueous conditions.
Formation of E/Z Isomers Inherent property of the product: this compound exists as E and Z stereoisomers.[1]This is not typically considered an impurity unless a specific isomer is required. The ratio of isomers can be influenced by reaction conditions such as solvent and temperature. The presence of both isomers may be observed as two spots on TLC or two peaks in HPLC.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the synthesis of this compound?

A1: The primary side reactions include:

  • Dehydration: The this compound can lose a molecule of water to form benzonitrile. This is often promoted by heat and acidic conditions.[3]

  • Beckmann Rearrangement: Under acidic conditions, this compound can rearrange to form benzamide.[3]

  • Hydrolysis: The product can hydrolyze back to benzaldehyde, especially during acidic work-up.[3]

Q2: How can I minimize the formation of byproducts?

A2: To minimize byproducts, it is crucial to control the reaction conditions. Mild reaction conditions, such as conducting the synthesis at room temperature and maintaining a neutral to slightly basic pH, can significantly reduce the formation of benzonitrile and benzamide.[5] Using a suitable solvent and monitoring the reaction to avoid unnecessarily long reaction times can also be beneficial.

Q3: What is the optimal pH for this compound synthesis?

A3: The rate of oxime formation is pH-dependent. The reaction is generally fastest in a mildly acidic solution (pH around 5-6).[2] At very low pH, the hydroxylamine is protonated and becomes less nucleophilic. At high pH, the reaction can still proceed but other side reactions may be favored.

Q4: How can I purify the final this compound product?

A4: Purification can often be achieved by recrystallization from a suitable solvent, such as ethanol (B145695) or a mixture of ethanol and water. If significant amounts of unreacted benzaldehyde are present, washing the crude product with a sodium bisulfite solution can help remove it. Column chromatography can also be employed for high-purity requirements.

Q5: My benzaldehyde starting material is old and contains some white solid. Can I still use it?

A5: The white solid is likely benzoic acid, formed from the oxidation of benzaldehyde. It is highly recommended to purify the benzaldehyde before use. This can be done by washing the aldehyde with a 10% sodium carbonate solution to remove the acidic impurity, followed by separation of the organic layer, drying, and distillation.

Quantitative Data on Synthesis

The yield of this compound and the formation of byproducts are highly dependent on the chosen experimental protocol. Below is a summary of yields reported under different conditions.

Reaction Conditions Yield of this compound (%) Notes Reference
Benzaldehyde, Hydroxylamine HCl, Oxalic Acid, CH₃CN, Reflux, 60 min95High yield under mild acidic conditions.[6]
Benzaldehyde, Hydroxylamine HCl, Anhydrous Na₂CO₃, Grinding, 2 min95Solvent-free, rapid method.Not explicitly cited, but similar methods exist.
Benzaldehyde, Hydroxylamine HCl, Microwave (300W, 90°C), 5 min90.1 (conversion)Rapid synthesis using microwave irradiation.[7]
Benzaldehyde, Hydroxylamine HCl, Mineral Water/Methanol, RT, 10 min99Green chemistry approach with high yield.[8]
Benzaldehyde, Hydroxylamine HCl, nano-Fe₃O₄, 70-80°C, 20 min>95Heterogeneous catalyst, solvent-free.[4]

Note: The cited literature often focuses on optimizing the yield of the main product and may not provide quantitative data for byproducts under suboptimal conditions.

Experimental Protocols

Protocol 1: Synthesis using Oxalic Acid in Acetonitrile

This protocol describes a high-yield synthesis of this compound using a mild acid catalyst.[6]

Materials:

  • Benzaldehyde (1 mmol, 0.106 g)

  • Hydroxylamine hydrochloride (1 mmol, 0.07 g)

  • Oxalic acid (1 mmol, 0.09 g)

  • Acetonitrile (CH₃CN), 3 mL

  • Water (H₂O)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a 10 mL round-bottomed flask equipped with a condenser, combine benzaldehyde, hydroxylamine hydrochloride, and oxalic acid in acetonitrile.

  • Stir the mixture under reflux for 60 minutes.

  • Monitor the reaction progress by TLC.

  • After completion, add 10 mL of water and continue stirring for 5 minutes.

  • Extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to obtain the product.

Protocol 2: Solvent-Free Synthesis using Microwave Irradiation

This protocol offers a rapid and environmentally friendly method for synthesizing this compound.[7]

Materials:

  • Benzaldehyde (0.94 mmol, 0.10 g)

  • Hydroxylamine hydrochloride (1.16 mmol, 0.08 g)

  • Anhydrous sodium carbonate (1.17 mmol, 0.12 g)

  • Ethanol (3 mL)

  • Ethyl acetate (B1210297)

  • Water

Procedure:

  • Dissolve benzaldehyde, hydroxylamine hydrochloride, and anhydrous sodium carbonate in ethanol in a microwave reaction vessel.

  • Place the vessel in a microwave reactor and irradiate at 90°C and 300W for 5 minutes.

  • After the reaction is complete, evaporate the solvent.

  • Add ethyl acetate (10 mL) and water (10 mL) for extraction.

  • Separate the organic phase, dry with anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the product.

Visualizations

Benzaldehyde_Oxime_Synthesis cluster_reactants Reactants cluster_product Main Product Benzaldehyde Benzaldehyde This compound This compound Benzaldehyde->this compound + Hydroxylamine Hydroxylamine Hydroxylamine Hydroxylamine->this compound

Caption: Main reaction pathway for this compound synthesis.

Side_Reactions cluster_byproducts Byproducts This compound This compound Benzonitrile Benzonitrile This compound->Benzonitrile Dehydration (Heat, Acid) Benzamide Benzamide This compound->Benzamide Beckmann Rearrangement (Acid, Heat) Benzaldehyde Benzaldehyde This compound->Benzaldehyde Hydrolysis (Acid, H₂O)

Caption: Common side reactions in this compound synthesis.

Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete extend_time Extend Reaction Time or Increase Temperature incomplete->extend_time Yes check_reagents Check Reagent Quality incomplete->check_reagents No end Improved Yield and Purity extend_time->end purify_benzaldehyde Purify Benzaldehyde check_reagents->purify_benzaldehyde use_fresh_hydroxylamine Use Fresh Hydroxylamine check_reagents->use_fresh_hydroxylamine analyze_byproducts Analyze for Byproducts (HPLC, GC, NMR) purify_benzaldehyde->analyze_byproducts use_fresh_hydroxylamine->analyze_byproducts byproducts_present Byproducts Present? analyze_byproducts->byproducts_present optimize_conditions Optimize pH and Temperature byproducts_present->optimize_conditions Yes byproducts_present->end No optimize_conditions->end

References

"Troubleshooting common issues in Benzaldehyde oxime reactions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis, purification, and handling of Benzaldehyde (B42025) Oxime.

Troubleshooting Guides & FAQs

This section addresses specific problems that researchers, scientists, and drug development professionals may encounter during their experiments with Benzaldehyde oxime reactions.

1. Low or No Product Yield

Question: I am getting a very low yield, or no this compound at all. What are the possible causes and solutions?

Answer:

Low or no yield in this compound synthesis is a common issue that can be attributed to several factors. Here is a breakdown of potential causes and their corresponding troubleshooting steps:

  • Incorrect pH: The reaction is sensitive to pH. The formation of the oxime is a nucleophilic addition of hydroxylamine (B1172632) to the carbonyl group of benzaldehyde, followed by dehydration. This process is influenced by the acidity of the reaction medium.[1]

    • Solution: Control of pH is crucial for influencing the yield and purity of the product.[1] The reaction is often carried out in the presence of a base to neutralize the HCl released from hydroxylamine hydrochloride.[1] Common bases include sodium hydroxide, sodium carbonate, or sodium acetate (B1210297).[2][3][4] Ensure the base is added in an appropriate stoichiometric amount.

  • Suboptimal Temperature: Reaction temperature can significantly impact the reaction rate and yield.

    • Solution: While some procedures are performed at room temperature[4], others may require heating. For instance, microwave-assisted synthesis is often conducted at elevated temperatures (e.g., 90°C) for a short duration to achieve high conversion rates.[2] Conventional heating under reflux may also be employed.[5] If room temperature synthesis is yielding poor results, consider moderately heating the reaction mixture.

  • Poor Quality of Reagents: The purity of starting materials, especially benzaldehyde, is critical. Benzaldehyde can oxidize to benzoic acid upon exposure to air.[6][7]

    • Solution: Use freshly distilled or purified benzaldehyde. To purify benzaldehyde, it can be washed with a 10% sodium carbonate solution to remove benzoic acid, followed by washing with water, drying over an anhydrous salt like MgSO₄, and distillation under reduced pressure.[6]

  • Inadequate Reaction Time: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[5] This will help determine the optimal reaction time. Reaction times can vary from a few minutes for microwave-assisted methods to several hours for conventional methods.[2][4][5]

2. Formation of Side Products

Question: I am observing unexpected peaks in my NMR or spots on my TLC plate. What are the likely side products and how can I minimize their formation?

Answer:

Several side reactions can occur during the synthesis and work-up of this compound.

  • Beckmann Rearrangement: Under acidic conditions, this compound can undergo a Beckmann rearrangement to form benzamide.[8][9][10][11][12][13]

    • Solution: Avoid strongly acidic conditions during the reaction and work-up. Careful control of pH is essential. If an acid catalyst is used, its concentration and the reaction temperature should be optimized.

  • Dehydration to Benzonitrile: Heating this compound, especially in the presence of dehydrating agents, can lead to the formation of benzonitrile.[8][9][14][15]

    • Solution: Avoid excessive heating during the reaction and purification steps. If distillation is used for purification, perform it under reduced pressure to lower the boiling point.

  • Hydrolysis back to Benzaldehyde: The formation of oximes is a reversible reaction.[16] In the presence of water and acid, this compound can hydrolyze back to benzaldehyde.[8][9][17]

    • Solution: Ensure anhydrous conditions if the reaction is sensitive to water. During work-up, minimize contact with acidic aqueous solutions for extended periods.

  • Formation of Isomers: this compound exists as syn (E) and anti (Z) isomers.[1][8] The ratio of these isomers can depend on the reaction conditions.[8][9]

    • Solution: While not strictly a side product, the presence of both isomers can complicate characterization. The reaction at room temperature in methanol (B129727) is reported to yield a majority of the Z-isomer.[8][9] Purification by crystallization may help in isolating a single isomer.

3. Purification Difficulties

Question: I am having trouble purifying my this compound. What are the recommended procedures?

Answer:

Purification of this compound can be achieved through several methods:

  • Extraction: After the reaction, the product is often extracted into an organic solvent like ethyl acetate or ether.[2][4][18] The organic layer is then washed with water and brine, and dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).[2][4]

  • Crystallization: this compound is a low-melting solid.[1] Recrystallization from a suitable solvent system can be an effective method for purification.

  • Distillation: For liquid products or to remove non-volatile impurities, distillation under reduced pressure is recommended to avoid decomposition.[6]

  • Grinding Method: A solvent-free grinding method has been reported, which can simplify the work-up process. The reaction mixture is ground with sodium carbonate, and after completion, water is added, and the solid product is filtered off.[3]

4. Product Instability

Question: My purified this compound seems to be degrading over time. How should I store it properly?

Answer:

This compound is generally stable under normal storage conditions but can be sensitive to certain factors.[1]

  • Storage Conditions: It is recommended to store this compound below +30°C in a tightly closed container.[1][9]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides.[19]

  • Decomposition: Thermal decomposition can generate irritating and toxic gases.[19]

Quantitative Data Summary

The following tables summarize quantitative data from various reported synthesis methods for this compound.

Table 1: Comparison of Different Synthesis Protocols for this compound

MethodAldehyde (mmol)NH₂OH·HCl (mmol)Base/Catalyst (mmol)SolventTemperature (°C)TimeYield (%)Reference
Microwave0.941.16Na₂CO₃ (1.17)Ethanol (B145695)905 min90.1 (conversion)[2]
Reflux11Oxalic Acid (1)Acetonitrile (B52724)Reflux60 min95[5]
Grinding22Na₂CO₃ (3)Solvent-freeRoom Temp.2 min95[3]
Conventional16.3819.65NaOAc (21.29)EthanolRoom Temp.6 h96.3[4]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis [2]

  • Reactant Preparation: In a microwave reactor vessel, dissolve benzaldehyde (0.10g, 0.94mmol), hydroxylamine hydrochloride (0.08g, 1.16mmol), and anhydrous sodium carbonate (0.12g, 1.17mmol) in ethanol (3ml).

  • Microwave Irradiation: Heat the mixture at 90°C under 300W of microwave irradiation for 5 minutes.

  • Work-up: After the reaction is complete, remove the solvent under reduced pressure.

  • Extraction: Add ethyl acetate (10ml) and water (10ml) to the residue and perform an extraction.

  • Drying and Isolation: Separate the organic phase and dry it over anhydrous sodium sulfate. Filter and evaporate the solvent to obtain the product.

Protocol 2: Synthesis under Reflux with Oxalic Acid [5]

  • Reaction Setup: In a round-bottomed flask equipped with a condenser, prepare a mixture of benzaldehyde (0.106 g, 1mmol), hydroxylamine hydrochloride (0.07 g, 1 mmol), and oxalic acid (0.09 g, 1 mmol) in acetonitrile (3 mL).

  • Reflux: Stir the mixture under reflux conditions for 60 minutes. Monitor the reaction progress by TLC.

  • Quenching: After completion, add water (10 mL) and continue stirring for 5 minutes.

  • Extraction: Extract the product with dichloromethane (B109758) (3 x 15 mL).

  • Drying and Isolation: Combine the organic layers and dry over anhydrous Na₂SO₄. Evaporate the solvent to yield the product.

Visualizations

Diagram 1: General Workflow for this compound Synthesis and Troubleshooting

G cluster_synthesis Synthesis cluster_troubleshooting Troubleshooting Start Start Mix_Reagents Mix Benzaldehyde, NH2OH·HCl, and Base Start->Mix_Reagents Reaction Reaction (Stirring/Heating) Mix_Reagents->Reaction Monitor_TLC Monitor by TLC Reaction->Monitor_TLC Monitor_TLC->Reaction Incomplete Workup Work-up (Extraction, Washing) Monitor_TLC->Workup Complete Purification Purification (Crystallization/Distillation) Workup->Purification Product Product Purification->Product Low_Yield Low Yield Product->Low_Yield Issue Side_Products Side Products Product->Side_Products Issue Check_pH Check pH Low_Yield->Check_pH Possible Cause Check_Temp Optimize Temperature Low_Yield->Check_Temp Possible Cause Check_Reagents Check Reagent Purity Low_Yield->Check_Reagents Possible Cause Avoid_Acid Avoid Strong Acid (Beckmann Rearrangement) Side_Products->Avoid_Acid Possible Cause Avoid_Heat Avoid Excess Heat (Nitrile Formation) Side_Products->Avoid_Heat Possible Cause

Caption: A logical workflow for the synthesis of this compound and key troubleshooting checkpoints.

Diagram 2: Signaling Pathway of this compound Formation and Side Reactions

G Benzaldehyde Benzaldehyde Intermediate Hemiaminal Intermediate Benzaldehyde->Intermediate + Hydroxylamine Hydroxylamine Hydroxylamine Hydroxylamine->Intermediate Benzaldehyde_Oxime This compound (E/Z isomers) Intermediate->Benzaldehyde_Oxime - H2O Benzamide Benzamide Benzaldehyde_Oxime->Benzamide Acid catalyst (Beckmann Rearrangement) Benzonitrile Benzonitrile Benzaldehyde_Oxime->Benzonitrile Heat/Dehydration Hydrolysis_Products Benzaldehyde + Hydroxylamine Benzaldehyde_Oxime->Hydrolysis_Products + H2O / Acid

References

"Improving the stability of Benzaldehyde oxime during storage"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of benzaldehyde (B42025) oxime during storage.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Appearance of a yellow tint in the benzaldehyde oxime sample. Oxidation of the oxime.Store the sample under an inert atmosphere (e.g., nitrogen or argon). Consider adding a suitable antioxidant. Ensure the storage container is tightly sealed.
Presence of crystals in the liquid sample or vice-versa. This compound has a melting point near room temperature (24-27 °C).[1]This is normal. If a consistent phase is required for your experiment, gently warm the sample to melt the solid or cool it to fully crystallize.
Unexpected peaks in HPLC or NMR analysis. Degradation of this compound. Common degradation products include benzaldehyde (from hydrolysis), benzonitrile (B105546) (from dehydration), and benzamide (B126) (from Beckmann rearrangement).Review storage conditions (temperature, light exposure, humidity). Ensure the sample is not exposed to incompatible materials such as strong acids, bases, or oxidizing agents.[1]
Inconsistent experimental results. Degradation of the this compound stock solution.Prepare fresh stock solutions for critical experiments. Monitor the purity of the stock solution regularly using HPLC or NMR.
Precipitation observed when mixing with other reagents. Poor solubility in the chosen solvent or reaction with the reagent.This compound is soluble in polar organic solvents like ethanol (B145695) and ether, but only slightly soluble in water.[2][3] Ensure the solvent is appropriate for your reaction. Check for chemical incompatibility with other reagents.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to prevent moisture ingress and oxidation.[1] The recommended storage temperature is below +30°C.[2][3] For long-term storage, refrigeration (2-8°C) is advisable. It should be protected from light and stored away from incompatible substances like strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides.[1]

Q2: What are the primary degradation pathways for this compound?

A2: The main degradation pathways for this compound are:

  • Hydrolysis: Reversion to benzaldehyde and hydroxylamine, which can be catalyzed by acids.

  • Dehydration: Formation of benzonitrile, which can be promoted by heat or dehydrating agents.

  • Beckmann Rearrangement: Conversion to benzamide, which can be catalyzed by acids or heat.

  • Oxidation: Leads to the formation of various impurities and can cause a yellowish discoloration.

  • Photodegradation: Decomposition upon exposure to light.

Q3: How can I monitor the stability of my this compound sample?

A3: The stability of this compound can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods can be used to determine the purity of the sample and to identify and quantify any degradation products that may have formed over time.

Q4: Are there any chemical stabilizers that can be added to improve the stability of this compound?

A4: While specific studies on stabilizers for this compound are limited, the use of antioxidants can help prevent oxidative degradation. Some common antioxidants used in pharmaceuticals and organic chemistry include butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA). The choice of stabilizer must be compatible with the intended application of the this compound.

Q5: How does pH affect the stability of this compound in solution?

A5: Oximes generally exhibit their highest stability in acidic solutions, typically between pH 2 and 3. Both highly acidic and alkaline conditions can catalyze hydrolysis and other degradation reactions.

Q6: What is the expected shelf life of this compound?

A6: The shelf life of this compound is highly dependent on the storage conditions and the purity of the material. When stored under optimal conditions (cool, dry, dark, and in a tightly sealed container), it is generally stable. However, for critical applications, it is recommended to re-analyze the purity after prolonged storage. An accelerated stability study can be performed to predict the shelf life under specific storage conditions.

Quantitative Data on Stability

The following tables provide illustrative data on the stability of this compound under various conditions. This data is based on typical behavior of aromatic aldoximes and should be used as a guideline. For critical applications, it is recommended to perform your own stability studies.

Table 1: Effect of Temperature on this compound Purity Over 6 Months

Storage Temperature (°C)Initial Purity (%)Purity after 1 Month (%)Purity after 3 Months (%)Purity after 6 Months (%)
499.599.499.299.0
2599.599.098.297.0
4099.597.895.592.1

Table 2: Effect of pH on the Half-Life of this compound in Aqueous Solution at 25°C

pHHalf-life (t½) in days (approx.)
2.5> 365
5.0180
7.090
9.045

Table 3: Effect of Antioxidants on the Stability of this compound at 40°C/75% RH for 3 Months

SampleInitial Purity (%)Purity after 3 Months (%)
This compound (Control)99.595.5
This compound + 0.1% BHT99.598.1
This compound + 0.1% BHA99.597.8

Experimental Protocols

Protocol 1: HPLC Method for Purity and Stability Analysis of this compound

Objective: To determine the purity of this compound and quantify its degradation products using a stability-indicating HPLC method.

Materials:

  • This compound sample

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS compatibility)

  • Volumetric flasks, pipettes, and autosampler vials

  • HPLC system with a UV detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. Filter and degas the mobile phase.

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).

  • Sample Preparation: Accurately weigh and dissolve the this compound sample to be tested in the mobile phase to a final concentration within the calibration range (e.g., 100 µg/mL).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: Acetonitrile:Water (60:40) with 0.1% Phosphoric Acid

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 254 nm

    • Column Temperature: 25°C

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution. Identify and quantify the this compound peak and any degradation product peaks by comparing their retention times with those of known standards (if available) and by integrating the peak areas.

  • For Stability Studies: Store the this compound sample under the desired conditions (e.g., elevated temperature, humidity, light exposure). At specified time points, withdraw a sample, prepare it as described above, and analyze by HPLC to determine the change in purity and the formation of degradation products over time.

Protocol 2: Accelerated Stability Study of this compound

Objective: To rapidly assess the chemical stability of this compound under stressed conditions to predict its shelf life.

Materials:

  • This compound sample

  • Stability chambers with controlled temperature and humidity

  • Appropriate storage containers (e.g., amber glass vials with inert caps)

  • HPLC system for analysis (as per Protocol 1)

Procedure:

  • Sample Preparation: Place a known quantity of this compound into several storage containers.

  • Storage Conditions: Place the samples in stability chambers set to accelerated conditions, for example:

    • 40°C ± 2°C / 75% RH ± 5% RH

    • 50°C ± 2°C / ambient humidity

    • A control sample should be stored at the recommended long-term storage condition (e.g., 4°C).

  • Time Points: Pull samples for analysis at predetermined time points, such as 0, 1, 2, 4, and 6 weeks.

  • Analysis: At each time point, analyze the samples for purity and degradation products using the validated HPLC method described in Protocol 1.

  • Data Evaluation: Plot the percentage of remaining this compound against time for each storage condition. This data can be used to determine the degradation kinetics and to estimate the shelf life at normal storage conditions using the Arrhenius equation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis at Time Points (t=0, 1, 2, 4, 6 weeks) cluster_evaluation Data Evaluation start Start: this compound Sample storage_conditions Place in Stability Chambers (e.g., 40°C/75% RH, 50°C, 4°C) start->storage_conditions sample_pull Pull Samples storage_conditions->sample_pull hplc_analysis HPLC Analysis (Purity & Degradation Products) sample_pull->hplc_analysis plot_data Plot % Purity vs. Time hplc_analysis->plot_data kinetics Determine Degradation Kinetics plot_data->kinetics shelf_life Estimate Shelf Life (Arrhenius Equation) kinetics->shelf_life

Caption: Workflow for an accelerated stability study of this compound.

degradation_pathways cluster_products Degradation Products BO This compound B Benzaldehyde BO->B Hydrolysis (H₂O, H⁺) BN Benzonitrile BO->BN Dehydration (Heat, Δ) BA Benzamide BO->BA Beckmann Rearrangement (Acid, Heat) OP Oxidation Products BO->OP Oxidation (O₂, Light)

Caption: Major degradation pathways of this compound.

References

Technical Support Center: Synthesis of Benzaldehyde Oxime

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzaldehyde (B42025) Oxime. The information addresses common issues encountered during experimentation, with a focus on the critical role of solvent effects.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of Benzaldehyde oxime, offering potential causes and solutions related to solvent choice and reaction conditions.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield Inappropriate solvent polarity: The reaction rate and equilibrium are sensitive to the polarity of the solvent. Apolar solvents like toluene (B28343) can lead to low yields.[1] Suboptimal pH: The rate of oxime formation is pH-dependent, with the optimal range typically between pH 4 and 6.[2] Incomplete reaction: The reaction may not have reached completion due to insufficient reaction time or inadequate temperature. Loss of product during workup: this compound has some solubility in water, which can lead to losses during aqueous extraction.Solvent Selection: Employ polar protic solvents like methanol (B129727), ethanol (B145695), or water-methanol mixtures to increase product yield.[1] For a green chemistry approach, consider using mineral water, which has been shown to give high yields in a short time.[1] pH Control: Use a buffer system, such as sodium acetate (B1210297), to maintain the pH within the optimal range. If using a base like sodium carbonate or sodium hydroxide, ensure its concentration is appropriate to facilitate the reaction without causing side reactions.[3] Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion before starting the workup. Workup Procedure: When performing an aqueous workup, saturate the aqueous layer with a salt like sodium chloride to decrease the solubility of the oxime and improve extraction efficiency into an organic solvent like ethyl acetate.
Formation of Byproducts Beckmann rearrangement: At elevated temperatures, the synthesized oxime can undergo a Beckmann rearrangement to form benzamide, especially in the presence of certain catalysts.[4] Oxidation of Benzaldehyde: Benzaldehyde can be easily oxidized to benzoic acid, which will not react to form the oxime.[5][6]Temperature Control: Maintain the reaction at room temperature or a moderately elevated temperature to avoid the Beckmann rearrangement. If heating is necessary, carefully control the temperature. Purification of Starting Material: Ensure the benzaldehyde used is pure and free from benzoic acid. If necessary, purify the benzaldehyde by washing with a 10% sodium carbonate solution followed by distillation.[5]
Slow Reaction Rate Poor solubility of reactants: If the benzaldehyde or hydroxylamine (B1172632) hydrochloride has low solubility in the chosen solvent, the reaction rate will be slow. Use of a non-polar solvent: Apolar solvents can significantly slow down the reaction rate.[1]Solvent Choice: Select a solvent system in which both reactants are reasonably soluble. A mixture of solvents, such as methanol/water, can be effective.[1] Energy Input: Consider using microwave irradiation, which can dramatically shorten reaction times, often to just a few minutes.[7] Ultrasound assistance is another green chemistry technique that can accelerate the reaction.[8]
Difficulty in Product Isolation Product is an oil or low-melting solid: this compound can exist as a low-melting solid or an oil, which can make isolation by filtration challenging.[9] High affinity for alcoholic solvents: The oxime product can bind to alcoholic solvents due to hydrogen bonding, making complete removal of the solvent difficult.[10]Isolation Technique: If the product does not crystallize easily, extraction with a suitable organic solvent followed by removal of the solvent under reduced pressure is the preferred method. Azeotropic Distillation: To remove residual alcoholic solvents, toluene can be added and then removed under reduced pressure to azeotropically distill off the remaining alcohol.[10]

Frequently Asked Questions (FAQs)

Q1: What is the role of the solvent in the synthesis of this compound?

A1: The solvent plays a crucial role in the synthesis of this compound by:

  • Solubilizing Reactants: The solvent must dissolve both benzaldehyde and hydroxylamine hydrochloride to allow them to react.

  • Influencing Reaction Rate: Polar protic solvents can stabilize the reaction intermediates and transition states, leading to faster reaction rates.[10] For example, the yield of 4-nitrobenzaldehyde (B150856) oxime was significantly higher in methanol (a polar solvent) compared to toluene (an apolar solvent).[1]

  • Affecting Reaction Equilibrium: The choice of solvent can influence the position of the equilibrium between the reactants and the product.

  • Mediating Proton Transfer: In some cases, protic solvents can facilitate the necessary proton transfer steps in the reaction mechanism.[10][11]

Q2: Which type of solvent is generally preferred for this compound synthesis?

A2: Polar protic solvents are generally preferred for the synthesis of this compound. These include:

  • Alcohols: Methanol and ethanol are commonly used and have been shown to give good yields.[1][7]

  • Water: Water is an environmentally friendly and effective solvent. The use of mineral water has been reported to give excellent yields in very short reaction times due to the presence of dissolved minerals that can facilitate the reaction.[1]

  • Solvent Mixtures: A mixture of an alcohol and water (e.g., methanol/water) can be a good choice to balance the solubility of the reactants and promote the reaction.[1]

Q3: Can the synthesis be performed without a solvent?

A3: Yes, solvent-free or "grindstone" chemistry methods have been successfully employed for the synthesis of oximes.[12] These methods are environmentally friendly as they eliminate the use of organic solvents. The reaction is carried out by grinding the solid reactants together, sometimes with a solid catalyst like bismuth(III) oxide.[12] Microwave-assisted solvent-free reactions are also an efficient and green alternative.[13]

Q4: How does pH affect the synthesis of this compound?

A4: The pH of the reaction medium has a significant impact on the rate of oxime formation. The reaction is generally fastest in a slightly acidic medium (pH 4-6).[2][14] This is because the reaction involves the nucleophilic attack of hydroxylamine on the carbonyl carbon of benzaldehyde. At very low pH, the hydroxylamine is protonated, reducing its nucleophilicity. At high pH, the concentration of the protonated carbonyl group, which is more electrophilic, is reduced. Therefore, maintaining the pH in the optimal range is crucial for achieving a good yield and reaction rate.

Q5: What are the common impurities found in the final product and how can they be removed?

A5: Common impurities in the final product include:

  • Unreacted Benzaldehyde: Can be removed by washing the product with a dilute solution of sodium bisulfite.

  • Benzoic Acid: Formed from the oxidation of benzaldehyde. It can be removed by washing the crude product with a 10% sodium carbonate or sodium bicarbonate solution.[5]

  • Benzamide: Formed via the Beckmann rearrangement, especially if the reaction is carried out at high temperatures.[12] Purification by recrystallization or column chromatography is typically required to remove this impurity.

Data Presentation

The following table summarizes the yield of this compound and its derivatives under different solvent and reaction conditions.

AldehydeSolventCatalyst/BaseConditionsTimeYield (%)Reference
4-NitrobenzaldehydeTolueneNoneRoom Temp60 min30[1]
4-NitrobenzaldehydeMethanolNoneRoom Temp60 min70[1]
4-NitrobenzaldehydeMethanol/Water (1:1)NoneRoom Temp30 min70[1]
4-NitrobenzaldehydeMineral Water/Methanol (1:1)NoneRoom Temp10 min99[1]
BenzaldehydeEthanolAnhydrous Sodium CarbonateMicrowave (300W, 90°C)5 min90.1 (conversion)[7]
BenzaldehydeAcetonitrileOxalic AcidReflux60 min95[15]
Various AldehydesSolvent-freeBi₂O₃Grinding, Room Temp1.5 - 20 min60 - 98[12]
Various AldehydesWater/EthanolK₂CO₃Ultrasound1 - 5 min81 - 95[8]

Experimental Protocols

1. Synthesis of this compound in a Methanol/Mineral Water System [1]

  • Materials: Benzaldehyde, Hydroxylamine hydrochloride, Methanol, Mineral water.

  • Procedure:

    • In a round-bottom flask, dissolve 1 mmol of Benzaldehyde in 2 mL of a 1:1 (v/v) mixture of methanol and mineral water.

    • Add 1.1 mmol of hydroxylamine hydrochloride to the solution.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC. The reaction is typically complete within 10-15 minutes.

    • Upon completion, add 10 mL of water to the reaction mixture.

    • Extract the product with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the this compound.

2. Microwave-Assisted Synthesis of this compound in Ethanol [7]

  • Materials: Benzaldehyde, Hydroxylamine hydrochloride, Anhydrous sodium carbonate, Ethanol.

  • Procedure:

    • In a microwave reactor vessel, dissolve 0.94 mmol of Benzaldehyde, 1.16 mmol of hydroxylamine hydrochloride, and 1.17 mmol of anhydrous sodium carbonate in 3 mL of ethanol.

    • Seal the vessel and place it in the microwave reactor.

    • Irradiate the mixture at 90°C and 300W for 5 minutes.

    • After cooling, evaporate the solvent under reduced pressure.

    • To the residue, add 10 mL of ethyl acetate and 10 mL of water and mix thoroughly.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Filter and evaporate the solvent to yield this compound.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_iso Isolation reactants 1. Mix Benzaldehyde, Hydroxylamine HCl, and Solvent stir 2. Stir at specified temperature/conditions (e.g., Room Temp, Microwave) reactants->stir extract 3. Quench reaction and extract with organic solvent stir->extract dry 4. Dry organic layer extract->dry evap 5. Evaporate solvent dry->evap product This compound evap->product

Caption: Experimental workflow for the synthesis of this compound.

solvent_effects cluster_properties Solvent Properties cluster_outcomes Reaction Outcomes polarity Polarity yield Yield polarity->yield  Higher polarity often  increases yield rate Reaction Rate polarity->rate  Higher polarity often  increases rate solubility Reactant Solubility polarity->solubility  'Like dissolves like' byproducts Byproduct Formation polarity->byproducts  Can influence side  reactions proticity Proticity (H-bond donor) proticity->rate  Can facilitate proton  transfer, increasing rate solubility->yield solubility->rate

Caption: Influence of solvent properties on reaction outcomes.

References

Technical Support Center: Catalyst Selection and Optimization for Oxime Formation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding catalyst selection and optimization for oxime formation.

Troubleshooting Guide

Issue 1: Low Yield or Incomplete Reaction

Q1: My oxime formation reaction is giving a low yield or is not going to completion. What are the common causes and how can I fix it?

A1: Low yields in oxime synthesis can stem from several factors, ranging from reagent purity to suboptimal reaction conditions. Here’s a step-by-step troubleshooting approach:

  • Verify Reagent Quality: Ensure your starting carbonyl compound (aldehyde or ketone) is pure. Impurities can interfere with the reaction. Use fresh hydroxylamine (B1172632); hydroxylamine hydrochloride in the presence of a base like sodium acetate (B1210297) or pyridine (B92270) is commonly used.[1]

  • Optimize pH: The rate of oxime formation is highly pH-dependent. The optimal pH is typically weakly acidic, around 4-6.[2] This is because the reaction requires protonation of the carbonyl oxygen to increase its electrophilicity, but also a non-protonated hydroxylamine to act as a nucleophile. Using a buffer system, such as sodium acetate, can help maintain the optimal pH.[2]

  • Choice of Base: When using hydroxylamine hydrochloride, a base is required to liberate the free hydroxylamine. Common choices include pyridine, sodium acetate, sodium hydroxide, or potassium carbonate.[1] The choice of base can influence reaction efficiency.

  • Solvent Selection: The choice of solvent can significantly impact the reaction. Alcohols like methanol (B129727) or ethanol (B145695) are common.[1][3] In some cases, greener alternatives like water, water-ethanol mixtures, or even solvent-free conditions have proven highly effective.[4][5][6] For instance, using mineral water has been shown to yield excellent results due to its natural mineral content facilitating the reaction.[5][6]

  • Increase Reactant Concentration: Consider increasing the concentration of hydroxylamine. A slight excess (e.g., 1.2 equivalents) is often used to drive the reaction to completion.[4]

  • Temperature and Reaction Time: While many oximations proceed at room temperature, some may require gentle heating or refluxing to improve yields and shorten reaction times.[3] However, be cautious, as excessive heat can lead to side reactions like the Beckmann rearrangement.[4][7] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Issue 2: Slow Reaction Rate

Q2: The oximation is proceeding very slowly. How can I increase the reaction rate?

A2: Slow reaction rates are a common hurdle, especially with less reactive ketones.

  • Catalyst Addition: While the reaction can proceed without a catalyst, both general acids and bases can catalyze oxime formation. For bioconjugation reactions at neutral pH, nucleophilic catalysts like aniline (B41778) or substituted anilines (e.g., p-phenylenediamine) can significantly accelerate the reaction.[8] p-Phenylenediamine has been shown to be more efficient than aniline over a pH range of 4-7.[8]

  • Microwave or Ultrasound Assistance: Green chemistry approaches using microwave irradiation (MWI) or ultrasound can dramatically reduce reaction times from hours to minutes and often improve yields.[6]

  • Solvent-Free Grinding: "Grindstone chemistry" is a mechanochemical method that involves grinding the reactants together, sometimes with a solid catalyst like Bi₂O₃.[4] This solvent-free method can lead to nearly quantitative yields in a matter of minutes.[4]

  • Review Substrate Reactivity: Aldehydes are generally more reactive than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon.[9][10] Ketones, especially sterically hindered ones, will naturally react more slowly and may require more forcing conditions or a more active catalyst system.[4]

Issue 3: Formation of Side Products

Q3: I am observing significant side product formation. What are these impurities and how can I prevent them?

A3: The most common side reaction is the Beckmann rearrangement, especially under acidic conditions or at elevated temperatures.[7][11]

  • Preventing Beckmann Rearrangement:

    • Control Temperature: Perform the reaction at or below room temperature if possible.[7]

    • Control pH: Avoid strongly acidic conditions that favor the rearrangement. Use a buffer to maintain a weakly acidic pH.

    • Catalyst Choice: Certain catalysts, like zinc oxide, can promote the Beckmann rearrangement at higher temperatures (140-170°C), while favoring oxime formation at lower temperatures (80°C).[4]

  • Preventing Nitrile Formation: Aldoximes can be dehydrated to form nitriles, particularly in the presence of acid anhydrides or under certain GC-MS analysis conditions.[11][12] If you suspect nitrile formation during analysis, confirm with other techniques like ¹H NMR.[12] To avoid this during synthesis, use mild reaction conditions.

  • Preventing Over-oxidation/Reduction: If your synthesis route involves oxidation of amines or reduction of nitro compounds, the choice of reagents is critical to stop at the oxime stage.[13][14] For example, using m-CPBA for amine oxidation can provide high selectivity for the oxime.[14]

Frequently Asked Questions (FAQs)

Q4: What are the main classes of catalysts used for oxime formation?

A4: Catalysts for oxime synthesis can be broadly categorized:

  • Acid/Base Catalysts: Traditional methods often use weak acids or bases to facilitate the reaction. Natural acids from fruit juices (e.g., citrus limetta) have been explored as green alternatives. Oxalic acid has also been used effectively.[9]

  • Metal-Based Catalysts: Various metal compounds can catalyze oximation. These include oxides like ZnO and Bi₂O₃, which are effective under solvent-free conditions.[4] Metal complexes, such as those involving palladium or cobalt, are also used, particularly in more complex synthetic routes.[13][15]

  • Green/Heterogeneous Catalysts: To simplify purification and reduce environmental impact, solid catalysts are employed. Examples include basic alumina, CaO, and TiO₂/(SO₄²⁻), often used with microwave irradiation.[4]

  • Nucleophilic Catalysts: In bioconjugation, where reactions are often run at neutral pH, aniline and its derivatives are used to accelerate the ligation.[8]

Q5: How do I choose the right catalyst and conditions for my specific substrate (aromatic vs. aliphatic, aldehyde vs. ketone)?

A5: The optimal choice depends on the substrate's reactivity and the desired experimental constraints (e.g., speed, greenness).

  • Aldehydes vs. Ketones: Aldehydes are more reactive and generally form oximes under milder conditions and in shorter times than ketones.[9] For ketones, longer reaction times, heating, or more active catalytic systems like microwave-assisted synthesis may be necessary.[4][9]

  • Aromatic vs. Aliphatic: Both aromatic and aliphatic carbonyl compounds can be converted to oximes. Electron-withdrawing groups on an aromatic ring can increase the carbonyl carbon's electrophilicity and speed up the reaction, while electron-donating groups may slow it down.[5]

  • Green Chemistry Considerations: If environmental impact is a concern, consider methods like catalyst-free synthesis in mineral water, solvent-free grinding with Bi₂O₃, or microwave-assisted reactions in aqueous media.[4][5][6]

Q6: Can I perform oximation without a solvent?

A6: Yes, solvent-free reactions, often called "grindstone chemistry," are a highly efficient and environmentally friendly option.[4] This mechanochemical approach involves grinding the carbonyl compound, hydroxylamine hydrochloride, and a catalyst (like Bi₂O₃ or ZnO) in a mortar and pestle.[4] These reactions are often very fast (1.5-20 minutes) and produce excellent yields.[4]

Data Presentation: Comparison of Catalysts and Methods

Table 1: Comparison of Green Synthesis Methods for 4-Nitrobenzaldehyde Oxime

MethodCatalyst/Solvent/Energy SourceTimeYield (%)
Ultrasound-assistedK₂CO₃ / Water-Ethanol1 min95
Microwave-assistedNa₂CO₃ / Solvent-free5 min100 (conversion)
Catalyst-freeMineral Water10 min99
Grindstone ChemistryBi₂O₃ / Solvent-free1.5 min98[4][6]

Table 2: Effect of Catalyst on Reaction Time and Yield for Various Aldehydes (Grindstone Method)

AldehydeCatalystTime (min)Yield (%)
BenzaldehydeBi₂O₃1.596[4]
4-ChlorobenzaldehydeBi₂O₃2.097[4]
CinnamaldehydeBi₂O₃2.595[4]
4-HydroxybenzaldehydeBi₂O₃3.092[4]

Experimental Protocols

Protocol 1: Classical Oximation of an Aldehyde using a Base
  • Dissolve: Dissolve the aldehyde (1 equivalent) in methanol or ethanol.

  • Add Base: Add a base such as sodium acetate (1.5-2.5 equivalents) or pyridine.

  • Add Hydroxylamine: Add hydroxylamine hydrochloride (1.1-1.5 equivalents) to the mixture.

  • React: Stir the mixture at room temperature or reflux for the required time (monitor by TLC). Typical reaction times can range from 1 to 24 hours.[1]

  • Workup: Cool the reaction mixture and pour it into cold water to precipitate the oxime.

  • Purify: Filter the solid precipitate, wash it thoroughly with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol/water) if necessary.[1][7]

Protocol 2: Green Synthesis via Solvent-Free Grinding
  • Combine Reagents: In a mortar, combine the aldehyde or ketone (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and bismuth(III) oxide (Bi₂O₃, 0.6 mmol).[4]

  • Grind: Grind the mixture vigorously with a pestle at room temperature. The reaction is typically complete within 1.5 to 20 minutes, which can be monitored by TLC.[4]

  • Extract: Add ethyl acetate (2 x 10 mL) to the reaction mixture and filter to remove the catalyst.

  • Isolate: Concentrate the filtrate, then add water to precipitate the product.

  • Purify: Filter the precipitate and dry under vacuum to obtain the pure oxime in high yield (typically >90%).[4]

Visualizations

Troubleshooting_Oxime_Formation start Low Yield / Slow Rate reagents Check Reagent Purity & Stoichiometry (Carbonyl, NH2OH·HCl) start->reagents ph Optimize pH (Weakly Acidic, pH 4-6) reagents->ph Reagents OK catalyst Select/Optimize Catalyst (Acid, Base, Metal, Aniline) ph->catalyst pH Optimized conditions Adjust Reaction Conditions (Solvent, Temperature) catalyst->conditions Catalyst Chosen side_reactions Side Reactions Observed? catalyst->side_reactions energy Consider Energy Source (Microwave, Ultrasound, Grinding) conditions->energy Still Slow success Problem Solved conditions->success Rate/Yield OK energy->side_reactions energy->success beckmann Beckmann Rearrangement? (Lower Temp, Control pH) side_reactions->beckmann Yes side_reactions->success No / Resolved beckmann->ph

Caption: Troubleshooting workflow for low yield or slow rate in oxime formation.

Catalyst_Selection_Tree start Start: Select Catalyst green Green Synthesis Priority? start->green substrate Substrate Type? green->substrate No solvent_free Solvent-Free Grinding (Bi2O3, ZnO) green->solvent_free Yes microwave Microwave/Ultrasound (in H2O or EtOH) green->microwave Yes bioconjugation Bioconjugation @ pH 7? substrate->bioconjugation classical Classical Method (NH2OH·HCl + Base in Solvent) substrate->classical Aldehyde ketone Ketone (Less Reactive) (Consider MWI or Grinding) substrate->ketone Ketone bioconjugation->classical No aniline Nucleophilic Catalyst (p-Phenylenediamine) bioconjugation->aniline Yes solvent_free->ketone Substrate is Ketone

Caption: Decision tree for selecting an appropriate catalyst for oxime synthesis.

Oxime_Formation_Mechanism reactants Carbonyl (R₂C=O) + Hydroxylamine (NH₂OH) step1 Step 1: Nucleophilic Attack H₂NOH attacks carbonyl carbon Forms tetrahedral intermediate reactants->step1 H⁺ catalyst step2 Step 2: Proton Transfer H⁺ transfer creates a better leaving group (-OH₂⁺) step1->step2 step3 Step 3: Dehydration Elimination of water Forms protonated oxime step2->step3 product Final Product (R₂C=NOH) step3->product -H⁺

Caption: Simplified mechanism of acid-catalyzed oxime formation.

References

Technical Support Center: Monitoring Benzaldehyde Oxime Reaction Progress with TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of benzaldehyde (B42025) oxime from benzaldehyde and hydroxylamine (B1172632) using Thin-Layer Chromatography (TLC).

Troubleshooting Guide

This guide addresses common issues encountered during the TLC monitoring of the benzaldehyde oxime reaction.

Problem Possible Cause(s) Solution(s)
No spots are visible on the TLC plate after development. 1. The sample is too dilute. 2. The compound is not UV-active and a UV lamp was the only visualization method used. 3. The compound is volatile and has evaporated from the plate.[1]1. Concentrate the sample or spot the same location multiple times, allowing the solvent to dry between applications.[1] 2. Use a chemical stain for visualization. Potassium permanganate (B83412) or p-anisaldehyde stains are good general options.[1][2][3] 3. While less likely for benzaldehyde and its oxime under normal conditions, ensure the plate is not heated excessively before or during visualization.
The spots are streaking or elongated. 1. The sample is too concentrated (overloaded).[1] 2. The spotting solvent is too polar. 3. The compound is acidic or basic.1. Dilute the sample before spotting.[1] 2. Use a less polar solvent to dissolve the sample before spotting. 3. Add a small amount of acetic acid (for basic compounds) or triethylamine (B128534) (for acidic compounds) to the mobile phase (e.g., 0.1-1%).[1]
The spots for the starting material and product are too close together (poor separation). 1. The mobile phase is too polar or not polar enough.1. Adjust the polarity of the mobile phase. If the spots are near the solvent front (high Rf), decrease the polarity (e.g., increase the proportion of hexane). If the spots are near the baseline (low Rf), increase the polarity (e.g., increase the proportion of ethyl acetate).[1][4]
An unexpected spot appears on the TLC plate. 1. A side reaction may have occurred. 2. The starting material is impure.1. Investigate potential side reactions. For oxime synthesis, this could include byproducts from the decomposition of hydroxylamine. 2. Run a TLC of the starting benzaldehyde to check its purity. Aldehydes can oxidize to carboxylic acids upon storage.[5]
The starting material spot does not decrease in intensity over time. 1. The reaction is not proceeding.1. Verify that all reagents were added in the correct amounts and that the reaction conditions (e.g., temperature, stirring) are appropriate.
Two spots are observed for the product, this compound. 1. The product exists as E and Z isomers, which may be separated by TLC under certain conditions.[6][7]1. This is often expected. The presence of two spots that appear as the starting material disappears can indicate the formation of both isomers. Their relative amounts may vary depending on the reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is a typical mobile phase for monitoring the this compound reaction?

A common and effective mobile phase is a mixture of hexane (B92381) and ethyl acetate (B1210297). A starting ratio of 7:3 (hexane:ethyl acetate) is often recommended.[8] You may need to adjust this ratio to achieve optimal separation, aiming for an Rf value of the product between 0.3 and 0.7.[4]

Q2: How can I visualize the spots on the TLC plate?

Both benzaldehyde and this compound are UV-active due to the presence of the benzene (B151609) ring, so they should be visible under a UV lamp (254 nm) as dark spots on a fluorescent background.[5] For confirmation or if UV is not available, chemical stains can be used. A potassium permanganate stain will visualize compounds that can be oxidized, appearing as yellow-brown spots on a purple background.[2] A p-anisaldehyde stain is also a good general-purpose stain that can give colored spots with aldehydes and other functional groups upon heating.[3]

Q3: What are the expected Rf values for benzaldehyde and this compound?

Rf values are highly dependent on the specific TLC plate, mobile phase composition, and other experimental conditions. However, as a general rule, benzaldehyde is less polar than this compound and will therefore have a higher Rf value. In a hexane:ethyl acetate system, you can expect the benzaldehyde spot to be closer to the solvent front than the this compound spot(s).

Data Presentation

The following table summarizes typical Rf values for benzaldehyde and related compounds in a hexane/ethyl acetate mobile phase on a silica (B1680970) gel TLC plate.

CompoundMobile Phase (Hexane:Ethyl Acetate)Approximate Rf Value
Benzaldehyde7:3~0.6 - 0.7
4-Chlorobenzaldehyde20:10.6[9]
4-(Dimethylamino)benzaldehyde10:10.4[9]
This compound7:3~0.3 - 0.5 (may appear as one or two spots for E/Z isomers)

Note: These are approximate values and may vary based on specific experimental conditions.

Experimental Protocols

Detailed Methodology for TLC Monitoring of this compound Reaction

This protocol outlines the steps for effectively monitoring the progress of the reaction between benzaldehyde and hydroxylamine to form this compound using TLC.

Materials:

  • Silica gel TLC plates (with fluorescent indicator)

  • Developing chamber (e.g., a beaker with a watch glass)

  • Capillary tubes for spotting

  • Mobile phase (e.g., 7:3 hexane:ethyl acetate)

  • Reaction mixture

  • Reference sample of benzaldehyde

  • UV lamp (254 nm)

  • Staining solution (e.g., potassium permanganate) and heating device (if needed)

Procedure:

  • Prepare the TLC Plate: With a pencil, gently draw a starting line approximately 1 cm from the bottom of the TLC plate. Mark three lanes on the starting line for the starting material (SM), a co-spot (Co), and the reaction mixture (RM).

  • Prepare the Developing Chamber: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm (the solvent level must be below the starting line on the TLC plate). Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapors and cover the chamber.

  • Spot the TLC Plate:

    • Starting Material (SM): Dissolve a small amount of benzaldehyde in a volatile solvent (like ethyl acetate). Using a capillary tube, touch it to the solution and then gently and briefly touch it to the "SM" mark on the starting line.

    • Reaction Mixture (RM): Withdraw a small aliquot of the reaction mixture using a capillary tube and spot it on the "RM" mark.

    • Co-spot (Co): First, spot the starting material on the "Co" mark. Then, without changing the capillary tube, spot the reaction mixture directly on top of the starting material spot. The co-spot helps to confirm the identity of the starting material spot in the reaction mixture lane.[10]

  • Develop the TLC Plate: Carefully place the spotted TLC plate into the developing chamber, ensuring the solvent level is below the starting line. Cover the chamber and allow the solvent to travel up the plate undisturbed.

  • Analyze the TLC Plate:

    • Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp and circle them with a pencil.

    • If necessary, further visualize the plate by dipping it into a staining solution (e.g., potassium permanganate) and gently heating it.

  • Interpret the Results:

    • The starting material (benzaldehyde) will be the spot with the higher Rf value.

    • The product (this compound) will be the spot(s) with the lower Rf value.

    • As the reaction progresses, the intensity of the starting material spot in the "RM" lane should decrease, while the intensity of the product spot(s) should increase.

    • The reaction is considered complete when the starting material spot is no longer visible in the "RM" lane.

Mandatory Visualization

TLC_Workflow cluster_prep Preparation cluster_spot Spotting cluster_dev Development & Visualization cluster_analysis Analysis prep_plate Prepare TLC Plate spot_sm Spot Starting Material (SM) prep_plate->spot_sm prep_chamber Prepare Developing Chamber develop Develop Plate prep_chamber->develop spot_co Spot Co-spot (Co) spot_sm->spot_co spot_rm Spot Reaction Mixture (RM) spot_rm->spot_co spot_co->develop dry Dry Plate develop->dry visualize Visualize (UV/Stain) dry->visualize interpret Interpret Results visualize->interpret decision Reaction Complete? interpret->decision Continue Reaction Continue Reaction decision->Continue Reaction No Work-up Reaction Work-up Reaction decision->Work-up Reaction Yes

Caption: Workflow for monitoring reaction progress using TLC.

References

"Degradation pathways of Benzaldehyde oxime under different conditions"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth technical information, troubleshooting advice, and standardized protocols for researchers, scientists, and drug development professionals studying the stability and degradation of benzaldehyde (B42025) oxime.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My benzaldehyde oxime sample shows a new peak in the HPLC analysis, eluting near benzaldehyde, after being stored in an acidic buffer. What is this impurity?

A1: The new peak is most likely benzaldehyde. This compound is susceptible to hydrolysis, a reaction that is significantly accelerated under acidic conditions.[1][2] The oxime bond (C=N-OH) is cleaved, regenerating the parent aldehyde (benzaldehyde) and hydroxylamine. At neutral or basic pH, this reaction is considerably slower. If you observe this, ensure your formulation is buffered at a pH where the oxime is most stable, typically near neutral, unless the degradation is part of a planned study.

Q2: I am conducting a photodegradation study and detecting two major degradants. What are they likely to be?

A2: Under photolytic stress, this compound can degrade via two primary pathways, yielding both benzaldehyde and benzonitrile.[3] The formation of these products proceeds through radical intermediates (iminoxyl and iminoyl radicals). The ratio of these two products can be influenced by the experimental conditions, such as the solvent, the presence of photosensitizers, and the wavelength of UV light used.[3]

Q3: My this compound sample turned discolored and showed multiple degradation peaks after heating. What is happening?

A3: this compound is a thermally sensitive compound with a low decomposition temperature. Heating can initiate exothermic decomposition, leading to a complex mixture of products. While the primary products are not well-defined in readily available literature, the decomposition of the primary degradant, benzaldehyde, is known to produce benzene (B151609) and carbon monoxide at high temperatures.[4][5] It is crucial to store this compound at recommended temperatures (often below 30°C) and avoid localized heating during experiments unless conducting a controlled thermal degradation study.[6]

Q4: I am developing a drug candidate containing an oxime functional group and need to understand its potential metabolic fate. What are the expected metabolic pathways for this compound?

A4: In vivo studies suggest two main metabolic routes for oximes. The first involves reduction of the oxime to an imine intermediate, which is then hydrolyzed to benzaldehyde. The resulting benzaldehyde is subsequently oxidized by enzymes like aldehyde oxidase to benzoic acid, a more readily excretable compound. A second pathway involves direct hydrolysis of the oxime by liver enzymes to generate benzaldehyde and ammonia.

Q5: How can I prevent the degradation of my this compound stock solution?

A5: To ensure the stability of your stock solution, follow these guidelines:

  • Storage Temperature: Store the compound at or below the recommended temperature, typically below 30°C.[6]

  • Protection from Light: Store solutions in amber vials or protect them from light to prevent photodegradation.

  • pH Control: Prepare solutions in a neutral, buffered solvent (e.g., phosphate (B84403) buffer at pH 7) to minimize acid-catalyzed hydrolysis.

  • Inert Atmosphere: For long-term storage, consider purging the vial with an inert gas like nitrogen or argon to protect against oxidative degradation.

Degradation Data Summary

The following tables provide representative data illustrating the expected degradation trends of this compound under various stress conditions. Exact values should be determined empirically for your specific experimental setup.

Table 1: Effect of pH on Hydrolytic Degradation of this compound at 40°C

pH of SolutionIncubation Time (hours)This compound Remaining (%)Major Degradant (Benzaldehyde) (%)
3.0 (0.01M HCl)2475.224.8
5.0 (Acetate Buffer)2492.57.5
7.0 (Phosphate Buffer)2499.10.9
9.0 (Borate Buffer)2498.81.2

Table 2: Product Distribution in Photodegradation of this compound in Acetonitrile (B52724)

Irradiation Time (hours)This compound Remaining (%)Benzaldehyde (%)Benzonitrile (%)
0100.00.00.0
285.39.15.6
471.817.510.7
852.129.818.1

Experimental Protocols

Protocol 1: Forced Hydrolysis Study

Objective: To evaluate the hydrolytic stability of this compound at different pH values.

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Stress Sample Preparation:

    • Acidic: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.

    • Neutral: Dilute the stock solution with purified water (pH ~6-7) to a final concentration of 100 µg/mL.

    • Basic: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.

  • Incubation: Store the three solutions in sealed, light-protected vials at 60°C.

  • Time Points: Withdraw aliquots at 0, 2, 4, 8, 12, and 24 hours.

  • Sample Quenching:

    • For acidic samples, neutralize with an equivalent amount of 0.1 M NaOH.

    • For basic samples, neutralize with an equivalent amount of 0.1 M HCl.

    • Dilute all samples to a suitable concentration for HPLC analysis with the mobile phase.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method (see Protocol 3). Calculate the percentage of remaining this compound and the formation of benzaldehyde.

Protocol 2: Photostability Study

Objective: To assess the impact of UV light on the stability of this compound.

Methodology:

  • Solution Preparation: Prepare a 100 µg/mL solution of this compound in a photochemically inert solvent like acetonitrile.

  • Sample Exposure:

    • Transfer the solution to a quartz cuvette or a suitable transparent container.

    • Place a parallel sample in an identical container wrapped in aluminum foil to serve as a dark control.

  • Irradiation: Expose the samples to a controlled light source that provides both UV and visible output, as specified by ICH Q1B guidelines (e.g., a xenon lamp or a metal halide lamp). The total illumination should be not less than 1.2 million lux hours and the integrated near UV energy not less than 200 watt hours/square meter.

  • Time Points: Collect samples at appropriate intervals (e.g., 0, 1, 2, 4, 8 hours).

  • Analysis: Analyze the exposed and dark control samples by HPLC (Protocol 3) to determine the extent of degradation and identify the major photoproducts (benzaldehyde, benzonitrile).

Protocol 3: Stability-Indicating HPLC Method

Objective: To quantify this compound and its primary degradation products.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 70% B

    • 15-18 min: 70% B

    • 18-20 min: 70% to 30% B

    • 20-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Note: This method is a starting point and must be fully validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Visualized Pathways and Workflows

DegradationPathways BO This compound (C₇H₇NO) BA Benzaldehyde (C₇H₆O) BO->BA Hydrolysis (H⁺ cat.) Thermal Degradation Metabolism (Hydrolysis) IMR Iminoxyl Radical BO->IMR IMIR Iminoyl Radical BO->IMIR IMINE Imine Intermediate BO->IMINE Metabolism (Reduction) BZA Benzoic Acid (C₇H₆O₂) BA->BZA Metabolism (Oxidation) BN Benzonitrile (C₇H₅N) IMR->BA Photodegradation IMIR->BN Photodegradation IMINE->BA

Caption: Major degradation pathways of this compound under different stress conditions.

ForcedDegradationWorkflow start Prepare 1 mg/mL Stock Solution of This compound stress Apply Stress Conditions (Acid, Base, H₂O₂, Heat, Light) start->stress sampling Sample at Predetermined Time Intervals (e.g., 0, 2, 4, 8, 24h) stress->sampling quench Neutralize/Quench Reaction sampling->quench analyze Analyze by Validated Stability-Indicating HPLC-UV Method quench->analyze report Quantify Degradants, Assess Mass Balance, and Determine Pathways analyze->report

Caption: General experimental workflow for a forced degradation study of this compound.

References

"Safe handling and disposal of Benzaldehyde oxime"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Benzaldehyde oxime.

Troubleshooting Guide

Issue Possible Cause(s) Resolution
Accidental Skin or Eye Contact Inadequate Personal Protective Equipment (PPE), splash during handling.Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1] Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Inhalation of Dust or Vapors Insufficient ventilation, improper handling of solid material.Move the individual to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
Spill of this compound Improper storage, handling error.Evacuate personnel from the area. Wear appropriate PPE, including respiratory protection. For solid spills, sweep up or vacuum the material and place it into a suitable, closed container for disposal. Avoid generating dust.[1] For liquid spills, absorb with an inert material and place in a sealed container for disposal. Ensure adequate ventilation.
Crystallization of Liquid this compound Storage at a low temperature (Melting Point: ~30°C).The product may be a solid, liquid, or a solidified/supercooled melt. If solid, it can be gently warmed to melt. Store below +30°C to maintain consistency.

Frequently Asked Questions (FAQs)

What are the primary hazards associated with this compound?

This compound is irritating to the eyes, skin, and respiratory system.[1] It may be harmful if swallowed, in contact with skin, or if inhaled.

What personal protective equipment (PPE) is required when handling this compound?

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1]

  • Respiratory Protection: Use a NIOSH-approved respirator if ventilation is inadequate or if dust is generated.[1]

How should this compound be stored?

Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[1]

What is the proper procedure for disposing of this compound waste?

Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[1] It is recommended to contact a licensed professional waste disposal service to dispose of this material.[2] Do not mix with other waste.[3]

What should I do in case of a fire involving this compound?

Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish the fire.[1] Firefighters should wear self-contained breathing apparatus and full protective gear.[1]

Quantitative Hazard Data

Hazard Category GHS Classification
Acute Toxicity, Oral Warning: Harmful if swallowed[3]
Acute Toxicity, Dermal Warning: Harmful in contact with skin[3]
Acute Toxicity, Inhalation Warning: Harmful if inhaled[3]
Skin Corrosion/Irritation Warning: Causes skin irritation[3]
Serious Eye Damage/Eye Irritation Warning: Causes serious eye irritation[3]
Specific Target Organ Toxicity (Single Exposure) Warning: May cause respiratory irritation

Experimental Protocols

Detailed experimental protocols involving this compound should be designed and conducted in accordance with your institution's safety guidelines and standard laboratory practices. Always perform a thorough risk assessment before beginning any new procedure.

Visualizations

Below is a diagram illustrating the logical workflow for the safe handling and disposal of this compound.

Caption: Safe handling and disposal workflow for this compound.

References

Validation & Comparative

"Comparative analysis of Benzaldehyde oxime synthesis methods"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Benzaldehyde (B42025) Oxime Synthesis Methods

Benzaldehyde oxime is a versatile organic compound with significant applications in the synthesis of various nitrogen-containing molecules, including amides, nitriles, and nitro compounds. Its synthesis from benzaldehyde and hydroxylamine (B1172632) is a fundamental transformation in organic chemistry. This guide provides a comparative analysis of various methods for the synthesis of this compound, with a focus on reaction conditions, yields, and environmental impact. The information is intended for researchers, scientists, and professionals in drug development to aid in the selection of the most suitable synthetic route for their specific needs.

Comparative Data of Synthesis Methods

The following table summarizes the quantitative data for different this compound synthesis methods, offering a clear comparison of their efficiency and reaction conditions.

Synthesis MethodCatalyst/ReagentSolventTemperature (°C)TimeYield (%)Reference(s)
Conventional Synthesis Sodium Hydroxide (B78521)WaterRoom Temp.-50[1]
Sodium Acetate (B1210297)Ethanol206 h96.3[2]
PyridineEthanol60--[3]
Microwave-Assisted Synthesis Anhydrous Sodium CarbonateEthanol905 min90.1 (conv.)[4]
Silica GelSolvent-free-1 min96[5]
1-methylimidazolium nitrate (B79036) ([Hmim]NO₃)Ionic Liquid--High[6]
Ultrasound-Assisted Synthesis Potassium Carbonate (K₂CO₃)Water-Ethanol-Immediate94[5]
Grindstone Chemistry Anhydrous Sodium CarbonateSolvent-freeRoom Temp.2 minHigh[7]
Bismuth(III) oxide (Bi₂O₃)Solvent-freeRoom Temp.1.5 min96[5][8]
Catalyst-Free Synthesis -Mineral WaterRoom Temp.10 min99[9]
Catalytic Synthesis Oxalic AcidAcetonitrileReflux60 min95[10]
Nano Fe₃O₄Solvent-free70-80-High[11]

conv. = conversion

Experimental Protocols

Detailed methodologies for key synthesis methods are provided below.

Conventional Synthesis using Sodium Hydroxide

This method represents a classical approach to this compound synthesis.

  • Materials: Benzaldehyde, hydroxylamine hydrochloride, sodium hydroxide, water, ether, anhydrous sodium sulfate.

  • Procedure:

    • Dissolve 14 g of sodium hydroxide in 40 ml of water in a flask.

    • Add 21 g of benzaldehyde to the flask and mix.

    • Add 14 g of hydroxylamine hydrochloride in small portions while continuously shaking the mixture. An exothermic reaction will occur, and the benzaldehyde will gradually dissolve.

    • Upon cooling, a crystalline mass of this compound will separate out.

    • Add sufficient water to redissolve the crystals and then pass carbon dioxide through the solution until it is saturated.

    • The oxime will precipitate out and is then extracted with ether.

    • The ethereal solution is dried over anhydrous sodium sulfate.

    • The ether is evaporated, and the residue is distilled under reduced pressure to obtain pure this compound.[1]

Microwave-Assisted Synthesis

Microwave irradiation offers a significant acceleration of the reaction.

  • Materials: Benzaldehyde, hydroxylamine hydrochloride, anhydrous sodium carbonate, ethanol, ethyl acetate, water, anhydrous sodium sulfate.

  • Procedure:

    • Dissolve benzaldehyde (0.10 g, 0.94 mmol), hydroxylamine hydrochloride (0.08 g, 1.16 mmol), and anhydrous sodium carbonate (0.12 g, 1.17 mmol) in 3 ml of ethanol.

    • Place the mixture in a microwave reactor and heat at 90°C and 300W for 5 minutes.[4]

    • After the reaction is complete, the solvent is removed by rotary evaporation.

    • The residue is extracted with a mixture of ethyl acetate (10 ml) and water (10 ml).

    • The organic phase is separated and dried with anhydrous sodium sulfate.

    • Filtration and removal of the solvent yield the this compound compound.[4]

Ultrasound-Assisted Synthesis

Sonication provides a rapid and efficient method for the synthesis.

  • Materials: Carbonyl compound (e.g., benzaldehyde), hydroxylamine hydrochloride, 10% potassium carbonate solution, diethyl ether.

  • Procedure:

    • A mixture of the carbonyl compound and hydroxylamine hydrochloride is exposed to sonication for 2 minutes.

    • The pH of the mixture is adjusted to approximately 10 by the dropwise addition of a 10% solution of K₂CO₃ under continued sonication.

    • The corresponding oxime precipitates out and can be collected.

    • For certain oximes that are soluble, extraction with diethyl ether may be necessary.[3]

Grindstone Chemistry (Mechanochemical) Synthesis

This solvent-free method is environmentally friendly and highly efficient.

  • Materials: 3-chlorobenzaldehyde (B42229) (as an example), hydroxylamine hydrochloride, anhydrous sodium carbonate, water, ethyl acetate, anhydrous calcium chloride.

  • Procedure:

    • A mixture of 3-chlorobenzaldehyde (2 mmol, 0.282 g), hydroxylamine hydrochloride (2 mmol, 0.139 g), and anhydrous sodium carbonate (3 mmol, 0.318 g) is thoroughly ground in a mortar at room temperature for 2 minutes.[7]

    • Upon completion of the reaction, 10 mL of water is added to the mortar, and the solid product is filtered.

    • For low-melting-point oximes, the product is extracted with ethyl acetate (3 x 15 mL).

    • The combined organic layers are dried over anhydrous CaCl₂ and filtered.

    • Removal of the solvent yields the pure oxime.[7]

Comparative Workflow

The following diagram illustrates the logical workflow for comparing the different synthesis methods for this compound, from the initial selection of reagents to the final product analysis.

G cluster_start Starting Materials cluster_analysis Analysis Benzaldehyde Benzaldehyde Conventional Conventional Heating Benzaldehyde->Conventional Microwave Microwave Irradiation Benzaldehyde->Microwave Ultrasound Ultrasound Irradiation Benzaldehyde->Ultrasound Grinding Mechanochemical (Grinding) Benzaldehyde->Grinding Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->Conventional Hydroxylamine HCl->Microwave Hydroxylamine HCl->Ultrasound Hydroxylamine HCl->Grinding Solvent Solvent Conventional->Solvent Catalyst Catalyst/Base Conventional->Catalyst Temperature Temperature Conventional->Temperature Time Reaction Time Conventional->Time Microwave->Solvent Microwave->Catalyst Microwave->Temperature Microwave->Time Ultrasound->Solvent Ultrasound->Catalyst Ultrasound->Temperature Ultrasound->Time Grinding->Catalyst Grinding->Time Yield Yield Solvent->Yield Catalyst->Yield Temperature->Yield Time->Yield Purity Purity Yield->Purity Green Green Chemistry Metrics Purity->Green

Caption: Comparative workflow of this compound synthesis methods.

Conclusion

The synthesis of this compound can be achieved through a variety of methods, each with its own set of advantages and disadvantages. Conventional methods, while effective, often require longer reaction times and the use of organic solvents.[1][2][3] In contrast, modern techniques such as microwave and ultrasound irradiation offer significantly reduced reaction times and often lead to higher yields.[4][5] Notably, mechanochemical methods like grindstone chemistry present a highly efficient and environmentally friendly alternative by eliminating the need for solvents.[7][8] The catalyst-free synthesis in mineral water is another promising green approach.[9] The choice of the optimal synthesis method will depend on the specific requirements of the researcher, including desired yield, reaction time, available equipment, and environmental considerations. This guide provides the necessary data to make an informed decision based on a comparative analysis of the available synthetic routes.

References

A Comparative Guide to the Validation of HPLC Methods for Oxime Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of an oxime formed from the derivatization of methoxyamine with 4-(diethylamino)benzaldehyde (B91989) (DEAB). The performance of this method is contrasted with an alternative HPLC approach involving the derivatization of hydroxylamine (B1172632) with benzaldehyde (B42025) to form benzaldehyde oxime. This comparison will illuminate key validation parameters and experimental protocols, offering valuable insights for developing and validating similar analytical methods.

The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose.[1] Guidelines from the International Council for Harmonisation (ICH), specifically Q2(R2), provide a comprehensive framework for this process, outlining the necessary validation tests and performance characteristics.[1][2][3]

Performance Comparison of HPLC Methods for Oxime Analysis

The following table summarizes the key validation parameters for two distinct HPLC methods that involve the formation of an oxime for quantitative analysis. This side-by-side comparison allows for an objective evaluation of their performance.

Validation ParameterHPLC-UV with DEAB Derivatization for MethoxyamineHPLC-UV with Benzaldehyde Derivatization for Hydroxylamine
Analyte MethoxyamineHydroxylamine
Derivatizing Agent 4-(diethylamino)benzaldehyde (DEAB)Benzaldehyde
Linearity Range 1.25 - 500 ng/mL12 - 360 ppm
Correlation Coefficient (r²) ≥ 0.9993> 0.999
Limit of Detection (LOD) 0.150 ng/mL0.01 ppm
Limit of Quantification (LOQ) 0.500 ng/mL12 ppm
Intra-assay Precision (%CV) 0.9 - 1%-
Inter-assay Precision (%CV) 0.8 - 3%-
Accuracy (% Recovery) 90.1 - 96.3%-
Precision (RSD %) -0.64% (Injection Repeatability)

Data for the HPLC-UV with DEAB Derivatization for Methoxyamine method is adapted from a study on the analysis of methoxyamine.[4] Data for the HPLC-UV with Benzaldehyde Derivatization for Hydroxylamine is based on a method involving the formation of a stable benzaldoxime (B1666162) derivative.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. Below are the experimental protocols for the two compared HPLC methods.

1. HPLC-UV Method for Methoxyamine using DEAB Derivatization

This method is based on the reaction of methoxyamine with 4-(diethylamino)benzaldehyde under acidic conditions to form a protonated 4-(diethylamino)benzaldehyde o-methyloxime, which can be quantified using a UV detector.[4][5]

  • Derivatization Procedure: Methoxyamine is reacted with 4-(diethylamino)benzaldehyde in an acidic environment. The resulting mixture can be directly injected or may undergo an extraction step depending on the sample matrix.[4]

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column.[4][5]

    • Mobile Phase: A suitable mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer.[4]

    • Detection: UV detector set at a wavelength of 310 nm for maximum absorbance of the derivative.[5]

    • Internal Standard: Benzil can be utilized for method calibration.[4]

  • Validation: The method has been validated according to FDA guidelines for bioanalytical methods and has demonstrated high recovery, accuracy, and excellent intra- and inter-assay precision.[4]

2. HPLC-UV Method for Hydroxylamine using Benzaldehyde Derivatization

This method involves the pre-column derivatization of hydroxylamine with benzaldehyde to form a stable benzaldoxime derivative that can be analyzed by HPLC.[4]

  • Derivatization Procedure: Hydroxylamine is reacted with benzaldehyde. The conditions for this reaction, such as reagent volume, temperature, and time, are optimized to ensure the reaction goes to completion.[4] For instance, one approach involves heating the reaction mixture at 70°C for 30 minutes.[4]

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., Sunfire C18, 250 mm × 4.6 mm, 5μm).[4]

    • Mobile Phase: A gradient elution using a phosphate (B84403) buffer (pH 2.5) as mobile phase A and acetonitrile (B52724) as mobile phase B.[4]

    • Flow Rate: 1.5 mL/min.[4]

    • Detection: UV detector set at 254 nm.[4]

    • Column Temperature: 40°C.[4]

  • Validation: This method has been fully validated and has been shown to be specific, sensitive, linear, accurate, precise, and robust.[4]

Method Validation Workflow

The validation of an HPLC method is a systematic process that encompasses several key stages to ensure the method is fit for its intended purpose. The following diagram illustrates a typical workflow for HPLC method validation based on ICH guidelines.

HPLC_Validation_Workflow cluster_0 A Method Development & Optimization B Validation Protocol Definition (ICH Q2(R2) Guidelines) A->B C Performance Characteristics Evaluation B->C D Specificity / Selectivity C->D E Linearity & Range C->E F Accuracy C->F G Precision (Repeatability, Intermediate) C->G H LOD & LOQ C->H I Robustness C->I J System Suitability Testing D->J E->J F->J G->J H->J I->J K Validation Report Generation J->K L Method Implementation for Routine Analysis K->L

Caption: Workflow for HPLC Method Validation.

Alternative Analytical Methods for this compound

While HPLC is a widely used and robust technique for the analysis of this compound and related compounds, other analytical methods can also be employed. For instance, a reverse-phase HPLC method with a simple mobile phase of acetonitrile, water, and phosphoric acid has been described for the analysis of this compound.[6] For applications requiring mass spectrometry compatibility, the phosphoric acid can be substituted with formic acid.[6] Additionally, various spectroscopic techniques such as FT-IR and NMR are fundamental for the structural characterization and confirmation of this compound and its derivatives.[7]

References

A Comparative Guide to the Chemical Reactivity of Benzaldehyde Oxime and Other Aryl Oximes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of aryl oximes is critical for synthetic strategy and molecular design. This guide provides an objective comparison of the chemical behavior of benzaldehyde (B42025) oxime and its substituted aryl analogues across several key reaction types: the Beckmann rearrangement, reduction, oxidation, and 1,3-dipolar cycloaddition. The comparative data, presented in structured tables, is supported by detailed experimental protocols for key reactions.

The Beckmann Rearrangement: A Tale of Migrating Groups

The Beckmann rearrangement is a cornerstone reaction of oximes, converting them into amides or nitriles. The reaction is sensitive to electronic and steric effects, with substituents on the aryl ring significantly influencing the reaction rate and outcome.

In the case of aldoximes, such as benzaldehyde oxime and its derivatives, the rearrangement typically leads to the formation of nitriles under dehydrating conditions. For ketoximes, the reaction yields amides, and the migratory aptitude of the group anti to the hydroxyl group is a key determinant of the product. Generally, aryl groups have a higher migratory aptitude than alkyl groups.

Comparative Data: Beckmann Rearrangement of Aryl Ketoximes

The following table summarizes the yields for the Beckmann rearrangement of various aryl ketoximes to their corresponding amides using chlorosulfonic acid in toluene. This data illustrates the influence of substituents on the reaction efficiency.

OximeProductConversion (%)Selectivity (%)
Acetophenone (B1666503) oximeAcetanilide~100>98
p-Methyl acetophenone oximeN-(p-tolyl)acetamide~100>98
p-Methoxy acetophenone oximeN-(p-methoxyphenyl)acetamide~100>98
m-Amino acetophenone oximeN-(m-aminophenyl)acetamide~100>98
p-Amino acetophenone oximeN-(p-aminophenyl)acetamide~100>98
m-Nitro acetophenone oximeN-(m-nitrophenyl)acetamide~100>98
p-Nitro acetophenone oximeN-(p-nitrophenyl)acetamide~100>98
Benzophenone oximeBenzanilide100100

Data sourced from a study utilizing chlorosulfonic acid in toluene.[1]

Experimental Protocol: Beckmann Rearrangement of Acetophenone Oxime

This protocol describes a mild and efficient method for the Beckmann rearrangement of a ketoxime.

Materials:

  • Acetophenone oxime

  • 2,4,6-trichloro[2][3][4]triazine (TCT)

  • N,N-dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve 2,4,6-trichloro[2][3][4]triazine (1.1 mmol) in N,N-dimethylformamide (5 mL).

  • Add acetophenone oxime (1 mmol) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain acetanilide.

Beckmann_Rearrangement ArylOxime Aryl Oxime ProtonatedOxime Protonated Oxime ArylOxime->ProtonatedOxime Acid Catalyst (H+) NitriliumIon Nitrilium Ion Intermediate ProtonatedOxime->NitriliumIon Rearrangement & H2O loss Amide Amide / Nitrile NitriliumIon->Amide Nucleophilic Attack (H2O) Oxime_Reduction ArylOxime Aryl Oxime ImineIntermediate Imine Intermediate ArylOxime->ImineIntermediate Reduction [H] PrimaryAmine Primary Amine ImineIntermediate->PrimaryAmine Reduction [H] Cycloaddition_Workflow cluster_generation Nitrile Oxide Generation cluster_cycloaddition Cycloaddition ArylOxime Aryl Oxime NitrileOxide Nitrile Oxide (1,3-Dipole) ArylOxime->NitrileOxide Oxidation (e.g., NaOCl) Heterocycle Five-membered Heterocycle NitrileOxide->Heterocycle Dipolarophile Dipolarophile (Alkene/Alkyne) Dipolarophile->Heterocycle

References

Spectroscopic Showdown: A Comparative Guide to the E and Z Isomers of Benzaldehyde Oxime

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of stereoisomers is paramount. Benzaldehyde (B42025) oxime, a seemingly simple molecule, exists as two distinct geometric isomers, (E) and (Z), arising from restricted rotation around the C=N double bond. These isomers exhibit unique physical properties and, crucially, different spectroscopic signatures. This guide provides a comprehensive comparison of the E and Z isomers of benzaldehyde oxime, supported by experimental data and detailed protocols to aid in their synthesis, separation, and identification.

The spatial arrangement of the hydroxyl group relative to the phenyl ring dictates the isomeric form. In the (E)-isomer (entgegen, German for opposite), the hydroxyl group and the phenyl ring are on opposite sides of the C=N double bond. Conversely, in the (Z)-isomer (zusammen, German for together), they are on the same side. This seemingly subtle difference has a significant impact on the spectroscopic properties of each molecule.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the (E) and (Z) isomers of this compound, providing a clear basis for their differentiation.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

Proton(E)-Benzaldehyde Oxime (δ, ppm)(Z)-Benzaldehyde Oxime (δ, ppm)Key Differentiation Feature
-OH~8.75 (s, 1H)~8.93 (s, 1H)The hydroxyl proton in the (Z)-isomer is slightly deshielded compared to the (E)-isomer.
-CH=N-8.17 (s, 1H)8.17 (s, 1H)The chemical shift of the azomethine proton is very similar for both isomers.
Aromatic7.60-7.50 (m, 2H), 7.40-7.30 (m, 3H)7.56 (m, 2H), 7.48-7.24 (m, 3H)Minor differences in the aromatic region may be observed.

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

Carbon(E)-Benzaldehyde Oxime (δ, ppm)(Z)-Benzaldehyde Oxime (δ, ppm)Key Differentiation Feature
-C=N-150.5150.57The chemical shift of the imine carbon is very similar in both isomers.
Aromatic C1130.2131.82The carbon atom of the phenyl ring attached to the imine group shows a noticeable difference in chemical shift.
Other Aromatic128.9, 127.2130.08, 128.75, 127.12Subtle differences are observable in the other aromatic carbon signals.

Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)

Functional Group(E)-Benzaldehyde Oxime (Liquid Film)(Z)-Benzaldehyde Oxime (Gas Phase)Key Differentiation Feature
O-H stretch3304 (broad)~3600 (sharp)The broad O-H stretch in the condensed phase of the (E)-isomer suggests intermolecular hydrogen bonding, which is absent in the gas phase spectrum of the (Z)-isomer.
C=N stretch1640~1640The C=N stretching frequency is expected to be similar for both isomers.
N-O stretch953~940A slight difference in the N-O stretching frequency may be observed.
C-H stretch (aromatic)3063~3060Aromatic C-H stretching frequencies are similar.

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopic Data

IsomerSolventλmax (nm)Molar Absorptivity (ε)
(E)-Benzaldehyde OximeEthanol~250Not reported
(Z)-Benzaldehyde OximeNot specified247Not reported

Experimental Protocols

Synthesis of this compound (Predominantly Z-isomer)

The synthesis of this compound typically yields a mixture of (E) and (Z) isomers, with the (Z)-isomer being the major product under standard conditions[1].

Materials:

Procedure:

  • Dissolve benzaldehyde (1 equivalent) in methanol in a round-bottom flask.

  • In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.1-1.5 equivalents) and sodium acetate (1.1-1.5 equivalents) in a minimal amount of water.

  • Add the aqueous hydroxylamine hydrochloride and sodium acetate solution to the methanolic solution of benzaldehyde.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which is a mixture of (E) and (Z)-benzaldehyde oxime, with the (Z)-isomer being the predominant form.

Separation of (E) and (Z) Isomers by Column Chromatography

The (E) and (Z) isomers of this compound can be separated based on their differing polarities using silica (B1680970) gel column chromatography. Generally, the (E)-isomer is more polar and will elute after the less polar (Z)-isomer.

Materials:

  • Crude mixture of (E) and (Z)-benzaldehyde oxime

  • Silica gel (for column chromatography)

  • Hexane (B92381)

  • Ethyl acetate

  • TLC plates, developing chamber, and UV lamp

Procedure:

  • Prepare the Column: A slurry of silica gel in a low-polarity eluent (e.g., 95:5 hexane:ethyl acetate) is prepared and poured into a chromatography column. The silica gel is allowed to settle, and the excess solvent is drained to the level of the silica bed.

  • Sample Loading: The crude oxime mixture is dissolved in a minimal amount of the eluent and carefully loaded onto the top of the silica gel column.

  • Elution: The column is eluted with a solvent system of hexane and ethyl acetate. The polarity of the eluent can be gradually increased (e.g., from 95:5 to 80:20 hexane:ethyl acetate) to facilitate the separation.

  • Fraction Collection: Fractions are collected in separate test tubes.

  • Analysis: The composition of each fraction is monitored by TLC. Fractions containing the pure (Z)-isomer are identified and combined. As the polarity of the eluent is increased, fractions containing the pure (E)-isomer will be collected.

  • Isolation: The solvents from the combined fractions of each pure isomer are removed under reduced pressure to yield the isolated (E) and (Z)-benzaldehyde oximes.

Mandatory Visualization

The following diagrams illustrate the key concepts and workflows described in this guide.

isomers Isomeric Relationship of this compound cluster_E (E)-Benzaldehyde Oxime cluster_Z (Z)-Benzaldehyde Oxime E_isomer Z_isomer E_label Hydroxyl group and phenyl ring are on opposite sides. Z_label Hydroxyl group and phenyl ring are on the same side.

Caption: Geometric isomers of this compound.

workflow Experimental Workflow synthesis Synthesis of this compound (Mixture of E and Z isomers) separation Column Chromatography Separation synthesis->separation z_isomer Pure (Z)-Isomer separation->z_isomer Less Polar e_isomer Pure (E)-Isomer separation->e_isomer More Polar spectroscopy Spectroscopic Analysis (NMR, IR, UV-Vis) z_isomer->spectroscopy e_isomer->spectroscopy comparison Comparative Data Analysis spectroscopy->comparison

Caption: Synthesis, separation, and analysis workflow.

References

A Comparative Guide to the Kinetic Studies of Benzaldehyde Oxime Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various synthetic methods for the formation of benzaldehyde (B42025) oxime, with a focus on their kinetic aspects. The information presented is supported by experimental data from peer-reviewed literature to aid in the selection of the most suitable method for specific research and development needs.

Comparison of Synthesis Methods

MethodCatalyst/Solvent/Energy SourceReaction TimeYield (%)Reference
Conventional Heating Oxalic Acid / Acetonitrile (B52724) (Reflux)60 min95[1]
Microwave-Assisted Silica gel / Solvent-free1 min96[2]
Sodium Carbonate / Solvent-free5 min100 (conversion)[3]
[Hmim]NO₃ (Ionic Liquid)-High[4]
Ultrasound-Assisted Potassium Carbonate / Water-EthanolImmediate94[2]
Grindstone Chemistry Bismuth(III) Oxide / Solvent-free1.5 min96[2]
Sodium Carbonate / Solvent-free2 min95[5]
Catalyst-Free Mineral Water10 min99[2][6]

Note: The yields and reaction times are specific to the cited experimental conditions and may vary.

Kinetic Data

Detailed kinetic studies providing rate constants for the formation of benzaldehyde oxime are limited. However, related studies on substituted benzaldehydes and the use of catalysts offer valuable insights into the reaction kinetics.

ReactantsCatalyst/ConditionsRate Constant (k)Reference
Aminooxyacetyl-peptide + Benzaldehyde100 mM Aniline (B41778), pH 78.2 ± 1.0 M⁻¹s⁻¹ (k₁)
(aminooxy)methane + 4-NitrobenzaldehydePhosphate buffer (PB)-[2]
(aminooxy)methane + 4-Nitrobenzaldehyde1 M NaCl in PB~4-fold rate increase vs. PB[2]
(aminooxy)methane + 4-Nitrobenzaldehyde1 mM Aniline in PB-[2]
(aminooxy)methane + 4-Nitrobenzaldehyde1 M NaCl + 1 mM Aniline in PB~20-fold rate increase vs. PB[2]

The data indicates that the reaction can be significantly accelerated by catalysts such as aniline and even by increasing the ionic strength of the medium with salts like NaCl.

Reaction Mechanism and Experimental Workflow

The formation of an oxime from an aldehyde proceeds through a two-step mechanism: nucleophilic addition of hydroxylamine (B1172632) to the carbonyl carbon to form a tetrahedral intermediate (a carbinolamine), followed by the acid-catalyzed dehydration of this intermediate to yield the oxime. The rate-determining step is typically the dehydration of the carbinolamine, which is pH-dependent, with an optimal pH range of approximately 4.5 to 6.

Reaction_Mechanism cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Dehydration Benzaldehyde Benzaldehyde Tetrahedral_Intermediate Tetrahedral Intermediate (Carbinolamine) Benzaldehyde->Tetrahedral_Intermediate + Hydroxylamine Hydroxylamine Hydroxylamine Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate + H⁺ Tetrahedral_Intermediate->Protonated_Intermediate Benzaldehyde_Oxime This compound Protonated_Intermediate->Benzaldehyde_Oxime - H₂O, - H⁺ Water Water

Caption: General mechanism of this compound formation.

A generalized experimental workflow for the synthesis of this compound is depicted below. Specific details for each method can be found in the experimental protocols section.

Experimental_Workflow Start Start Reactants Combine Benzaldehyde, Hydroxylamine Hydrochloride, and Catalyst/Solvent Start->Reactants Reaction Apply Energy Source (Heating, Microwaves, Ultrasound) or Mechanical Force (Grinding) Reactants->Reaction Monitoring Monitor Reaction Progress (e.g., by TLC) Reaction->Monitoring Monitoring->Reaction If incomplete Workup Reaction Workup (e.g., Addition of Water, Extraction) Monitoring->Workup Isolation Isolate Product (e.g., Filtration, Evaporation) Workup->Isolation Purification Purify Product (e.g., Recrystallization, Column Chromatography) Isolation->Purification Characterization Characterize Product (e.g., NMR, IR, Melting Point) Purification->Characterization End End Characterization->End

Caption: Generalized experimental workflow for this compound synthesis.

Experimental Protocols

Conventional Heating with Oxalic Acid Catalyst

In a round-bottomed flask equipped with a condenser, a mixture of benzaldehyde (1 mmol, 0.106 g), hydroxylamine hydrochloride (1 mmol, 0.07 g), and oxalic acid (1 mmol, 0.09 g) in acetonitrile (3 mL) is prepared.[1] The mixture is stirred under reflux conditions for 60 minutes.[1] The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[1] After completion, water (10 mL) is added, and the mixture is stirred for an additional 5 minutes. The product is then extracted with dichloromethane (B109758) (3 x 15 mL). The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is evaporated to afford the crude product, which can be further purified by column chromatography.[1]

Microwave-Assisted Solvent-Free Synthesis

A ground mixture of an aldehyde (1 mmol), sodium carbonate (5 mmol, 0.51 g), and hydroxylamine hydrochloride (5 mmol, 0.35 g) is placed in a microwave reactor.[3] The mixture is irradiated at 100 W for 5 minutes with air-cooling and magnetic stirring.[3] After cooling to room temperature, the reaction mixture is resuspended in dichloromethane (10 mL), filtered, and the solvent is evaporated to yield the product.[3]

Solvent-Free Synthesis by Grinding

A mixture of 3-chlorobenzaldehyde (B42229) (2 mmol, 0.282 g), hydroxylamine hydrochloride (2 mmol, 0.139 g), and anhydrous sodium carbonate (3 mmol, 0.318 g) is ground thoroughly in a mortar at room temperature for 2 minutes.[5] After completion of the reaction, 10 mL of water is added to the mortar, and the solid product is collected by filtration.[5] For low melting point oximes, the product is extracted with ethyl acetate, and the organic layer is dried and concentrated.[5]

References

Unveiling Substituent Effects: A Comparative Guide to the Reactivity of Benzaldehyde Oxime Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate dance of substituent effects on the reactivity of bioactive molecules is paramount. Benzaldehyde (B42025) oximes, key structural motifs in medicinal chemistry, present a valuable case study. This guide provides an objective comparison of the reactivity of substituted benzaldehyde oxime derivatives, supported by experimental data, detailed protocols, and mechanistic visualizations to facilitate informed decisions in molecular design and synthesis.

The reactivity of the carbonyl group in benzaldehyde is significantly influenced by the electronic nature of substituents on the aromatic ring. This, in turn, dictates the rate of formation and subsequent reactions of their corresponding oximes. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) exert opposing effects on the electrophilicity of the carbonyl carbon, a key factor in the nucleophilic attack by hydroxylamine (B1172632) during oxime formation.

Comparative Reactivity Data

The following table summarizes the impact of various substituents on the synthesis of benzaldehyde oximes, highlighting reaction times and yields under different green chemistry protocols. These methods offer environmentally benign alternatives to traditional synthetic routes.

Carbonyl CompoundSubstituentMethodCatalyst/Solvent/Energy SourceTimeYield (%)
4-Nitrobenzaldehyde-NO₂ (EWG)Ultrasound-assistedK₂CO₃ / Water-Ethanol1 min95
4-Nitrobenzaldehyde-NO₂ (EWG)Microwave-assistedNa₂CO₃ / Solvent-free5 min100 (conversion)[1]
4-Nitrobenzaldehyde-NO₂ (EWG)Catalyst-freeMineral Water10 min99
4-Nitrobenzaldehyde-NO₂ (EWG)Grindstone ChemistryBi₂O₃ / Solvent-free1.5 min98[1]
Benzaldehyde-HUltrasound-assistedK₂CO₃ / Water-EthanolImmediate94
Benzaldehyde-HMicrowave-assistedSilica gel / Solvent-free1 min96
Benzaldehyde-HGrindstone ChemistryBi₂O₃ / Solvent-free1.5 min96[1]
4-Chlorobenzaldehyde-Cl (EWG)Ultrasound-assistedK₂CO₃ / Water-Ethanol2 min96
4-Methoxybenzaldehyde-OCH₃ (EDG)Ultrasound-assistedK₂CO₃ / Water-Ethanol5 min92

EWG: Electron-Withdrawing Group, EDG: Electron-Donating Group

The data clearly indicates that benzaldehydes bearing electron-withdrawing groups, such as the nitro group at the para position, generally exhibit faster reaction times and higher yields in oxime formation. This is attributed to the increased electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups, like the methoxy (B1213986) group, tend to slow down the reaction.

Mechanistic Insights and Substituent Influence

The formation of a this compound proceeds via a nucleophilic addition of hydroxylamine to the carbonyl group, followed by dehydration. The electronic nature of the substituent on the benzene (B151609) ring plays a crucial role in the kinetics of this reaction.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product cluster_substituents Substituent Effects on Reactivity Benzaldehyde Substituted Benzaldehyde Carbinolamine Carbinolamine Intermediate Benzaldehyde->Carbinolamine Nucleophilic Attack Hydroxylamine Hydroxylamine (NH₂OH) Hydroxylamine->Carbinolamine Oxime Benzaldehyde Oxime Carbinolamine->Oxime Dehydration Water Water (H₂O) Carbinolamine->Water EWG Electron-Withdrawing Group (EWG) (e.g., -NO₂, -CN, -Cl) Reactivity_Increase Increases rate of nucleophilic attack EWG->Reactivity_Increase EDG Electron-Donating Group (EDG) (e.g., -OCH₃, -CH₃) Reactivity_Decrease Decreases rate of nucleophilic attack EDG->Reactivity_Decrease Reactivity_Increase->Benzaldehyde Reactivity_Decrease->Benzaldehyde

Caption: General reaction pathway for this compound formation and the influence of substituents.

Experimental Protocols

General Procedure for Synthesis of Substituted Benzaldehyde Oximes

A general and environmentally friendly procedure for the synthesis of benzaldehyde oximes is as follows:

  • To a suspension of the corresponding substituted benzaldehyde (20 mmol) in a 3:1 mixture of H₂O/EtOH (20 mL), add hydroxylamine hydrochloride (20 mmol, 1.39 g).[2]

  • Add a 50% aqueous solution of NaOH (40 mmol, 4 mL) while maintaining the temperature below 30°C.[2]

  • Stir the solution at room temperature for 2 hours.[2]

  • Extract the solution with ethyl acetate.[2]

  • Acidify the aqueous phase to pH 6 by adding concentrated HCl and extract again with ethyl acetate.[2]

  • Combine the organic phases and dry over Na₂SO₄.[2]

  • Evaporate the solvent to obtain the oxime product, which can often be used without further purification.[2]

Kinetic Analysis of Oxime Formation

A typical workflow for the kinetic analysis of substituted this compound formation involves monitoring the reaction progress over time using techniques like UV-Vis spectrophotometry or NMR spectroscopy.

G start Start prep Prepare solutions of substituted benzaldehyde and hydroxylamine start->prep mix Mix reactants in a temperature-controlled cuvette/NMR tube prep->mix monitor Monitor absorbance/signal change over time mix->monitor data Collect time-course data monitor->data analyze Analyze data to determine rate constants (k) data->analyze hammett Construct Hammett plot (log(k/k₀) vs. σ) analyze->hammett rho Determine ρ value hammett->rho end End rho->end

Caption: Experimental workflow for kinetic analysis of this compound formation.

The Hammett plot provides a linear free-energy relationship, quantifying the electronic influence of meta- and para-substituents on the reaction rate. The slope of this plot, the reaction constant (ρ), indicates the sensitivity of the reaction to substituent effects. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, which stabilize the developing negative charge in the transition state.

References

Hydrolytic Stability: A Comparative Analysis of Benzaldehyde Oxime and Hydrazones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of chemical linkage is critical in the design of stable molecular constructs. Among the various C=N double bond-containing linkages, oximes and hydrazones are frequently employed. This guide provides an in-depth comparison of the hydrolytic stability of benzaldehyde (B42025) oxime relative to benzaldehyde hydrazones, supported by experimental data and detailed methodologies. Understanding the nuances of their stability is paramount for applications in bioconjugation, drug delivery, and prodrug design.

Generally, oximes exhibit significantly greater hydrolytic stability than their isostructural hydrazone counterparts.[1][2][3] This enhanced stability is primarily attributed to the higher electronegativity of the oxygen atom in the oxime's C=N-OH linkage compared to the nitrogen atom in the hydrazone's C=N-N moiety.[2] Studies have demonstrated that in aqueous solutions, the rate constants for oxime hydrolysis can be nearly 1000-fold lower than those for simple hydrazones.[2][4]

Factors Influencing Hydrolytic Stability

The stability of both oximes and hydrazones is not absolute and is influenced by several intrinsic and extrinsic factors:

  • pH of the Medium: The hydrolysis of both oximes and hydrazones is catalyzed by acid.[2][3][5] Protonation of the nitrogen atom facilitates the nucleophilic attack by water. Paradoxically, oximes often exhibit maximum stability in acidic solutions, typically between pH 2 and 3.[1]

  • Electronic Effects: The electronic properties of substituents on both the benzaldehyde and the hydroxylamine (B1172632) or hydrazine (B178648) play a crucial role. Electron-withdrawing groups can influence the stability of the C=N bond.

  • Steric Hindrance: Bulky groups near the C=N linkage can sterically hinder the approach of water molecules, thereby slowing down the rate of hydrolysis.[1]

  • Temperature: As with most chemical reactions, elevated temperatures can increase the rate of hydrolysis for both oximes and hydrazones.[5]

Quantitative Comparison of Hydrolytic Stability

The following table summarizes the first-order rate constants (k) and half-lives (t₁/₂) for the hydrolysis of an oxime and various hydrazones at pD 7.0 (the equivalent of pH in deuterium (B1214612) oxide).

CompoundStructureFirst-Order Rate Constant (k) at pD 7.0 (s⁻¹)Relative Rate ConstantHalf-Life (t₁/₂) at pD 7.0 (h)
Methylhydrazone tBuCH=N-NHCH₃1.8 x 10⁻⁴6001.1
Acetylhydrazone tBuCH=N-NHC(O)CH₃9.0 x 10⁻⁵3002.1
Semicarbazone tBuCH=N-NHC(O)NH₂4.8 x 10⁻⁵1604.0
Oxime tBuCH=N-OH3.0 x 10⁻⁷1640

Data sourced from Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523–7526.[2]

As the data clearly indicates, the oxime is substantially more stable than the methylhydrazone, acetylhydrazone, and semicarbazone, with a half-life approximately 600 times longer than that of the methylhydrazone at neutral pD.[2]

Reaction Mechanisms

The hydrolysis of both oximes and hydrazones proceeds through a similar acid-catalyzed mechanism involving the formation of a carbinolamine intermediate.

HydrolysisMechanism cluster_reactant Reactant cluster_catalysis Acid Catalysis cluster_intermediate Intermediate Formation cluster_products Products Reactant Benzaldehyde Oxime/Hydrazone (C₆H₅CH=N-R) Protonation Protonation Reactant->Protonation + H⁺ Nucleophilic_Attack Nucleophilic Attack by H₂O Protonation->Nucleophilic_Attack Protonated Species Carbinolamine Carbinolamine Intermediate Nucleophilic_Attack->Carbinolamine + H₂O Proton_Transfer Proton Transfer Carbinolamine->Proton_Transfer Elimination Elimination Proton_Transfer->Elimination Benzaldehyde Benzaldehyde (C₆H₅CHO) Elimination->Benzaldehyde - H₂N-R Amine Hydroxylamine/Hydrazine (H₂N-R) Elimination->Amine - C₆H₅CHO

Caption: Generalized mechanism for the acid-catalyzed hydrolysis of oximes and hydrazones.

Experimental Protocol: Monitoring Hydrolysis by ¹H NMR Spectroscopy

This protocol outlines a general method for determining the hydrolytic stability of this compound or a benzaldehyde hydrazone.

Materials:

  • This compound or benzaldehyde hydrazone

  • Deuterated buffer solutions (e.g., deuterated phosphate (B84403) or acetate (B1210297) buffers) at desired pD values

  • Deuterated acetone (B3395972) (as a potential trap for the liberated hydroxylamine/hydrazine)

  • NMR tubes

  • ¹H NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve a known concentration of the this compound or hydrazone in a deuterated buffer of a specific pD in an NMR tube.

  • Internal Standard: An internal standard can be added for precise quantification, although relative integration can also be used.

  • Optional Trap: To prevent the reverse reaction (formation of the oxime/hydrazone), an excess of deuterated acetone can be added to trap the released hydroxylamine or hydrazine.[2]

  • Data Acquisition: Acquire a ¹H NMR spectrum at time zero (t=0).

  • Incubation: Incubate the NMR tube at a constant, controlled temperature.

  • Time-Course Monitoring: Acquire subsequent ¹H NMR spectra at regular time intervals.

  • Data Analysis:

    • Integrate the signals corresponding to a characteristic proton of the starting material (e.g., the methine proton of the C=N group) and a characteristic proton of the product (e.g., the aldehydic proton of benzaldehyde).

    • Calculate the concentration of the remaining oxime/hydrazone at each time point.

    • Plot the natural logarithm of the oxime/hydrazone concentration versus time.

    • The negative of the slope of this plot will yield the first-order rate constant (k) for the hydrolysis.

    • The half-life (t₁/₂) can be calculated using the equation: t₁/₂ = 0.693 / k.

ExperimentalWorkflow A Prepare Sample in Deuterated Buffer B Acquire Initial ¹H NMR Spectrum (t=0) A->B C Incubate at Constant Temperature B->C D Acquire ¹H NMR Spectra at Regular Intervals C->D E Integrate Signals of Reactant and Product D->E F Plot ln[Reactant] vs. Time E->F G Calculate Rate Constant (k) and Half-Life (t₁/₂) F->G

Caption: Workflow for determining hydrolytic stability using ¹H NMR spectroscopy.

References

A Comparative Guide to the Biological Activity of Benzaldehyde Oxime Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Benzaldehyde (B42025) oximes and their analogues represent a versatile class of organic compounds investigated for a wide range of biological activities.[1][2][3] Their chemical structure, featuring an oxime functional group attached to a benzaldehyde scaffold, allows for diverse modifications, leading to a broad spectrum of pharmacological properties.[2][3] These compounds have garnered significant interest in drug development for their potential as antimicrobial, antifungal, antioxidant, and anticancer agents.[1][4][5][6]

This guide provides a comparative overview of the biological activities of various benzaldehyde oxime analogues, supported by experimental data. It details the methodologies for key biological assays and presents a visual workflow for activity screening, aiming to assist researchers and scientists in the field of drug discovery.

Comparative Biological Activity Data

The biological efficacy of this compound analogues varies significantly with the type and position of substituents on the benzaldehyde ring. The following tables summarize the quantitative data from various screening studies.

Table 1: Antimicrobial and Antifungal Activity

Compound/Analogue DescriptionTarget MicroorganismAssay TypeResultReference
3-((2,4-Dichlorobenzyloxyimino)methyl)benzaldehyde O-2,4-dichlorobenzyl oximeE. coli, P. aeruginosa, B. subtilis, S. aureus, E. faecalisMIC3.13-6.25 µg/mL[7]
Substituted BenzaldoximesCandida albicansMIC62.5-500 µg/mL[1]
Substituted BenzaldoximesAspergillus nigerMIC125-500 µg/mL[1]
Benzaldehyde DerivativesAspergillus fumigatus, A. flavus, A. terreus, P. expansumMICVaries[8][9][10]

MIC: Minimum Inhibitory Concentration. Lower values indicate higher potency.

Table 2: Anticancer Activity

Compound/Analogue DescriptionCancer Cell LineAssay TypeResultReference
2-[(3-methoxybenzyl)oxy]benzaldehyde*HL-60 (Human Leukemia)CytotoxicitySignificant activity at 1-10 µM[11][12]
Benzaldehyde (as β-cyclodextrin inclusion compound)Various inoperable carcinomasClinical Evaluation19/57 complete, 10/57 partial response[6]

*Note: This is a benzyloxybenzaldehyde derivative, structurally related to oxime analogues.

Table 3: Antioxidant Activity

Compound/Analogue DescriptionAssay TypeResultReference
(E)-2,3,4-trihydroxybenzaldehyde O-(3-methoxybenzyl) oximeAldose Reductase Inhibition & AntioxidantAmong the most effective dual-acting agents tested[13][14]
(E)-2,3,4-trihydroxybenzaldehyde O-(4-methoxybenzyl) oximeAldose Reductase Inhibition & AntioxidantAmong the most effective dual-acting agents tested[13][14]
Various Novel Oxime DerivativesDPPH, Reducing Power, Metal ChelatingGood antioxidant activities compared to standards (BHA, BHT)[3][4]

IC₅₀: Half-maximal inhibitory concentration. Lower values indicate higher potency.

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and potential mechanisms of action is crucial for understanding the data. The following diagrams illustrate a general workflow for screening biological activity and a hypothetical signaling pathway that could be modulated by these compounds.

Screening_Workflow cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Secondary Assays (Dose-Response) cluster_3 Outcome Synthesis Synthesis of Analogues Purification Purification & Characterization Synthesis->Purification Primary_Screening Broad-Spectrum Primary Assays Purification->Primary_Screening Antimicrobial Antimicrobial Assays (MIC Determination) Primary_Screening->Antimicrobial Anticancer Cytotoxicity Assays (IC50 Determination) Primary_Screening->Anticancer Antioxidant Antioxidant Assays (DPPH, etc.) Primary_Screening->Antioxidant Hit_Identification Hit Identification Antimicrobial->Hit_Identification Anticancer->Hit_Identification Antioxidant->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization

Caption: General workflow for the synthesis and biological screening of this compound analogues.[15]

Apoptosis_Pathway Compound This compound Analogue Mito Mitochondrial Stress Compound->Mito induces CytoC Cytochrome C Release Mito->CytoC Caspase Caspase Cascade Activation CytoC->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Caption: A simplified intrinsic apoptosis pathway potentially induced by bioactive benzaldehyde analogues.[12]

Detailed Experimental Protocols

Standardized protocols are essential for the reproducibility of biological activity screening. Below are detailed methodologies for the key experiments cited.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[16]

  • Preparation of Inoculum:

    • Select 4-5 well-isolated colonies of the test bacterium from an agar (B569324) plate.[17]

    • Transfer the colonies into a tube containing a suitable broth medium.

    • Incubate the broth at 35-37°C until the turbidity matches a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[18]

    • Dilute this standardized suspension to achieve the final desired inoculum concentration (e.g., 5 x 10⁵ CFU/mL) in the test wells.[17]

  • Assay Procedure:

    • Dispense the growth medium into all wells of a 96-well microtiter plate.

    • Create serial twofold dilutions of the this compound analogues directly in the plate.[19]

    • Add the prepared bacterial inoculum to each well.

    • Include control wells: a positive control (inoculum without compound) and a negative control (medium only).

    • Incubate the plate at 35-37°C for 18-24 hours.

  • Data Analysis:

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[18]

Anticancer Activity: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[20][21]

  • Cell Preparation:

    • Seed cancer cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/mL) and incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[22]

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[22]

    • After incubation, add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 1-4 hours at 37°C.[23]

    • Remove the medium containing MTT and add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the purple formazan (B1609692) crystals.[21]

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm (a reference wavelength of 630 nm can be used to reduce background).[23]

    • The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined as the concentration of the compound that inhibits cell growth by 50%.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[24]

  • Reagent Preparation:

    • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent like methanol (B129727) or ethanol (B145695) (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.[24]

    • Prepare stock solutions of the test compounds and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in the same solvent.[24]

  • Assay Procedure:

    • In a 96-well plate, add the test compound solutions at various concentrations to triplicate wells.[24]

    • Add the DPPH working solution to all wells.

    • Include a control containing only the solvent and the DPPH solution.[24]

    • Incubate the plate in the dark at room temperature for approximately 30 minutes.[25]

  • Data Analysis:

    • Measure the decrease in absorbance at 517 nm using a microplate reader.[26][27]

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100.[24]

    • The results are often expressed as the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[28]

References

A Comparative Guide to the Quantitative Analysis of Impurities in Benzaldehyde Oxime Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of impurities in Benzaldehyde (B42025) oxime samples. Ensuring the purity of Benzaldehyde oxime is critical in research and pharmaceutical development, as impurities can significantly impact reaction yields, biological activity, and drug safety. This document outlines common analytical techniques, presents comparative performance data, and provides detailed experimental protocols to aid in method selection and implementation.

Comparison of Analytical Techniques

The primary methods for quantifying impurities in this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Each technique offers distinct advantages and is suited for different types of impurities.

Analytical MethodCommon Impurities DetectedTypical Limit of Quantification (LOQ)Precision (%RSD)Key Advantages
HPLC-UV Benzaldehyde, Benzoic Acid, Benzamide0.5 - 10 ppm< 2%Robust, excellent for non-volatile and thermally labile impurities.
GC-MS Benzaldehyde, Benzyl (B1604629) Alcohol, Benzonitrile, Toluene0.1 - 5 ppm< 5%High sensitivity and specificity, ideal for volatile and semi-volatile impurities.

Note: The Limit of Quantification (LOQ) and Precision values are typical and may vary depending on the specific instrumentation, method parameters, and the nature of the impurity.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization for specific laboratory conditions and sample matrices.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification of non-volatile impurities such as unreacted benzaldehyde, the oxidation product benzoic acid, and the rearrangement product benzamide.

1. Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

2. Reagents and Standards:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for MS compatibility)

  • Reference standards of this compound, Benzaldehyde, Benzoic Acid, and Benzamide

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% acid). For example, starting with 30% acetonitrile and increasing to 70% over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample and dissolve it in 25 mL of the initial mobile phase composition to obtain a 1 mg/mL solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

5. Calibration:

  • Prepare a series of calibration standards for each potential impurity by diluting a stock solution to concentrations ranging from the LOQ to approximately 120% of the expected impurity level.

  • Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is ideal for the analysis of volatile and semi-volatile impurities that may be present from the synthesis of this compound, such as residual benzaldehyde, benzyl alcohol, and benzonitrile.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for polar compounds (e.g., a wax or a mid-polarity phase like a 5% phenyl-methylpolysiloxane)

  • Data acquisition and processing software

2. Reagents and Standards:

  • Methanol (B129727) or Dichloromethane (GC grade)

  • Reference standards of this compound, Benzaldehyde, Benzyl Alcohol, and Benzonitrile

3. Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 40-400

4. Sample Preparation:

  • Prepare a 1 mg/mL solution of the this compound sample in a suitable solvent like methanol or dichloromethane.

5. Calibration:

  • Prepare a series of calibration standards for each potential impurity in the same solvent used for the sample.

  • Analyze the standards to generate a calibration curve based on the peak area of a characteristic ion for each compound.

Workflow for Impurity Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of impurities in a this compound sample.

This compound Impurity Analysis Workflow Workflow for Quantitative Analysis of Impurities in this compound cluster_0 Sample Preparation cluster_1 Analytical Method Selection cluster_2 GC-MS Analysis (Volatile) cluster_3 HPLC Analysis (Non-Volatile) cluster_4 Results Sample This compound Sample Dissolution Dissolve in Appropriate Solvent Sample->Dissolution Filtration Filter through 0.45 µm Filter Dissolution->Filtration Method_Choice Volatile or Non-Volatile Impurities? Filtration->Method_Choice GC_MS_Analysis GC-MS Injection & Data Acquisition Method_Choice->GC_MS_Analysis Volatile HPLC_Analysis HPLC Injection & Data Acquisition Method_Choice->HPLC_Analysis Non-Volatile GC_MS_Data Data Processing & Peak Integration GC_MS_Analysis->GC_MS_Data GC_MS_Quant Quantification using Calibration Curve GC_MS_Data->GC_MS_Quant Report Impurity Profile Report GC_MS_Quant->Report HPLC_Data Data Processing & Peak Integration HPLC_Analysis->HPLC_Data HPLC_Quant Quantification using Calibration Curve HPLC_Data->HPLC_Quant HPLC_Quant->Report

Caption: General workflow for the quantitative analysis of impurities in this compound.

Potential Impurities in this compound

Understanding the synthetic route of this compound is crucial for identifying potential impurities. The most common synthesis involves the reaction of benzaldehyde with hydroxylamine.[1][2]

This compound Synthesis and Potential Impurities Synthesis and Potential Impurities of this compound Benzaldehyde Benzaldehyde Benzaldehyde_Oxime This compound Benzaldehyde->Benzaldehyde_Oxime + Hydroxylamine Unreacted_Benzaldehyde Unreacted Benzaldehyde Benzaldehyde->Unreacted_Benzaldehyde Benzoic_Acid Benzoic Acid (Oxidation of Benzaldehyde) Benzaldehyde->Benzoic_Acid Oxidation Hydroxylamine Hydroxylamine Hydroxylamine->Benzaldehyde_Oxime Benzamide Benzamide (Beckmann Rearrangement) Benzaldehyde_Oxime->Benzamide Rearrangement Benzonitrile Benzonitrile (Dehydration) Benzaldehyde_Oxime->Benzonitrile Dehydration

References

A Comparative Guide to Novel Catalysts for Benzaldehyde Oxime Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of benzaldehyde (B42025) oxime, a crucial intermediate in the pharmaceutical and chemical industries, has seen significant advancements through the development of novel catalytic systems. These new catalysts offer improvements in efficiency, yield, and environmental impact over traditional methods. This guide provides a detailed comparison of three promising new catalytic methods for the synthesis of benzaldehyde oxime: magnetically separable nano Fe3O4, solvent-free grindstone chemistry using Bi2O3, and a rapid microwave-assisted approach. The performance of each catalyst is benchmarked based on experimental data, and detailed protocols are provided to allow for reproducible research.

Performance Benchmark of Catalysts

The selection of an appropriate catalyst is critical for optimizing the synthesis of this compound. The following table summarizes the key performance metrics of the three catalytic systems discussed in this guide.

Catalyst SystemYield (%)Reaction Time (min)Temperature (°C)SolventCatalyst Loading
Nano Fe3O480-962070-80Solvent-freeNot specified
Bi2O3 (Grindstone)96-981.5-3Room TemperatureSolvent-free0.6 mmol per 1 mmol of aldehyde
Microwave-assisted~90 (conversion)590Ethanol (B145695)Not applicable (reagents only)

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of catalyst performance. Below are the methodologies for the synthesis of this compound using each of the benchmarked catalysts.

Nano Fe3O4 Catalyzed Synthesis (Solvent-free)

This protocol describes the synthesis of this compound using a magnetically recoverable nano Fe3O4 catalyst under solvent-free conditions.

Materials:

  • Benzaldehyde (1 mmol)

  • Hydroxylamine (B1172632) hydrochloride (NH2OH·HCl)

  • Nano Fe3O4 catalyst

  • Oil bath

  • Reaction vessel

Procedure:

  • In a reaction vessel, a mixture of benzaldehyde (1 mmol), hydroxylamine hydrochloride, and a catalytic amount of nano Fe3O4 is prepared.

  • The reaction vessel is placed in a preheated oil bath at 70-80°C.

  • The reaction mixture is stirred for approximately 20 minutes.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

  • The nano Fe3O4 catalyst is separated from the product mixture using an external magnet.

  • The resulting product, this compound, is then purified. This method allows for the catalyst to be recovered and reused in subsequent reactions.[1]

Bi2O3 Catalyzed Synthesis (Grindstone Chemistry)

This environmentally friendly protocol utilizes grindstone chemistry for the synthesis of this compound, avoiding the use of solvents.

Materials:

  • Benzaldehyde (1 mmol)

  • Hydroxylamine hydrochloride (1.2 mmol)

  • Bismuth(III) oxide (Bi2O3) (0.6 mmol)

  • Mortar and pestle

  • Ethyl acetate (B1210297)

  • Water

Procedure:

  • A mixture of benzaldehyde (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and Bi2O3 (0.6 mmol) is placed in a mortar.[2]

  • The mixture is ground together with a pestle at room temperature for the time specified in the performance benchmark table (typically 1.5-3 minutes).[2][3]

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[2]

  • Upon completion, ethyl acetate (2 x 10 mL) is added to the reaction mixture, and the solid Bi2O3 catalyst is removed by filtration.[2]

  • The filtrate is concentrated to approximately 6 mL, and water is added to precipitate the product.[2]

  • The pure this compound is obtained by filtering the precipitate and drying it under a high vacuum.[2]

Microwave-Assisted Synthesis

This protocol outlines a rapid synthesis of this compound using microwave irradiation.

Materials:

  • Benzaldehyde (0.94 mmol)

  • Hydroxylamine hydrochloride (1.16 mmol)

  • Anhydrous sodium carbonate (1.17 mmol)

  • Ethanol (3 ml)

  • Microwave reactor

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • Benzaldehyde (0.10g, 0.94mmol), hydroxylamine hydrochloride (0.08g, 1.16mmol), and anhydrous sodium carbonate (0.12g, 1.17mmol) are dissolved in ethanol (3ml).[4]

  • The solution is placed in a microwave reactor.[4]

  • The reaction is carried out for 5 minutes at 90°C and a power of 300W.[4]

  • After the reaction is complete, the solvent is removed by rotary evaporation.[4]

  • The residue is extracted with ethyl acetate (10ml) and water (10ml).[4]

  • The organic phase is separated, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the this compound product.[4]

General Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound, which is applicable to the catalytic methods described above.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Reactant Preparation (Benzaldehyde, NH2OH·HCl) C Reaction Setup (Solvent-free / Ethanol) A->C B Catalyst Preparation/Loading (Nano Fe3O4 / Bi2O3 / None) B->C D Energy Input (Heating / Grinding / Microwave) C->D E Catalyst Separation (Magnet / Filtration) D->E F Product Isolation & Purification E->F G Characterization (TLC, NMR, etc.) F->G

A generalized workflow for the synthesis of this compound.

References

Safety Operating Guide

Proper Disposal of Benzaldehyde Oxime: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount to ensuring laboratory safety and environmental compliance. Benzaldehyde (B42025) oxime, a common reagent in organic synthesis, requires careful management due to its potential hazards. This guide provides essential, step-by-step procedures for its safe disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle benzaldehyde oxime with the appropriate personal protective equipment (PPE). A site-specific risk assessment should be conducted to determine the exact requirements, but general PPE includes:

  • Eye Protection : Wear chemical safety goggles or glasses that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]

  • Hand Protection : Chemical-resistant gloves, such as nitrile rubber, should be worn to prevent skin contact.[1][2]

  • Body Protection : A lab coat or other protective clothing is necessary to prevent skin exposure.[1][2]

  • Respiratory Protection : If there is a risk of inhaling dust, a respirator that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements should be used.[1][2]

Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Operational and Disposal Plan

The disposal of this compound must be conducted in accordance with federal, state, and local hazardous waste regulations.[1] It is classified as a hazardous waste and must not be disposed of down the drain or in regular trash.[3]

Step 1: Waste Identification and Segregation

  • Properly identify waste containing this compound.

  • Do not mix this compound waste with other waste streams unless compatibility has been confirmed.[3] Incompatible chemicals can react, leading to the generation of heat, toxic gases, or even an explosion.[3]

  • Keep halogenated and non-halogenated solvent wastes separate.[3]

Step 2: Waste Collection and Containerization

  • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, clearly labeled, and sealed waste container.[2][4]

  • The container must be compatible with the chemical, in good condition with no leaks, and have a secure, tight-fitting lid.[3]

  • Leave adequate headspace (at least 10%) in liquid waste containers to allow for expansion.[3][5]

  • If possible, leave chemicals in their original containers.[6]

Step 3: Labeling of Waste Containers

  • Label the hazardous waste container as soon as the first piece of waste is added.[3]

  • The label should include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The accumulation start date (the date the first waste is added).[3]

    • An indication of the hazards (e.g., "Irritant," "Toxic").[1][6]

Step 4: Storage of Chemical Waste

  • Store the sealed and labeled waste container in a designated, secure hazardous waste storage area away from general laboratory traffic.[3]

  • This area should have secondary containment to capture any potential leaks.[3]

  • Ensure that incompatible waste types are segregated during storage.[3] this compound should be stored away from strong oxidizing agents, acids, and bases.[7][8][9][10]

Step 5: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for the collection and proper disposal of the waste.[6][11]

  • Provide the disposal company with the Safety Data Sheet (SDS) for this compound and any other relevant information about the waste stream.

Quantitative Data Summary

While specific quantitative limits for disposal are determined by local regulations and the capabilities of the disposal facility, the following table summarizes key physical and chemical properties of this compound relevant to its handling and storage.

PropertyValue
Molecular Formula C₇H₇NO[6]
Molecular Weight 121.14 g/mol [6]
Appearance Light yellow to white solid[1]
Melting Point (Z)-isomer: 33 °C; (E)-isomer: 133 °C[12]
Flash Point 108 °C (226.4 °F)[1][2]

Experimental Protocols

No experimental protocols for the on-site treatment or neutralization of this compound waste are recommended due to the hazardous nature of the compound and its potential reaction products. The standard and safest protocol is collection and disposal by a certified hazardous waste management company.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow A Start: Generation of This compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Segregate Waste: Avoid Mixing with Incompatibles B->C D Collect Waste in a Designated, Compatible Container C->D E Securely Seal and Label Container Immediately D->E F Store in a Designated, Secure, and Segregated Area E->F G Contact EHS or Licensed Waste Disposal Company F->G H Arrange for Waste Pickup and Manifesting G->H I End: Proper Disposal Complete H->I

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Benzaldehyde oxime

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like Benzaldehyde Oxime is paramount. This guide provides essential safety protocols, operational procedures, and disposal plans to minimize risks and ensure a safe laboratory environment.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is critical to prevent exposure and ensure safety. The following personal protective equipment (PPE) is mandatory:

  • Eye and Face Protection: Always wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] For enhanced protection against splashes, tightly fitting safety goggles with side-shields or a full face shield should be used.[3][4][5]

  • Skin Protection: To prevent skin contact, wear appropriate protective gloves.[1][2] It is recommended to use chemically impermeable gloves, such as butyl rubber or Viton, for prolonged contact.[3][4][6][7] Gloves made of natural rubber (latex), nitrile rubber, neoprene, or PVC are not recommended.[7] A lab coat, apron, or coveralls should be worn to protect skin and personal clothing.[1][8][9] In some situations, fire or flame-resistant and impervious clothing may be necessary.[3][4]

  • Respiratory Protection: All work with this compound should be conducted in a well-ventilated area, preferably with local exhaust ventilation.[1][2][7] If ventilation is inadequate or exposure limits are exceeded, a full-face respirator with an appropriate filter (e.g., filter type A) must be used in accordance with OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149.[1][2][3][6][7]

Operational Plans: Handling and Storage

Proper handling and storage procedures are essential to maintain the stability of this compound and prevent accidental exposure.

Handling:

  • Always wash hands and skin thoroughly after handling.[1][2]

  • Avoid direct contact with eyes, skin, and clothing.[1][2]

  • Minimize the generation and accumulation of dust.[1]

  • Ensure containers are tightly closed when not in use.[1][2]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2]

  • Keep away from incompatible materials, particularly strong oxidizing agents.[1][2]

  • Laboratory facilities where this chemical is stored or used should be equipped with an eyewash station and a safety shower.[1]

Quantitative Data for this compound

PropertyValueCitations
Flash Point108 °C (226.4 °F)[1][2][10]
Melting Point30 °C[10]
Boiling Point123 °C at 1013 hPa[10]
NFPA Rating (Estimated)Health: 2, Flammability: 1, Instability: 0[1]

Emergency and Disposal Plans

Emergency First Aid:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove all contaminated clothing and shoes. Flush the affected skin area with plenty of water for at least 15 minutes. Medical attention is required.[1]

  • Ingestion: Do not induce vomiting. If the individual is conscious and alert, rinse their mouth and have them drink 2-4 cups of milk or water. Immediate medical attention is necessary.[1]

  • Inhalation: Move the person to fresh air at once. If breathing has stopped, administer artificial respiration. If breathing is labored, provide oxygen. Seek immediate medical assistance.[1]

Spill Response: In the event of a spill, the area should be evacuated. Ventilate the area and eliminate all sources of ignition.[1][8] Spills should be cleaned up using non-sparking tools and appropriate PPE.[4][8] The spilled material should be swept or vacuumed up and placed in a suitable, closed container for disposal.[1]

Spill_Response_Workflow spill This compound Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate ignite Eliminate Ignition Sources ventilate->ignite contain Contain the Spill ignite->contain cleanup Clean Up Spill with Non-Sparking Tools contain->cleanup disposal Place Waste in a Labeled, Sealed Container cleanup->disposal decontaminate Decontaminate the Area disposal->decontaminate report Report the Incident decontaminate->report

This compound Spill Response Workflow

Disposal Plan: All waste containing this compound must be handled as hazardous waste. Waste generators are required to determine if a discarded chemical is classified as hazardous waste according to the U.S. EPA guidelines found in 40 CFR Parts 261.3, as well as state and local regulations.[1] It is recommended to use a licensed professional waste disposal service for the disposal of this material and its containers.[5] For laboratory waste, relatively unreactive organic reagents should be collected in a designated container (Container A), halogenated reagents in another (Container B), and solid residues in a third (Container C).[10]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.